molecular formula C14H18N2O B1667807 BRL 54443 CAS No. 57477-39-1

BRL 54443

货号: B1667807
CAS 编号: 57477-39-1
分子量: 230.31 g/mol
InChI 键: WKNFADCGOAHBPG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(1-methyl-4-piperidinyl)-1H-indol-5-ol is a member of hydroxyindoles.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-(1-methylpiperidin-4-yl)-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-16-6-4-10(5-7-16)13-9-15-14-3-2-11(17)8-12(13)14/h2-3,8-10,15,17H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNFADCGOAHBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206089
Record name BRL-54443
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57477-39-1
Record name 3-(1-Methyl-4-piperidinyl)-1H-indol-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57477-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BRL-54443
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057477391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BRL-54443
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRL-54443
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2DH1CHI0Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Mechanism of Action of BRL 54443: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL 54443 is a potent and selective agonist for the serotonin (B10506) 5-HT1E and 5-HT1F receptor subtypes.[1][2] This guide provides a comprehensive overview of the molecular mechanisms underlying the pharmacological effects of this compound. It details its primary interactions with the 5-HT1E/1F receptors, which are coupled to inhibitory G-proteins (Gi/o), leading to the suppression of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, this document explores the compound's measurable affinity for the 5-HT2A receptor, through which it can mediate physiological responses such as vascular contraction. Detailed experimental protocols for key assays used to characterize this compound, alongside structured data presentations and signaling pathway diagrams, are provided to facilitate a deeper understanding for research and drug development applications.

Core Mechanism of Action: 5-HT1E and 5-HT1F Receptor Agonism

This compound exhibits high-affinity agonist activity at the 5-HT1E and 5-HT1F serotonin receptors.[1][2][3][4][5] These receptors are members of the G-protein coupled receptor (GPCR) superfamily.[6][7][8][9][10][11]

Signaling Pathway

Both 5-HT1E and 5-HT1F receptors are coupled to the Gi/o family of inhibitory G-proteins.[3][12] Upon agonist binding by this compound, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase.[13][14][15][16] This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[17][18] The reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), thereby influencing various cellular processes.

BRL54443_5HT1E_1F_Signaling BRL54443 This compound Receptor 5-HT1E / 5-HT1F Receptor BRL54443->Receptor Gi_o Gi/o Protein Receptor->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA CellularResponse Cellular Response PKA->CellularResponse

Figure 1: this compound signaling via 5-HT1E/1F receptors.

Secondary Mechanism of Action: 5-HT2A Receptor Interaction

While highly selective for 5-HT1E/1F receptors, this compound also demonstrates measurable affinity for the 5-HT2A receptor, where it acts as a partial agonist.[3][6] This interaction is responsible for some of the compound's physiological effects, such as vasoconstriction.

Signaling Pathway

The 5-HT2A receptor is coupled to the Gq family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The increase in intracellular Ca2+, along with the activation of other downstream effectors like tyrosine kinases, contributes to smooth muscle contraction.

BRL54443_5HT2A_Signaling BRL54443 This compound Receptor_2A 5-HT2A Receptor BRL54443->Receptor_2A Gq Gq Protein Receptor_2A->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Figure 2: this compound signaling via the 5-HT2A receptor.

Quantitative Pharmacological Data

The binding affinities and functional potencies of this compound at various serotonin and dopamine (B1211576) receptors are summarized below.

Table 1: Binding Affinity of this compound at Serotonin and Dopamine Receptors
ReceptorKi (nM)pKi
5-HT1E1.18.7 - 8.97
5-HT1F0.79.15 - 9.25
5-HT1A637.2
5-HT1B1266.9
5-HT1D637.2
5-HT2A12595.9
5-HT2B1007.0
5-HT2C3166.5
5-HT6>10,000< 5
5-HT7>10,000< 6
D25016.3
D36316.2

Data compiled from multiple sources.[3][5]

Table 2: Functional Potency of this compound
AssayReceptorEC50 / IC50 (nM)pEC50 / pIC50
Forskolin-dependent cAMP production inhibition5-HT1E147.85
Aortic Contraction5-HT2A3026.52

Data compiled from multiple sources.[3][5]

Detailed Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for various receptors.

Methodology:

  • Membrane Preparation:

    • Cells expressing the target receptor or homogenized tissue are lysed in a cold buffer (e.g., 50mM Tris-HCl, pH 7.4).

    • The lysate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.[19]

  • Binding Reaction:

    • A constant concentration of a specific radioligand (e.g., [3H]5-HT) is incubated with the membrane preparation.

    • Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[20]

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Membrane Preparation start->prep incubate Incubate with Radioligand and this compound prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

Figure 3: Workflow for a radioligand binding assay.
cAMP Functional Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a functional consequence of 5-HT1E/1F receptor activation.

Methodology:

  • Cell Culture and Treatment:

    • Cells expressing the 5-HT1E or 5-HT1F receptor are cultured in appropriate media.

    • The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Adenylyl cyclase is stimulated with forskolin.

    • The cells are then treated with varying concentrations of this compound.

  • Cell Lysis and cAMP Measurement:

    • The cells are lysed to release intracellular cAMP.

    • The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).[18][21]

  • Data Analysis:

    • The concentration of this compound that causes a 50% inhibition of forskolin-stimulated cAMP production (IC50) is determined.

cAMP_Assay_Workflow start Start culture Cell Culture (5-HT1E/1F expressing) start->culture treat Treat with Forskolin and this compound culture->treat lyse Cell Lysis treat->lyse measure Measure cAMP Levels (e.g., HTRF, ELISA) lyse->measure analyze Data Analysis (IC50) measure->analyze end End analyze->end

Figure 4: Workflow for a cAMP functional assay.
Aortic Ring Contraction Assay

This ex vivo assay is used to assess the contractile effect of this compound, mediated by 5-HT2A receptors, on vascular smooth muscle.

Methodology:

  • Tissue Preparation:

    • The thoracic aorta is dissected from an animal model (e.g., mouse or rat).[22]

    • The aorta is cleaned of adhering connective tissue and cut into rings of a specific width (e.g., 2-3 mm).[23][24]

    • The endothelial layer may be removed by gentle rubbing of the intimal surface.

  • Organ Bath Setup:

    • The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.[24]

    • The rings are connected to an isometric force transducer to record changes in tension.

  • Experimental Procedure:

    • The rings are allowed to equilibrate under a resting tension.

    • A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath.

  • Data Analysis:

    • The contractile response is measured as the increase in tension from the baseline.

    • The concentration of this compound that produces 50% of the maximal contraction (EC50) is determined.

Aortic_Ring_Assay_Workflow start Start dissect Aorta Dissection and Ring Preparation start->dissect mount Mount Rings in Organ Bath dissect->mount equilibrate Equilibration mount->equilibrate treat Add Cumulative Concentrations of this compound equilibrate->treat record Record Isometric Contraction treat->record analyze Data Analysis (EC50) record->analyze end End analyze->end

Figure 5: Workflow for an aortic ring contraction assay.

Conclusion

This compound is a valuable research tool for investigating the roles of 5-HT1E and 5-HT1F receptors. Its primary mechanism of action involves the activation of these Gi/o-coupled receptors, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP. Its secondary activity at 5-HT2A receptors, resulting in vasoconstriction, should be considered when interpreting experimental results. The detailed methodologies and pharmacological data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

An In-depth Technical Guide on the Serotonin Receptor Binding Profile of BRL 54443

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the binding characteristics of BRL 54443, a piperidinylindole derivative, at various serotonin (B10506) (5-HT) receptor subtypes. The document details its binding affinities, the experimental procedures used for their determination, and the associated intracellular signaling cascades.

Core Compound Profile

This compound is a selective and potent agonist for the 5-HT1E and 5-HT1F serotonin receptor subtypes.[1][2][3][4] Its high affinity at these receptors has made it a valuable pharmacological tool for investigating their physiological and pathological roles. Structural studies have revealed that the selectivity of this compound for 5-HT1E and 5-HT1F receptors is influenced by specific amino acid residues within the ligand-binding pocket.[5]

Quantitative Binding Affinity Data

The binding profile of this compound has been characterized across a range of serotonin and other neurotransmitter receptors. The data, primarily derived from competitive radioligand binding assays, is summarized below. This compound demonstrates over 30-fold selectivity for 5-HT1E/1F receptors compared to other 5-HT and dopamine (B1211576) receptors.[4]

Receptor SubtypeBinding Affinity (Ki)Binding Affinity (pKi)SpeciesReference
5-HT1E 1.1 nM8.7Human[4],[1]
5-HT1F 0.7 nM9.25Human[4],[1]
5-HT1A 63 nM-Human[4],[1]
5-HT1B 126 nM-Human[4],[1]
5-HT1D 63 nM-Human[4],[1]
5-HT2A 1259 nM-Human[4],[1]
5-HT2B 100 nM-Human[4]
5-HT2C 316 nM-Human[4]
5-HT6 >10,000 nM-Human[4]
5-HT7 >10,000 nM-Human[4]
Dopamine D2 501 nM-Human[4]
Dopamine D3 631 nM-Human[4]
α1B-adrenoceptor 1259 nM-Human[4]
  • Ki (Inhibition Constant): Represents the concentration of a competing ligand (this compound) that will bind to half of the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

  • pKi: The negative logarithm of the Ki value.

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[6] The Ki values presented above are typically determined using a competitive binding assay format.

Objective: To determine the binding affinity (Ki) of a non-radiolabeled test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.[6]

Materials and Methods:

  • Membrane Preparation:

    • Tissues or cultured cells expressing the human serotonin receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[7]

    • The homogenate is centrifuged at a low speed to remove nuclei and large debris.[7]

    • The resulting supernatant is subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[7]

    • The membrane pellet is washed and resuspended in a suitable assay buffer, and the protein concentration is determined using a standard method like the BCA assay.[7]

  • Competitive Binding Assay:

    • The assay is conducted in a 96-well plate format.[7]

    • Each well contains a fixed amount of membrane preparation (e.g., 50-120 µg protein for tissue), a fixed concentration of a suitable radioligand (e.g., [3H]5-HT, typically at or below its Kd value), and varying concentrations of the unlabeled test compound (this compound) over a wide log range.[6][7]

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a non-radioactive competing ligand to saturate all specific binding sites.

    • The plates are incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[7]

  • Separation and Quantification:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[6][7]

    • The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[7]

    • The filters are dried, and a scintillation cocktail is added.[7]

    • The radioactivity trapped on the filters is quantified using a scintillation counter (e.g., a MicroBeta counter).[7]

  • Data Analysis:

    • Specific Binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.

    • The data is plotted as specific binding versus the log concentration of the test compound, generating a sigmoidal competition curve.

    • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.[6]

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used and Kd is its dissociation constant.[7]

Visualized Workflows and Signaling Pathways

The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the binding affinity of this compound.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_quant Quantification Membrane Receptor-Expressing Cell Membrane Prep Radio Radioligand (e.g., [3H]5-HT) Incubate Incubate to Equilibrium: Membranes + Radioligand + various [this compound] BRL Test Compound (this compound) Filter Rapid Vacuum Filtration (Separates Bound from Free) Incubate->Filter Terminate Reaction Count Scintillation Counting (Measures Radioactivity) Filter->Count Analyze Data Analysis (IC50 -> Ki Calculation) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

This compound acts as an agonist, primarily at 5-HT1E and 5-HT1F receptors, and has a lower affinity for 5-HT2A receptors. The activation of these receptors initiates distinct intracellular signaling cascades.

A. 5-HT1E/1F Receptor Signaling (Gi/o-Coupled)

The 5-HT1 receptor family, including 1E and 1F subtypes, couples to inhibitory Gi/o proteins.[5][8] Activation by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9]

G BRL This compound (Agonist) Receptor 5-HT1E/1F Receptor BRL->Receptor Binds & Activates Gi Gi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Response Decreased Cellular Activity cAMP->Response Leads to

Caption: this compound-activated Gi/o-coupled signaling cascade.

B. 5-HT2A Receptor Signaling (Gq/11-Coupled)

Although this compound has a much lower affinity for 5-HT2A receptors, its interaction would mediate signaling through Gq/11 proteins.[5][10] This pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

G BRL This compound (Low Affinity Agonist) Receptor 5-HT2A Receptor BRL->Receptor Binds & Activates Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleavage DAG DAG PLC->DAG Cleavage PIP2 PIP2 PIP2->PLC Response Ca2+ Release / PKC Activation IP3->Response DAG->Response

Caption: this compound-activated Gq/11-coupled signaling cascade.

References

Downstream Signaling Pathways of BRL 54443: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL 54443 is a piperidinylindole derivative that acts as a selective and potent agonist for the serotonin (B10506) 5-HT1E and 5-HT1F receptor subtypes.[1] It also exhibits a measurable affinity for the 5-HT2A receptor, contributing to some of its physiological effects.[2][3] Understanding the intricate downstream signaling cascades initiated by this compound upon binding to these receptors is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting these pathways. This guide provides a detailed overview of the core signaling pathways modulated by this compound, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Signaling Pathways

The signaling mechanisms of this compound are primarily dictated by the G protein coupling of its target receptors: the Gαi/o-coupled 5-HT1E/1F receptors and the Gαq-coupled 5-HT2A receptor.

5-HT1E/1F Receptor-Mediated Signaling: Gαi/o Pathway

As an agonist for 5-HT1E and 5-HT1F receptors, this compound initiates signaling through the Gαi/o family of G proteins.[4][5] The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][6][7] This, in turn, affects the activity of downstream effectors such as Protein Kinase A (PKA) and Cyclic AMP-Response Element Binding Protein (CREB).

Key downstream events include:

  • Inhibition of Adenylyl Cyclase: Upon receptor activation by this compound, the Gαi subunit dissociates and directly inhibits the activity of adenylyl cyclase, reducing the conversion of ATP to cAMP.[4][8]

  • Modulation of ERK Phosphorylation: Studies have shown that this compound can induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[9][10] This activation is dependent on Gαi, PKA, and PI3K, but not on Gβγ or Gq proteins.[9]

  • Inhibition of CREB Phosphorylation: By reducing cAMP levels, this compound can lead to a significant decrease in forskolin-stimulated CREB phosphorylation.[9] CREB is a key transcription factor involved in various cellular processes.

  • Activation of Potassium Channels: Activation of 5-HT1F receptors by this compound has been shown to hyperpolarize neurons by increasing current through voltage-dependent potassium channels.[11]

G_alpha_i_o_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound 5-HT1E/1F Receptor 5-HT1E/1F Receptor This compound->5-HT1E/1F Receptor Gαi/o Protein Gαi/o Protein 5-HT1E/1F Receptor->Gαi/o Protein Activation Adenylyl Cyclase Adenylyl Cyclase Gαi/o Protein->Adenylyl Cyclase Inhibition PI3K PI3K Gαi/o Protein->PI3K cAMP cAMP Adenylyl Cyclase->cAMP ATP PKA PKA cAMP->PKA Inhibition MEK MEK PKA->MEK CREB CREB PKA->CREB Inhibition of Phosphorylation PI3K->MEK ERK ERK MEK->ERK Phosphorylation ERK->CREB Phosphorylation Gene Expression Gene Expression CREB->Gene Expression G_alpha_q_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound 5-HT2A Receptor 5-HT2A Receptor This compound->5-HT2A Receptor Gαq Protein Gαq Protein 5-HT2A Receptor->Gαq Protein Activation PLC PLC Gαq Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activation Ca2+ Ca2+ ER->Ca2+ Release Ca2+->PKC Activation Cellular Response Cellular Response (e.g., Contraction) PKC->Cellular Response Phosphorylation of Target Proteins experimental_workflow_western_blot cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis A 1. Culture 5-HT1E expressing HEK293 cells B 2. Pretreat with specific inhibitors (e.g., Gαi, PKA, PI3K inhibitors) A->B C 3. Treat with this compound (e.g., 1µM) B->C D 4. Lyse cells and collect protein C->D E 5. Separate proteins by SDS-PAGE D->E F 6. Transfer proteins to PVDF membrane E->F G 7. Probe with primary antibodies (anti-pERK, anti-total ERK) F->G H 8. Incubate with HRP-conjugated secondary antibodies G->H I 9. Detect with chemiluminescence H->I J 10. Quantify band intensity I->J

References

An In-depth Technical Guide to BRL 54443: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL 54443 is a potent and selective serotonin (B10506) receptor agonist with high affinity for the 5-HT1E and 5-HT1F receptor subtypes. A member of the piperidinylindole family, this synthetic organic compound serves as a critical tool in pharmacological research for elucidating the physiological and pathological roles of these specific serotonin receptors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental methodologies for key assays, quantitative data on receptor binding and functional activity, and visualizations of its signaling pathway and experimental workflows are presented to support its application in research and drug development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 3-(1-methylpiperidin-4-yl)-1H-indol-5-ol, is a small molecule with a molecular formula of C₁₄H₁₈N₂O and a molecular weight of 230.31 g/mol .[1] Its chemical identity is well-defined by its CAS Number (57477-39-1), SMILES string (CN1CCC(CC1)C1=CNC2=CC=C(O)C=C21), and InChI key (WKNFADCGOAHBPG-UHFFFAOYSA-N).[1][2]

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 3-(1-methylpiperidin-4-yl)-1H-indol-5-ol[1]
CAS Number 57477-39-1[1][2]
Molecular Formula C₁₄H₁₈N₂O[1]
Molecular Weight 230.31 g/mol [1]
SMILES CN1CCC(CC1)C1=CNC2=CC=C(O)C=C12[2]
InChI Key WKNFADCGOAHBPG-UHFFFAOYSA-N[1][2]
Appearance Solid Powder[2]
Solubility Soluble in DMSO

Pharmacological Properties

This compound is a high-affinity agonist for the human 5-HT1E and 5-HT1F receptors. Its selectivity for these subtypes over other serotonin and dopamine (B1211576) receptors makes it a valuable pharmacological tool.

Receptor Binding Affinity

The binding affinity of this compound to various G protein-coupled receptors (GPCRs) has been characterized through radioligand binding assays. The data, typically presented as pKi (the negative logarithm of the inhibition constant, Ki), demonstrate its high affinity for 5-HT1E and 5-HT1F receptors.

Table 2: Receptor Binding Affinity Profile of this compound

ReceptorpKiKi (nM)Reference(s)
5-HT1E 8.72.0[1]
5-HT1F 9.250.56[1]
5-HT1A 7.263.1[1]
5-HT1B 6.9125.9[1]
5-HT1D 7.263.1[1]
5-HT2A Measurable affinity-[1]
Functional Activity

The agonist activity of this compound is quantified by its potency (pEC₅₀), which is the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal possible effect. Functional assays, such as those measuring the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) formation, are employed to determine these values.

Table 3: Functional Activity of this compound

AssayReceptorpEC₅₀Reference(s)
Contraction Assay5-HT2A6.52[1]

Signaling Pathway

As an agonist at 5-HT1E and 5-HT1F receptors, this compound initiates a signal transduction cascade. These receptors are coupled to inhibitory G proteins (Gαi/o). Upon activation by this compound, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. This, in turn, affects the activity of downstream effectors such as protein kinase A (PKA). Additionally, activation of these receptors can lead to the phosphorylation of extracellular signal-regulated kinases (ERK).

BRL54443_Signaling_Pathway BRL54443 This compound Receptor 5-HT1E/1F Receptor BRL54443->Receptor G_protein Gαi/o Protein Receptor->G_protein activates ERK_pathway ERK Pathway Receptor->ERK_pathway activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response ERK_pathway->Cellular_Response

Caption: Signaling pathway of this compound via 5-HT1E/1F receptors.

Experimental Protocols

The characterization of this compound involves standard pharmacological assays to determine its binding affinity and functional activity.

Radioligand Binding Assay (Generic Protocol)

This assay measures the affinity of this compound for a specific receptor by competing with a radiolabeled ligand.

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., recombinant human 5-HT1E receptors in HEK293 cells) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) is used to maintain pH and ionic strength.

  • Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]5-HT) is incubated with the cell membranes in the presence of varying concentrations of this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes with Receptor start->prep_membranes incubate Incubate Membranes with Radioligand & this compound prep_membranes->incubate filter Separate Bound/Free Ligand (Filtration) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data (IC50, Ki) count->analyze end End analyze->end

Caption: Experimental workflow for a radioligand binding assay.

Functional cAMP Assay (Generic Protocol)

This assay measures the ability of this compound to activate Gαi/o-coupled receptors by quantifying the inhibition of cAMP production.

  • Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.

  • Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (B1673556) (to increase basal cAMP levels) in the presence of varying concentrations of this compound.

  • Cell Lysis: The cells are lysed to release intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.

  • Data Analysis: The concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP production (EC₅₀) is determined.

Selectivity Profile

A key feature of this compound is its selectivity for 5-HT1E and 5-HT1F receptors over other serotonin and dopamine receptor subtypes. This selectivity is crucial for its use as a specific pharmacological probe.

Selectivity_Profile BRL54443 This compound High_Affinity High Affinity (pKi > 8.5) BRL54443->High_Affinity Moderate_Affinity Moderate Affinity (pKi 6.5-7.5) BRL54443->Moderate_Affinity Low_Affinity Low Affinity (pKi < 6.5) BRL54443->Low_Affinity Receptor_1E 5-HT1E High_Affinity->Receptor_1E Receptor_1F 5-HT1F High_Affinity->Receptor_1F Receptor_1A 5-HT1A Moderate_Affinity->Receptor_1A Receptor_1D 5-HT1D Moderate_Affinity->Receptor_1D Receptor_1B 5-HT1B Low_Affinity->Receptor_1B Receptor_2A 5-HT2A Low_Affinity->Receptor_2A

Caption: Selectivity profile of this compound for various receptors.

Conclusion

This compound is a well-characterized and highly selective agonist for the 5-HT1E and 5-HT1F receptors. Its defined chemical structure and pharmacological profile make it an indispensable tool for researchers investigating the roles of these specific serotonin receptors in health and disease. The data and protocols presented in this guide are intended to facilitate its effective use in the laboratory and to support the development of novel therapeutics targeting the serotonergic system.

References

BRL 54443: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Potent 5-HT1E/1F Receptor Agonist

This technical guide provides a comprehensive overview of BRL 54443, a potent and selective serotonin (B10506) 5-HT1E and 5-HT1F receptor agonist. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, pharmacological profile, mechanism of action, and relevant experimental protocols.

Core Compound Information

This compound, with the chemical name 3-(1-methylpiperidin-4-yl)-1H-indol-5-ol, is a small molecule widely used in pharmacological research to investigate the roles of 5-HT1E and 5-HT1F receptors.

PropertyValue
CAS Number 57477-39-1[1][2][3][4]
Molecular Formula C₁₄H₁₈N₂O[1][2][3][4]
Molecular Weight 230.31 g/mol [1][3][4]

Pharmacological Profile: Quantitative Data

This compound exhibits high affinity and selectivity for the 5-HT1E and 5-HT1F receptor subtypes. The following tables summarize its binding affinities (pKi) and functional potencies (pEC50) at various receptors.

Table 1: Binding Affinities (pKi) of this compound at Human Serotonin (5-HT) and Dopamine (D) Receptors

ReceptorpKiReference
5-HT1F 8.9[3]
5-HT1E 8.7[1][3]
5-HT1A 7.2[1][3]
5-HT1D 7.2[1][3]
5-HT1B 6.9[1][3]
5-HT2A 5.9[3]
5-HT2B 7.0[1][3]
5-HT2C 6.5[1][3]
D₂ 6.3[3]
D₃ 6.2[3]

Note: A higher pKi value indicates a higher binding affinity.

Table 2: Functional Activity of this compound

AssayReceptorPotency (pEC₅₀)Reference
Mouse Aortic Contraction5-HT2A6.52[1]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the agonism of 5-HT1E and 5-HT1F receptors. These receptors are G protein-coupled receptors (GPCRs) that signal through the Gαi/o pathway.[5] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][6][7] This signaling cascade is implicated in various physiological processes, including the modulation of neurotransmitter release.[2][3]

While highly selective, this compound also acts as a partial agonist at the 5-HT2A receptor. The 5-HT2A receptor is coupled to the Gαq signaling pathway. Its activation by this compound stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and smooth muscle contraction, as observed in aortic ring assays.

Below are diagrams illustrating the primary signaling pathways activated by this compound.

G_alpha_i_o_signaling BRL54443 This compound Receptor 5-HT1E / 5-HT1F Receptor BRL54443->Receptor Binds G_protein Gαi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Response Inhibition of Neurotransmitter Release cAMP->Response Leads to

This compound signaling via Gαi/o-coupled 5-HT1E/1F receptors.

G_alpha_q_signaling BRL54443 This compound (Partial Agonist) Receptor 5-HT2A Receptor BRL54443->Receptor Binds G_protein Gαq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Induces

This compound partial agonism at Gαq-coupled 5-HT2A receptors.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summaries of key experimental protocols used to characterize this compound.

In Vitro: Aortic Contraction Assay

This assay is used to determine the functional effect of this compound on vascular smooth muscle, primarily mediated by 5-HT2A receptors.

Objective: To measure the contractile response of isolated aortic rings to this compound.

Methodology:

  • Tissue Preparation: Thoracic aortas are isolated from rodents (e.g., mice or rats). The surrounding connective tissue is removed, and the aorta is cut into rings (2-3 mm).

  • Mounting: Aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Tensioning: The rings are placed under a basal tension (e.g., 1-2 g) and allowed to equilibrate for a set period (e.g., 60-90 minutes).

  • Drug Application: A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath.

  • Data Acquisition: The isometric tension of the aortic rings is recorded using a force transducer. The contractile response is typically expressed as a percentage of the maximum contraction induced by a reference substance like potassium chloride (KCl).

Aortic_Contraction_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate Isolate Thoracic Aorta Clean Clean Connective Tissue Isolate->Clean Cut Cut into Rings Clean->Cut Mount Mount Rings in Organ Bath Cut->Mount Equilibrate Equilibrate under Tension Mount->Equilibrate Add_BRL Add Cumulative Doses of this compound Equilibrate->Add_BRL Record Record Isometric Tension Add_BRL->Record Analyze Generate Concentration- Response Curve Record->Analyze

Workflow for the in vitro aortic contraction assay.
In Vivo: Gastric Relaxation Assay

This assay assesses the effect of this compound on gastric motility, a process influenced by central and peripheral serotonin receptors.

Objective: To measure changes in gastric volume or pressure in response to this compound administration in a live animal model.

Methodology:

  • Animal Model: Experiments are typically performed in anesthetized or conscious animals (e.g., cats, dogs, or rats) instrumented for gastric measurements.

  • Instrumentation: A balloon or catheter is placed in the stomach to measure changes in intragastric pressure or volume using a barostat.

  • Drug Administration: this compound is administered, often subcutaneously (s.c.) or intravenously (i.v.), at various doses.

  • Measurement: Continuous recordings of intragastric pressure or volume are taken before and after drug administration.

  • Analysis: The change in gastric tone (relaxation or contraction) is quantified and compared to a vehicle control. In some studies, the involvement of specific neural pathways (e.g., the vagus nerve) is investigated through surgical or pharmacological interventions.

Conclusion

This compound is an invaluable pharmacological tool for the specific investigation of 5-HT1E and 5-HT1F receptor function. Its high affinity and selectivity, coupled with a well-characterized mechanism of action, make it a standard reference compound in the field. This guide provides the foundational technical information required for its effective use in research and development, from understanding its basic properties to implementing relevant experimental protocols. Researchers should always consult original research articles for the most detailed procedural information.

References

In Vitro Characterization of BRL 54443: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL 54443 is a potent and selective agonist for the serotonin (B10506) 5-HT1E and 5-HT1F receptors.[1][2] Its high affinity and selectivity make it a valuable pharmacological tool for investigating the physiological and pathological roles of these understudied receptor subtypes. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, functional activity, and the signaling pathways it modulates. Detailed experimental protocols for key assays are also presented to facilitate further research and drug development efforts.

Core Data Summary

The following tables summarize the quantitative data on the in vitro pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of this compound
Receptor SubtypeKi (nM)pKiReference
5-HT1E1.18.7[1][2]
5-HT1F0.79.25[1][2]
5-HT1A637.2[1][3]
5-HT1B1266.9[1][3]
5-HT1D637.2[1][3]
5-HT2A1259-[3]
5-HT2B100-[3]
5-HT2C316-[3]
5-HT6>10,000-[3]
5-HT7>10,000-[3]
Dopamine D2501-[3]
Dopamine D3631-[3]
α1B-adrenoceptor1259-[3]

Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. pKi is the negative logarithm of the Ki value.

Table 2: Functional Activity of this compound
AssayReceptor TargetParameterValueReference
Forskolin-induced cAMP accumulation5-HT1EIC50 (nM)14[3]
Aortic Contraction5-HT2A-logEC506.52[1][3]

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. EC50 (half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Signaling Pathways

This compound exerts its effects by activating specific G protein-coupled receptors (GPCRs), leading to the modulation of intracellular signaling cascades.

5-HT1E and 5-HT1F Receptor Signaling

The 5-HT1E and 5-HT1F receptors are coupled to the Gi/o family of G proteins.[4] Activation of these receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is implicated in the regulation of neurotransmitter release and neuronal excitability.

G_protein_signaling_Gi BRL54443 This compound Receptor 5-HT1E / 5-HT1F Receptor BRL54443->Receptor G_protein Gi/o Protein (α, βγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

This compound signaling via Gi/o-coupled receptors.
5-HT2A Receptor Signaling

While this compound has a lower affinity for the 5-HT2A receptor, it can act as a partial agonist at this site, particularly at higher concentrations. The 5-HT2A receptor is coupled to the Gq/11 family of G proteins. Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is involved in smooth muscle contraction.[5]

G_protein_signaling_Gq BRL54443 This compound (Partial Agonist) Receptor 5-HT2A Receptor BRL54443->Receptor G_protein Gq/11 Protein (α, βγ) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

This compound signaling via Gq/11-coupled receptors.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Cells expressing receptor of interest) Incubation Incubate components (Membrane + Radioligand + this compound) Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]5-HT) Radioligand->Incubation BRL54443 This compound (Varying concentrations) BRL54443->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Analysis Calculate IC50 and Ki Scintillation->Analysis

Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]5-HT), and varying concentrations of this compound.

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

This assay measures the ability of a compound to inhibit the production of cAMP, a key second messenger.

cAMP_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Lysis cluster_detection Detection cluster_analysis Data Analysis Cells Cells expressing 5-HT1E or 5-HT1F receptors Treatment Treat cells with Forskolin and this compound Cells->Treatment Forskolin Forskolin (Adenylyl cyclase activator) Forskolin->Treatment BRL54443 This compound (Varying concentrations) BRL54443->Treatment Lysis Lyse cells to release intracellular cAMP Treatment->Lysis Detection Measure cAMP levels (e.g., HTRF, ELISA) Lysis->Detection Analysis Calculate IC50 Detection->Analysis

References

A Technical Guide to BRL 54443: A Selective Serotonin 5-HT1E/1F Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL 54443 is a chemical compound belonging to the piperidinylindole class that has emerged as a valuable pharmacological tool for the investigation of serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptor function. It exhibits high affinity and agonist activity primarily at the 5-HT1E and 5-HT1F receptor subtypes, with weaker interactions at other 5-HT receptors.[1][2] This selectivity makes this compound an important ligand for elucidating the physiological and pathological roles of these less-characterized serotonin receptors. This guide provides an in-depth overview of this compound, including its binding profile, functional activity, relevant experimental protocols, and the signaling pathways it modulates.

Data Presentation: Quantitative Analysis of this compound Interactions

The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound at various serotonin receptor subtypes.

Table 1: Binding Affinity of this compound at Human Serotonin Receptors

Receptor SubtypeBinding Affinity (pKi)
5-HT1F9.25[1]
5-HT1E8.7[1]
5-HT1A7.2[1]
5-HT1D7.2[1]
5-HT1B6.9[1]
5-HT2AMeasurable Affinity[1][3]

Table 2: Functional Activity of this compound

Receptor SubtypeAssay TypeFunctional ResponsePotency (-logEC50 / pEC50)
5-HT2AContraction Assay (e.g., vascular or other smooth muscle tissue)Agonist-induced contraction6.52[1]
5-HT1E/1FIn vivo Gastric Relaxation (cat)Dose-dependent increase in intragastric volumeNot explicitly quantified in EC50

Signaling Pathways

This compound primarily exerts its effects through the activation of G-protein coupled receptors (GPCRs). The signaling cascades for its main targets, the 5-HT1E, 5-HT1F, and the notable off-target 5-HT2A receptors, are depicted below.

5-HT1E_1F_Signaling_Pathway BRL54443 This compound Receptor 5-HT1E / 5-HT1F Receptor BRL54443->Receptor Agonist Binding G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Cellular Response (e.g., Neuronal Inhibition) PKA->Downstream Phosphorylation of target proteins

Caption: Agonist activation of 5-HT1E/1F receptors by this compound leads to Gi/o protein-mediated inhibition of adenylyl cyclase, resulting in decreased cAMP levels and subsequent modulation of downstream cellular activity.

5-HT2A_Signaling_Pathway BRL54443 This compound Receptor 5-HT2A Receptor BRL54443->Receptor Agonist Binding G_protein Gq/11 Protein Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca2+ ER->Ca2 Release Ca2->PKC Activation Downstream Cellular Response (e.g., Smooth Muscle Contraction) PKC->Downstream Phosphorylation of target proteins

Caption: this compound-mediated activation of 5-HT2A receptors stimulates the Gq/11 pathway, leading to the activation of Phospholipase C (PLC) and the subsequent generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in increased intracellular calcium and protein kinase C (PKC) activation.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are representative of standard pharmacological assays and can be adapted based on specific experimental needs.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific serotonin receptor subtype expressed in a cell line or tissue preparation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Prepare cell membranes expressing the target receptor Incubate 4. Incubate membranes, radioligand, and this compound at a defined temperature and time Membrane_Prep->Incubate Radioligand 2. Select a suitable radioligand (e.g., [3H]5-HT) Radioligand->Incubate BRL54443_sol 3. Prepare serial dilutions of this compound BRL54443_sol->Incubate Filter 5. Rapidly filter the mixture to separate bound from free radioligand Incubate->Filter Wash 6. Wash filters to remove non-specifically bound radioligand Filter->Wash Count 7. Measure radioactivity on filters using scintillation counting Wash->Count Plot 8. Plot % inhibition vs. log[this compound] Count->Plot Calculate 9. Calculate IC50 and then Ki using the Cheng-Prusoff equation Plot->Calculate

Caption: Workflow for a competitive radioligand binding assay to determine the affinity of this compound.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the target serotonin receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]5-HT, chosen based on the receptor subtype), and varying concentrations of this compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. This traps the membranes with bound radioligand on the filter.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay (Smooth Muscle Contraction)

This protocol describes a method to assess the functional agonist activity of this compound at the 5-HT2A receptor by measuring its ability to induce contraction in an isolated tissue preparation.

Methodology:

  • Tissue Preparation: Isolate a smooth muscle-containing tissue known to express functional 5-HT2A receptors (e.g., thoracic aorta or fundus from a suitable animal model). Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for a defined period (e.g., 60-90 minutes), with periodic washing.

  • Cumulative Concentration-Response Curve: Add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps once the response to the previous concentration has stabilized.

  • Data Acquisition: Record the isometric tension of the tissue using a force transducer connected to a data acquisition system.

  • Data Analysis: Express the contractile response at each concentration as a percentage of the maximum response elicited by a standard agonist (e.g., serotonin or phenylephrine). Plot the percentage response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the pEC50 (-logEC50) and the maximum effect (Emax).

In Vivo Gastric Relaxation Assay

This protocol outlines a method to evaluate the in vivo functional effects of this compound on gastric tone, likely mediated by 5-HT1E/1F receptors.

Methodology:

  • Animal Preparation: Anesthetize a suitable animal model (e.g., cat) and surgically implant a catheter for drug administration (e.g., subcutaneous). Insert an intragastric balloon connected to a pressure transducer to measure changes in gastric volume.

  • Baseline Measurement: After a stabilization period, record the baseline intragastric pressure and volume.

  • Drug Administration: Administer this compound subcutaneously at various doses in a dose-escalation manner.

  • Data Acquisition: Continuously monitor and record the intragastric volume following each dose administration.

  • Data Analysis: Quantify the change in intragastric volume from baseline for each dose of this compound. Plot the change in volume against the administered dose to determine the dose-response relationship.

Conclusion

This compound is a potent and selective agonist for the 5-HT1E and 5-HT1F receptors, making it an indispensable tool for probing the functions of these receptors in both central and peripheral nervous systems. Its well-characterized binding profile and functional activities, coupled with the detailed experimental protocols provided in this guide, offer researchers a solid foundation for designing and executing rigorous pharmacological studies. The continued use of this compound will undoubtedly contribute to a deeper understanding of the complex roles of serotonin in health and disease, and may aid in the development of novel therapeutics targeting the 5-HT1E and 5-HT1F receptors.

References

An In-depth Technical Guide to the Physiological Role of 5-HT1E and 5-HT1F Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological roles, signaling pathways, and pharmacological significance of the 5-HT1E and 5-HT1F serotonin (B10506) receptors. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on data-driven insights and detailed experimental methodologies.

Introduction to 5-HT1E and 5-HT1F Receptors

The 5-HT1 receptor family, a subgroup of serotonin (5-hydroxytryptamine, 5-HT) receptors, consists of five G protein-coupled receptors (GPCRs): 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F.[1][2] These receptors are characterized by their high affinity for 5-HT and are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase.[1][3][4] This guide will focus on the lesser-explored 5-HT1E receptor and the clinically significant 5-HT1F receptor.

The 5-HT1E and 5-HT1F receptors share significant amino acid sequence homology (approximately 57%) and some pharmacological properties, such as high affinity for 5-HT and low affinity for the classic 5-HT1 agonist 5-carboxamidotryptamine (B1209777) (5-CT).[3][4] However, their distinct tissue distribution patterns suggest they mediate different physiological functions.[3]

The 5-HT1E Receptor: An Enigmatic Target

The 5-HT1E receptor remains one of the least understood serotonin receptors, largely due to its absence in common laboratory rodents like rats and mice, which has hampered in vivo research.[1][3][5] However, its high expression in the human brain and conserved genetic sequence suggest an important physiological role.[3][6] The guinea pig, which expresses a homologous 5-HT1E receptor, has emerged as a valuable animal model for its study.[3]

Signaling Pathway and Function

The 5-HT1E receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels.[3][5][6] This signaling pathway has been demonstrated in recombinant cell lines and, more recently, in guinea pig brain tissue.[6][7]

Recent studies have begun to shed light on the physiological functions of the 5-HT1E receptor, suggesting its involvement in:

  • Memory and Cognition: High expression levels in the human frontal cortex, hippocampus, and olfactory bulb—brain regions critical for memory—imply a role in cognitive processes.[3][5]

  • Neuroprotection and Cell Survival: Emerging evidence indicates a role for the 5-HT1E receptor in protecting neurons from stress and promoting cell survival.[1][8][9]

  • Cancer Progression: Recent findings have also implicated the 5-HT1E receptor in the progression of certain cancers.[1][9]

Tissue Distribution

The 5-HT1E receptor exhibits a distinct distribution pattern in the mammalian brain, with high levels of expression observed in the following regions:

  • Human: Frontal cortex, hippocampus, putamen, and globus pallidus.[3][4]

  • Guinea Pig: Olfactory bulb glomeruli and the molecular layer of the dentate gyrus.[6][7][10] It is also found in the adventitial layer of cerebral arteries.[6][10]

Quantitative Data: Ligand Binding Affinities

The development of selective ligands for the 5-HT1E receptor has been challenging due to its pharmacological similarity to the 5-HT1F receptor.

LigandReceptorSpeciesKi (nM)Reference
5-HT5-HT1EHuman10[11]
BRL-544435-HT1EHuman2[1][11]
Methysergide5-HT1EHuman>200[4]
Ergotamine5-HT1EHuman>200[4]
5-CT5-HT1EHumanpKi = 5.15[4]
Experimental Protocols

This protocol is adapted from methodologies used for GPCRs and specific details for 5-HT1E receptor binding.

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1E receptor.

Materials:

  • Membrane preparations from cells expressing recombinant human or guinea pig 5-HT1E receptors, or from guinea pig brain tissue (e.g., hippocampus).

  • Radioligand: [3H]5-HT.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: 10 µM 5-HT or 100 nM BRL54443.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation fluid.

  • 96-well plates.

  • Filter harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in cold lysis buffer and centrifuge to pellet membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a BCA assay.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 150 µL of membrane preparation (50-120 µg protein for tissue).

    • 50 µL of test compound at various concentrations or buffer for total binding.

    • 50 µL of [3H]5-HT (final concentration ~5 nM).

    • For non-specific binding wells, add 50 µL of 10 µM 5-HT.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To measure the ability of a test compound to agonize or antagonize the 5-HT1E receptor by quantifying changes in intracellular cAMP levels.

Materials:

  • Cells stably expressing the 5-HT1E receptor.

  • Forskolin (B1673556).

  • Test compounds (agonists/antagonists).

  • cAMP assay kit (e.g., HTRF, LANCE, or GloSensor).

  • Cell culture medium.

  • 384-well plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Plating: Seed the 5-HT1E expressing cells into a 384-well plate and grow to near confluence.

  • Compound Addition:

    • Agonist mode: Add various concentrations of the test compound to the cells.

    • Antagonist mode: Pre-incubate the cells with various concentrations of the test compound before adding a known 5-HT1E agonist (e.g., 5-HT or BRL54443) at its EC80 concentration.

  • Forskolin Stimulation: Add forskolin (e.g., 10 µM) to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Agonist mode: Plot the response (e.g., % inhibition of forskolin-stimulated cAMP) against the log concentration of the agonist to determine the EC50 and Emax.

    • Antagonist mode: Plot the response against the log concentration of the antagonist to determine the IC50.

Objective: To visualize the anatomical localization of the 5-HT1E receptor protein in guinea pig brain tissue.

Materials:

  • Guinea pig brain tissue, fixed with 4% paraformaldehyde and cryoprotected.

  • Cryostat.

  • Microscope slides.

  • Primary antibody: mouse monoclonal anti-5-HT1E receptor antibody.

  • Secondary antibody: fluorescently labeled anti-mouse IgG.

  • Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100).

  • DAPI for nuclear counterstaining.

  • Mounting medium.

  • Fluorescence microscope.

Procedure:

  • Sectioning: Cut 20-40 µm thick coronal sections of the guinea pig brain using a cryostat and mount them on slides.

  • Permeabilization and Blocking: Wash the sections with PBS and then incubate in blocking solution for 1-2 hours at room temperature to block non-specific binding sites.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-5-HT1E antibody (diluted in blocking solution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in PBS) for 1-2 hours at room temperature in the dark.

  • Counterstaining: Wash the sections with PBS and then incubate with DAPI for 10 minutes to stain the cell nuclei.

  • Mounting and Imaging: Wash the sections with PBS, mount with coverslips using an appropriate mounting medium, and visualize using a fluorescence microscope.

The 5-HT1F Receptor: A Key Player in Migraine

The 5-HT1F receptor has garnered significant attention for its crucial role in the pathophysiology of migraine.[12] Its activation provides a novel therapeutic strategy for acute migraine treatment without the cardiovascular side effects associated with traditional triptan medications.[12][13]

Signaling Pathway and Function

Similar to the 5-HT1E receptor, the 5-HT1F receptor is negatively coupled to adenylyl cyclase through a Gi/o protein, leading to a decrease in intracellular cAMP levels.[12][13] Some evidence also suggests it may be coupled to phosphoinositide phospholipase C activation.[12]

The primary physiological role of the 5-HT1F receptor relevant to drug development is its involvement in migraine. Its activation is thought to alleviate migraine through the following mechanisms:

  • Inhibition of Neuropeptide Release: Activation of presynaptic 5-HT1F receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, most notably calcitonin gene-related peptide (CGRP), which is a key mediator of the pain and vasodilation associated with migraine.[13]

  • Neuronal Inhibition: 5-HT1F receptors are also located on central trigeminal neurons, and their activation can hyperpolarize these neurons, thereby inhibiting trigeminal nerve impulses and reducing the transmission of pain signals.[12]

  • Lack of Vasoconstriction: Crucially, unlike the 5-HT1B receptor which is the primary target of triptans for their vasoconstrictive effects, the 5-HT1F receptor is not significantly involved in vasoconstriction.[12][13] This makes 5-HT1F receptor agonists, such as lasmiditan (B1674530), a safer alternative for migraine patients with or at risk of cardiovascular disease.[12][13]

Tissue Distribution

The 5-HT1F receptor is widely expressed in the central nervous system, particularly in regions implicated in migraine pathophysiology:[12]

  • Trigeminal Ganglion: High expression on the cell bodies of trigeminal neurons.

  • Trigeminal Nucleus Caudalis: Present in the central terminals of trigeminal neurons.

  • Other Brain Regions: Cortex, hypothalamus, and dorsal raphe.

  • Cerebral Blood Vessels: Expressed at lower levels compared to 5-HT1B receptors and does not mediate vasoconstriction.[12]

Quantitative Data: Ligand Binding Affinities and Efficacy
Compound5-HT1B (pKi)5-HT1D (pKi)5-HT1F (pKi)Reference
Sumatriptan8.08.37.6[12]
Naratriptan8.58.68.4[12]
Rizatriptan8.08.46.6[12]
Zolmitriptan8.39.07.6[12]
LY3343706.96.98.8[12]
Lasmiditan<5.0<5.08.8[12]

*pKi = -log(Ki). Higher values indicate higher affinity.

Study TypeModel/PopulationEndpointResultReference
PreclinicalAnimal model of migraineInhibition of trigeminally mediated responses (e.g., CGRP release)Lasmiditan effectively blocked these responses in a dose-dependent manner.[12]
Phase 3 Clinical Trial (SAMURAI & SPARTAN)Acute migraine patientsPain freedom at 2 hoursSignificantly higher with lasmiditan (100mg and 200mg) compared to placebo.[12]
Experimental Protocols

Objective: To assess the ability of a 5-HT1F receptor agonist to inhibit CGRP release from trigeminal neurons.

Materials:

  • Primary cultures of rat or mouse trigeminal ganglion neurons.

  • Depolarizing agent (e.g., high potassium solution or capsaicin).

  • Test compound (5-HT1F agonist).

  • CGRP enzyme immunoassay (EIA) kit.

  • Culture medium and buffers.

Procedure:

  • Culture Preparation: Isolate and culture trigeminal ganglion neurons from neonatal rats or mice.

  • Pre-incubation: Pre-incubate the cultured neurons with various concentrations of the test compound for a defined period (e.g., 30 minutes).

  • Stimulation: Stimulate the neurons with a depolarizing agent (e.g., 60 mM KCl or 100 nM capsaicin) for a short period (e.g., 10 minutes) in the continued presence of the test compound.

  • Supernatant Collection: Collect the cell culture supernatant.

  • CGRP Measurement: Quantify the amount of CGRP in the supernatant using a CGRP EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of stimulated CGRP release by the test compound at each concentration and determine the IC50 value.

Objective: To evaluate the efficacy of a 5-HT1F agonist in an animal model of neurogenic inflammation relevant to migraine.

Materials:

  • Anesthetized rats or guinea pigs.

  • Trigeminal ganglion stimulator.

  • Evans blue dye.

  • Test compound.

  • Spectrophotometer.

Procedure:

  • Anesthesia and Surgery: Anesthetize the animal and expose the trigeminal ganglion for electrical stimulation.

  • Dye Injection: Inject Evans blue dye intravenously. Evans blue binds to albumin and extravasates into tissues where there is increased vascular permeability.

  • Compound Administration: Administer the test compound or vehicle intravenously or intraperitoneally.

  • Trigeminal Stimulation: Electrically stimulate the trigeminal ganglion to induce neurogenic inflammation and plasma protein extravasation in the dura mater.

  • Tissue Collection and Dye Extraction: After a set period, perfuse the animal to remove intravascular dye, collect the dura mater, and extract the Evans blue dye from the tissue using a suitable solvent (e.g., formamide).

  • Quantification: Measure the concentration of the extracted dye using a spectrophotometer.

  • Data Analysis: Compare the amount of dye extravasation in the dura mater of compound-treated animals to that of vehicle-treated animals to determine the percentage of inhibition.

Signaling Pathways and Experimental Workflows

5-HT1E and 5-HT1F Receptor Signaling Pathway

G_protein_signaling cluster_membrane Plasma Membrane receptor 5-HT1E / 5-HT1F Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts serotonin Serotonin (5-HT) serotonin->receptor Binds atp ATP atp->ac response Inhibition of Cellular Response camp->response Leads to

Caption: Canonical Gi/o-coupled signaling pathway for 5-HT1E and 5-HT1F receptors.

Experimental Workflow for Radioligand Binding Assay

radioligand_workflow prep 1. Membrane Preparation (Receptor Source) setup 2. Assay Setup (Membranes, Radioligand, Test Compound) prep->setup incubate 3. Incubation (e.g., 60 min at 30°C) setup->incubate filter 4. Filtration & Washing (Separate bound from free) incubate->filter count 5. Scintillation Counting (Measure radioactivity) filter->count analyze 6. Data Analysis (Calculate Ki) count->analyze

Caption: General workflow for a radioligand binding assay.

Experimental Workflow for In Vivo Dural Plasma Protein Extravasation Model

ppe_workflow animal_prep 1. Anesthetize Animal & Surgical Preparation dye_injection 2. Intravenous Evans Blue Injection animal_prep->dye_injection compound_admin 3. Administer Test Compound or Vehicle dye_injection->compound_admin stimulation 4. Electrical Stimulation of Trigeminal Ganglion compound_admin->stimulation tissue_collection 5. Collect Dura Mater stimulation->tissue_collection dye_extraction 6. Extract Evans Blue Dye tissue_collection->dye_extraction quantification 7. Spectrophotometry dye_extraction->quantification analysis 8. Data Analysis (% Inhibition) quantification->analysis

Caption: Workflow for the dural plasma protein extravasation model of migraine.

Conclusion and Future Directions

The 5-HT1E and 5-HT1F receptors, while sharing some structural and signaling similarities, play distinct physiological roles. The 5-HT1F receptor is a validated and promising target for acute migraine therapy, offering a safer alternative to triptans for patients with cardiovascular concerns. The development of selective 5-HT1F agonists like lasmiditan represents a significant advancement in migraine treatment.

The physiological role of the 5-HT1E receptor is less defined but holds potential for therapeutic intervention in cognitive disorders and neurodegenerative diseases. Future research should focus on developing selective pharmacological tools for the 5-HT1E receptor to further elucidate its function in the central nervous system. The use of the guinea pig model will be instrumental in these endeavors. A deeper understanding of the distinct and overlapping functions of these two closely related receptors will undoubtedly open new avenues for drug discovery and development.

References

Methodological & Application

Application Notes: Preparing BRL 54443 Solutions for Injection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BRL 54443 is a potent and selective agonist for the 5-HT1E and 5-HT1F serotonin (B10506) receptor subtypes, making it a valuable tool in neuroscience research.[1][2][3][4] It displays more than 30-fold selectivity over other 5-HT and dopamine (B1211576) receptors.[1][3] Proper preparation of this compound solutions is critical for ensuring experimental reproducibility and obtaining reliable in vivo data. Due to its poor solubility in aqueous solutions, specific protocols involving organic solvents and surfactants are required.[5][6] This document provides detailed protocols and solubility data for preparing this compound solutions for injection.

Physicochemical and Solubility Data

This compound is a crystalline solid with a molecular weight of approximately 230.31 g/mol .[1][3][5] It is essential to use fresh, anhydrous solvents, as moisture can significantly reduce solubility, particularly in DMSO.[5][7]

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationMolarity (approx.)NotesSource(s)
DMSO ≥ 100 mg/mL434.20 mMUse fresh, anhydrous DMSO.[7][8]
46 mg/mL199.73 mM[5]
43 mg/mL186.7 mMSonication recommended.[6]
30 mg/mL130.26 mM[3]
50 mM11.52 mg/mL[1][2]
Ethanol 2 mg/mL8.68 mMSonication recommended.[5][6]
1.4 mg/mL6.08 mM[3]
DMF 12.5 mg/mL54.27 mM[3]
DMSO:PBS (pH 7.2) (1:4) 0.2 mg/mL0.87 mM[3]
Water InsolubleN/A[5][6]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

Table 2: Storage Recommendations

FormTemperatureDurationNotesSource(s)
Powder -20°C3 years[5][6][7]
+4°C2 yearsDesiccate.[2][7]
Stock Solution in Solvent -80°C1-2 yearsAliquot to avoid repeated freeze-thaw cycles.[5][6][7]
-20°C1 monthPrepare and use on the same day if possible.[2][5]

Experimental Protocols

4.1 Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol is the initial step for creating working solutions for both in vitro and in vivo experiments.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a high concentration (e.g., 50-100 mg/mL).

  • Dissolution: Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: Store the stock solution at -80°C in small aliquots to prevent degradation from multiple freeze-thaw cycles.[5][7]

4.2 Protocol 2: Formulation for Injection (DMSO/PEG300/Tween-80/Saline)

This method is suitable for achieving a final concentration of up to 2.5 mg/mL for in vivo administration.[8]

  • Start with Stock: Begin with a pre-made concentrated stock solution of this compound in DMSO.

  • Sequential Addition: In a sterile tube, add the vehicle components in the following order, ensuring the solution is clear after each addition. The volumes below are for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6][8]

    • Add the required volume of this compound/DMSO stock solution (10% of final volume).

    • Add PEG300 (40% of final volume). Mix thoroughly.

    • Add Tween-80 (5% of final volume). Mix thoroughly.

    • Add sterile saline (45% of final volume). Mix thoroughly.

  • Final Preparation: The resulting solution should be clear.[8] For injection, it is highly recommended to pass the final solution through a 0.22 µm sterile syringe filter.

  • Use Immediately: It is recommended that this formulation be prepared fresh and used immediately for optimal results.[5]

4.3 Protocol 3: Formulation for Injection (Propylene Glycol/Tween-80/D5W)

This alternative formulation can achieve a higher final concentration of up to 30 mg/mL.[5]

  • Primary Stock: Prepare a 100 mg/mL stock solution of this compound in propylene (B89431) glycol.

  • Vehicle Preparation: For a 1 mL final working solution, follow these steps:[5]

    • Take 300 µL of the 100 mg/mL stock solution (from step 1).

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Add 650 µL of 5% Dextrose in Water (D5W) to reach the final volume of 1 mL.

  • Final Preparation: Mix the solution thoroughly. Pass through a 0.22 µm sterile syringe filter before injection.

  • Use Immediately: This mixed solution should be used immediately for best results.[5]

Visualized Workflow and Signaling Pathway

5.1 this compound Injection Preparation Workflow

The following diagram illustrates the general workflow for preparing this compound for injection using a co-solvent formulation.

G cluster_0 Step 1: Stock Solution cluster_1 Step 2: Vehicle Formulation cluster_2 Step 3: Final Preparation weigh Weigh this compound Powder dissolve Dissolve in Primary Solvent (e.g., DMSO) weigh->dissolve Add Solvent add_cosolvent Add Co-solvents (e.g., PEG300) dissolve->add_cosolvent Mix sequentially add_surfactant Add Surfactant (e.g., Tween-80) add_aqueous Add Aqueous Vehicle (e.g., Saline or D5W) sterile_filter Sterile Filter (0.22 µm) add_aqueous->sterile_filter final_solution Final Solution Ready for Injection sterile_filter->final_solution

Caption: Workflow for preparing this compound injection solutions.

5.2 Simplified Signaling Pathway of this compound

This compound acts on 5-HT1E/1F receptors, which are Gi/o-coupled G-protein coupled receptors (GPCRs). Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[7]

G BRL54443 This compound Receptor 5-HT1E/1F Receptor (GPCR) BRL54443->Receptor Binds & Activates G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP Production AC->cAMP Catalysis Response Downstream Cellular Response cAMP->Response Modulates

Caption: Simplified signaling pathway for this compound.

References

Application Notes and Protocols for BRL 54443 in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct data exists in peer-reviewed literature for the dosage of BRL 54443 in rodent models. The following information is compiled from available data on this compound and analogous selective 5-HT1F receptor agonists. Researchers should use this information as a guide and conduct thorough dose-finding studies for their specific experimental models.

Introduction

This compound is a potent and selective agonist for the serotonin (B10506) 5-HT1E and 5-HT1F receptors. It also possesses some affinity for the 5-HT2A receptor.[1] Research into the in vivo effects of this compound in rodents is not extensively documented in publicly available literature. However, by examining studies on other selective 5-HT1F receptor agonists, such as Lasmiditan and LY334370, we can establish potential starting points for dosage, administration routes, and experimental designs in rodent models. A critical consideration for researchers is that the 5-HT1E receptor, one of the targets of this compound, is not present in rats or mice.[2] Therefore, any effects observed in these models are likely mediated through the 5-HT1F receptor.

Data Presentation: Dosage of this compound and Analogous 5-HT1F Agonists

The following tables summarize the available dosage information for this compound in a non-rodent model and for the selective 5-HT1F agonists Lasmiditan and LY334370 in rodent models. This data can serve as a reference for designing initial dose-response studies with this compound.

Table 1: this compound Dosage in a Non-Rodent Model

CompoundAnimal ModelRoute of AdministrationDosage RangeObserved EffectReference
This compoundAdult Male CatsSubcutaneous (s.c.)3 µg/kg - 30 mg/kgDose-dependent increase in intragastric volume[1]

Table 2: Dosage of Selective 5-HT1F Agonists in Rodent Models

CompoundAnimal ModelRoute of AdministrationDosage RangeExperimental ModelReference
LasmiditanThy1-aSyn MiceNot specified1 mg/kg (every other day)Parkinson's Disease (Cognitive Deficits)[3]
LasmiditanRatsOral (p.o.)Not specified in abstractMigraine (Dural Plasma Extravasation & c-Fos Induction)
LasmiditanSprague-Dawley RatsIntrathecal (i.t.)50, 100, 200 µgNeuropathic Pain (Spared Nerve Injury)[4]
LY334370RatsIntravenous (i.v.)3 mg/kgMigraine (Trigeminal Nucleus Caudalis Activation)
LY334370RatsIntravenous (i.v.)up to 10 mg/kgMigraine (Neurogenic Vasodilation)[5]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the context of 5-HT1F agonist administration in rodents. These can be adapted for studies involving this compound.

Protocol 1: Assessment of Visceral Pain (Colorectal Distension Model)

This protocol is a general framework for assessing visceral sensitivity in rodents, a model relevant to the study of pain and gastrointestinal function where 5-HT receptors play a role.

  • Animals: Adult male or female rats (e.g., Sprague-Dawley, Wistar) or mice.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Procedure:

    • Catheter Implantation (for electromyography - EMG):

      • Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane).

      • Implant bipolar electrodes into the external oblique abdominal muscles to record the visceromotor response (VMR).

      • Allow for a recovery period of at least 5-7 days.

    • Colorectal Distension (CRD):

      • Gently restrain the conscious animal.

      • Insert a flexible balloon catheter into the descending colon.

      • Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, oral gavage) at a predetermined time before CRD.

      • Inflate the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) in a phasic or graded manner.

      • Record the EMG activity (VMR) or observe behavioral responses (e.g., abdominal licking, stretching) as a measure of visceral pain.

  • Data Analysis: Quantify the VMR (e.g., area under the curve of the EMG recording) or the frequency/duration of pain-related behaviors at each distension pressure. Compare the responses between the this compound-treated and vehicle-treated groups.

Protocol 2: Assessment of Neuropathic Pain (Spared Nerve Injury Model)

This protocol is designed to induce and measure mechanical allodynia, a common symptom of neuropathic pain.

  • Animals: Adult male rats (e.g., Sprague-Dawley).

  • Housing: As described in Protocol 1.

  • Spared Nerve Injury (SNI) Surgery:

    • Anesthetize the animal.

    • Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

    • Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.

    • Close the incision and allow for a recovery period of at least 7 days for the development of mechanical allodynia.

  • Behavioral Testing (Mechanical Allodynia):

    • Acclimatize the animals to the testing environment (e.g., a wire mesh floor).

    • Administer this compound or vehicle.

    • Measure the paw withdrawal threshold (PWT) using von Frey filaments of increasing stiffness applied to the lateral plantar surface of the hind paw (innervated by the intact sural nerve).

    • The PWT is the lowest force that elicits a brisk withdrawal response.

  • Data Analysis: Compare the PWT between the this compound-treated and vehicle-treated groups at various time points after drug administration.

Signaling Pathways and Experimental Workflows

5-HT1F Receptor Signaling Pathway

This compound, acting on the 5-HT1F receptor, is expected to initiate a signaling cascade that ultimately modulates neuronal activity. The 5-HT1F receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins.

G_protein_signaling cluster_membrane Cell Membrane BRL54443 This compound Receptor 5-HT1F Receptor BRL54443->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuronal_Mod Modulation of Neuronal Excitability PKA->Neuronal_Mod Phosphorylates Targets

Caption: 5-HT1F receptor signaling cascade initiated by this compound.

Experimental Workflow for a Rodent Behavioral Study

The following diagram illustrates a typical workflow for conducting a behavioral study with this compound in rodents.

experimental_workflow start Start acclimation Animal Acclimation (Habituation to Environment) start->acclimation baseline Baseline Behavioral Testing (Pre-drug) acclimation->baseline drug_admin Drug Administration (this compound or Vehicle) baseline->drug_admin post_drug_test Post-Drug Behavioral Testing drug_admin->post_drug_test data_analysis Data Analysis and Statistical Comparison post_drug_test->data_analysis end End data_analysis->end

Caption: General workflow for a rodent behavioral pharmacology study.

References

Application Notes and Protocols for B.R.L. 54443 in Smooth Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL 54443 is a potent and selective agonist for the 5-HT1E and 5-HT1F serotonin (B10506) receptors. However, in the context of smooth muscle physiology, its contractile effects are primarily attributed to its activity at the 5-HT2A receptor, where it functions as a partial agonist.[1] This characteristic makes this compound a valuable pharmacological tool for investigating the role of serotonergic pathways in the regulation of smooth muscle tone and for screening potential therapeutic agents targeting these pathways. These application notes provide detailed protocols for utilizing this compound in isolated smooth muscle contraction assays, along with relevant quantitative data and a depiction of the underlying signaling mechanisms.

Data Presentation

The following table summarizes the in vitro potency of this compound in inducing smooth muscle contraction.

CompoundTissueReceptor TargetPotency (-logEC50)Efficacy (Emax)
This compoundMesenteric Resistance Arteries5-HT2A6.23 ± 0.06Partial Agonist
This compoundNot Specified5-HT2A6.52Not Specified
Serotonin (5-HT)Mesenteric Resistance Arteries5-HT2A6.15 ± 0.04Full Agonist

EC50 represents the molar concentration of an agonist that produces 50% of the maximal possible effect of that agonist. Emax represents the maximum response achievable by an agonist.

Signaling Pathway

The contractile effect of this compound in smooth muscle is predominantly mediated by the 5-HT2A receptor, a G protein-coupled receptor (GPCR). The binding of this compound to the 5-HT2A receptor initiates a downstream signaling cascade, as illustrated in the diagram below.

Gq_Pathway BRL54443 This compound Receptor 5-HT2A Receptor BRL54443->Receptor binds G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to IP3 receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release SR->Ca_release releases Ca_ion [Ca²⁺]i ↑ Ca_release->Ca_ion Contraction Smooth Muscle Contraction Ca_ion->Contraction PKC->Contraction sensitizes

Caption: 5-HT2A Receptor Signaling Pathway for Smooth Muscle Contraction.

Experimental Protocols

Isolated Tissue Bath Assay for Smooth Muscle Contraction

This protocol describes the methodology for assessing the contractile response of isolated smooth muscle tissue to this compound using a standard isolated tissue bath setup.

Materials and Reagents:

  • Smooth Muscle Tissue: e.g., rat aorta, guinea pig ileum, porcine coronary artery.

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution is commonly used.

    • Composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.

    • Prepare fresh and gas with 95% O2 / 5% CO2 (carbogen) to maintain a pH of ~7.4.

  • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in PSS.

  • Control Agonist: Serotonin (5-HT) for comparison.

  • Isolated Tissue Bath System: Including organ bath chambers, force-displacement transducers, and a data acquisition system.

  • Carbogen Gas Mixture: 95% O2 / 5% CO2.

  • Standard laboratory equipment: Dissection tools, sutures, etc.

Experimental Workflow:

experimental_workflow A 1. Tissue Preparation B 2. Mounting in Tissue Bath A->B C 3. Equilibration B->C D 4. Viability Check C->D E 5. Cumulative Concentration-Response Curve D->E F 6. Data Analysis E->F

Caption: Experimental Workflow for Isolated Tissue Bath Assay.

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the animal according to approved institutional guidelines.

    • Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta).

    • Place the tissue in cold, carbogen-aerated PSS.

    • Clean the tissue of excess connective and adipose tissue and cut into rings or strips of appropriate size (e.g., 2-3 mm rings for aorta).

  • Mounting in Tissue Bath:

    • Suspend the tissue segments in the organ bath chambers containing PSS maintained at 37°C and continuously gassed with carbogen.

    • Attach one end of the tissue to a fixed hook and the other end to a force-displacement transducer.

  • Equilibration:

    • Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 grams, optimal tension should be determined for each tissue type).

    • Wash the tissues with fresh PSS every 15-20 minutes during the equilibration period.

  • Viability Check:

    • After equilibration, contract the tissues with a high concentration of a depolarizing agent (e.g., 60 mM KCl) to ensure tissue viability.

    • Wash the tissues and allow them to return to baseline tension.

  • Cumulative Concentration-Response Curve:

    • Once the baseline is stable, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 10 µM).

    • Allow the response to each concentration to reach a plateau before adding the next concentration.

    • Record the isometric tension continuously.

    • After the final concentration, wash the tissues extensively to return to baseline.

    • A parallel experiment with a full agonist like serotonin should be performed for comparison of efficacy.

  • Data Analysis:

    • Measure the peak contractile response at each concentration of this compound.

    • Normalize the responses, often as a percentage of the maximal contraction induced by KCl or the reference full agonist.

    • Plot the normalized response against the logarithm of the agonist concentration to generate a concentration-response curve.

    • Calculate the EC50 and Emax values using non-linear regression analysis (e.g., using GraphPad Prism or similar software).

Conclusion

This compound serves as a useful pharmacological probe for studying 5-HT2A receptor-mediated smooth muscle contraction. The protocols and data presented here provide a framework for researchers to design and execute robust experiments to investigate the effects of this compound and to screen for novel modulators of serotonergic signaling in smooth muscle. It is important to note that while this compound has high affinity for 5-HT1E/1F receptors, its contractile effects in many smooth muscle preparations are a consequence of its action at the 5-HT2A receptor. Therefore, appropriate controls and pharmacological characterization are essential for interpreting experimental results.

References

Application Notes and Protocols for In Vitro Receptor Binding Studies of BRL 54443

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL 54443 is a potent and selective agonist for the serotonin (B10506) 5-HT1E and 5-HT1F receptors.[1] Understanding its binding characteristics and functional effects is crucial for research into the physiological roles of these receptors and for the development of novel therapeutics. These application notes provide detailed protocols for conducting in vitro receptor binding and functional assays with this compound.

Pharmacological Profile of this compound

This compound exhibits high affinity for human 5-HT1E and 5-HT1F receptors. Its affinity for other serotonin receptor subtypes is significantly lower, highlighting its selectivity. The binding affinities (expressed as pKi or Ki values) from various in vitro studies are summarized below.

Data Presentation: Binding Affinities of this compound
Receptor SubtypepKiKi (nM)
5-HT1E 8.72.0
5-HT1F 9.250.56
5-HT1A7.263
5-HT1B6.9126
5-HT1D7.263

Note: Ki values were calculated from pKi values (Ki = 10(-pKi) M) and may vary slightly between different experimental conditions.

Experimental Protocols

Radioligand Displacement Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the 5-HT1E or 5-HT1F receptors using a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human 5-HT1E or 5-HT1F receptor.

  • Radioligand: [3H]-5-HT (Serotonin) is a commonly used radioligand for these receptors.

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation fluid.

  • Microplate scintillation counter.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand ([3H]-5-HT at a final concentration of ~1-2 nM), and 100 µL of membrane suspension.

    • Non-specific Binding (NSB): 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM 5-HT), 50 µL of radioligand, and 100 µL of membrane suspension.

    • Competition: 50 µL of this compound at various concentrations (e.g., 10-11 to 10-5 M), 50 µL of radioligand, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters three times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement

This protocol determines the functional activity of this compound as an agonist at the Gi-coupled 5-HT1E and 5-HT1F receptors by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT1E or 5-HT1F receptor.

  • This compound.

  • Forskolin (B1673556).

  • Assay medium: Serum-free medium containing 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Culture: Culture the cells to ~80-90% confluency in appropriate growth medium.

  • Cell Plating: Seed the cells into 96-well plates at a density of 10,000-20,000 cells/well and allow them to attach overnight.

  • Assay:

    • Aspirate the growth medium and wash the cells once with assay medium.

    • Add 50 µL of assay medium containing various concentrations of this compound (e.g., 10-11 to 10-6 M) to the wells.

    • Add 50 µL of assay medium containing a fixed concentration of forskolin (e.g., 1-10 µM, a concentration that gives a submaximal stimulation of cAMP).

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production) using non-linear regression analysis.

Visualizations

Signaling Pathways

Both 5-HT1E and 5-HT1F receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o alpha subunit.[2] Activation of these receptors by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4]

G_protein_signaling cluster_membrane Cell Membrane BRL54443 This compound Receptor 5-HT1E / 5-HT1F Receptor BRL54443->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream experimental_workflow prep Prepare Reagents (Membranes, Buffers, This compound, Radioligand) setup Set up 96-well Plate (Total, NSB, Competition) prep->setup incubate Incubate at Room Temperature setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 and Ki determination) count->analyze

References

Application Note: Preparation of BRL 54443 Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the dissolution of BRL 54443, a potent 5-HT1E/1F receptor agonist, in dimethyl sulfoxide (B87167) (DMSO). Adherence to this protocol is crucial for preparing accurate and consistent stock solutions for use in various in vitro and in vivo research applications. The provided data and procedures are intended to guide researchers, scientists, and drug development professionals in the proper handling and preparation of this compound.

Introduction

This compound is a selective agonist for the 5-HT1E and 5-HT1F serotonin (B10506) receptors.[1][2][3][4] Due to its pharmacological significance, accurate and reproducible preparation of this compound solutions is essential for experimental success. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for research purposes. This document outlines the necessary steps and provides key physicochemical data to facilitate the preparation of this compound stock solutions.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is critical for calculating the required mass of the compound to achieve a desired stock solution concentration.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₄H₁₈N₂O[2][5]
Molecular Weight 230.31 g/mol [5][6]
Appearance Solid
Solubility in DMSO ≥ 30 mg/mL[2]
Up to 50 mM[5]
43 mg/mL[7]
46 mg/mL[3]
Storage (Solid) Desiccate at +4°C[5]
2-8°C
-20°C for up to 3 years[3]
Storage (in DMSO) -20°C for up to 1 year[8]
-80°C for up to 2 years[3][8]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials
  • This compound (solid)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or vials (amber or covered in foil)

  • Pipettors and sterile pipette tips

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure
  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Mass Calculation: Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution.

    • Mass (mg) = Desired Volume (mL) x 10 mM x 230.31 ( g/mol ) / 1000

    • For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.303 mg of this compound.

  • Weighing: Carefully weigh the calculated amount of this compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound.

  • Dissolution:

    • Cap the tube securely and vortex thoroughly until the solid is completely dissolved.

    • If the compound does not readily dissolve, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used to aid dissolution.[8] Visually inspect the solution to ensure no particulates are present.

  • Storage:

    • For short-term storage (up to one month), store the stock solution at -20°C.[4]

    • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to two years.[3][8]

    • Protect the solution from light by using amber vials or by wrapping the tubes in aluminum foil.

Experimental Workflow

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

G Experimental Workflow for this compound Dissolution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Equilibrate this compound to Room Temperature B Calculate Required Mass A->B C Weigh this compound B->C D Add Anhydrous DMSO C->D E Vortex Thoroughly D->E F Optional: Gentle Warming or Sonication E->F G Visually Inspect for Complete Dissolution E->G F->G H Aliquot into Light-Protected Vials G->H I Store at -20°C (Short-term) or -80°C (Long-term) H->I

Caption: Workflow for dissolving this compound in DMSO.

Safety Precautions

  • Handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.

Disclaimer: This protocol is intended as a guideline. Researchers should optimize the procedure based on their specific experimental requirements and the purity of the compound.

References

Application Notes and Protocols for In Vivo Administration of BRL 54443

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL 54443 is a potent and selective agonist for the serotonin (B10506) 5-HT1E and 5-HT1F receptors.[1][2] It displays significantly lower affinity for other serotonin receptor subtypes, making it a valuable tool for investigating the specific physiological roles of 5-HT1E/1F receptors. These application notes provide detailed protocols for the preparation and in vivo administration of this compound in rodent models, facilitating research into its therapeutic potential.

Mechanism of Action and Signaling Pathway

This compound primarily exerts its effects through the activation of 5-HT1E and 5-HT1F receptors, which are Gαi-coupled receptors.[3] Activation of these receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This, in turn, can modulate the activity of downstream effectors such as protein kinase A (PKA). Additionally, this compound-induced 5-HT1E/1F receptor activation has been shown to stimulate the extracellular signal-regulated kinase (ERK) pathway in a Gαi and PI3-K dependent manner.[3][4] While this compound is highly selective, it has been observed to have some affinity for the 5-HT2A receptor, which should be considered when interpreting experimental results.[1]

BRL54443_Signaling_Pathway BRL54443 This compound Receptor 5-HT1E/1F Receptor BRL54443->Receptor Agonist G_protein Gαi/βγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3-K G_protein->PI3K Activates cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Inhibits Cellular_Response Cellular Response PKA->Cellular_Response ERK ERK Activation PI3K->ERK ERK->Cellular_Response Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_exp Experimentation cluster_analysis Data Analysis Prep_Inject Prepare Injectable This compound Solution SC_Inject Subcutaneous Injection Prep_Inject->SC_Inject Prep_Oral Prepare Oral This compound Suspension Oral_Gavage Oral Gavage Prep_Oral->Oral_Gavage Behavioral Behavioral Assay (e.g., Formalin Test) SC_Inject->Behavioral PK_PD Pharmacokinetic/ Pharmacodynamic Study SC_Inject->PK_PD Efficacy Efficacy Study SC_Inject->Efficacy Oral_Gavage->Behavioral Oral_Gavage->PK_PD Oral_Gavage->Efficacy Data_Collect Data Collection Behavioral->Data_Collect PK_PD->Data_Collect Efficacy->Data_Collect Data_Analysis Statistical Analysis Data_Collect->Data_Analysis Results Results & Interpretation Data_Analysis->Results

References

Application Notes and Protocols for BRL 54443 Dose-Response Curve Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL 54443 is a selective agonist for the 5-HT1E and 5-HT1F serotonin (B10506) receptors.[1] It also exhibits measurable affinity for the 5-HT2A receptor, through which it can mediate physiological effects such as smooth muscle contraction.[1][2] Understanding the dose-response relationship of this compound is crucial for characterizing its potency and efficacy in various biological systems. These application notes provide detailed protocols for generating in vitro and in vivo dose-response curves for this compound, along with data presentation guidelines and visualizations of key pathways and workflows.

Data Presentation

Quantitative data from dose-response studies should be summarized for clear comparison. The following tables provide examples of how to present binding affinity and functional potency data for this compound.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypepKi
5-HT1F9.25
5-HT1E8.7
5-HT1A7.2
5-HT1D7.2
5-HT1B6.9

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor.[1]

Table 2: In Vitro Functional Potency of this compound

Tissue/Cell LineAssay TypeMeasured Effect-logEC50 / pEC50Emax (% of control)
Mouse Thoracic AortaContractionIncrease in tissue tension6.52Not Reported
Mesenteric Resistance ArteriesContractionIncrease in tissue tension6.23 ± 0.06Not Reported
Human Colon Circular MuscleRelaxationDecrease in tissue tension7.31Not Reported
Mouse Isolated IleumContractionIncrease in tissue tension5.47 ± 0.09Not Reported

-logEC50 or pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.[1][2][3] Emax is the maximum response achievable by an agonist.

Signaling Pathway

The contractile effects of this compound in many tissues are mediated through the 5-HT2A receptor, a G-protein coupled receptor (GPCR). The simplified signaling pathway is depicted below.

Gq_Pathway BRL54443 This compound HTR2A 5-HT2A Receptor BRL54443->HTR2A Gq Gq Protein HTR2A->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: Simplified 5-HT2A receptor signaling pathway.

Experimental Protocols

In Vitro Dose-Response Curve Generation: Isolated Tissue Bath Assay

This protocol describes the generation of a cumulative concentration-response curve for this compound-induced contraction in an isolated tissue preparation, such as rodent aorta or ileum.

Materials:

  • Isolated tissue (e.g., rat thoracic aorta, guinea pig ileum)

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, warmed to 37°C and bubbled with 95% O2 / 5% CO2

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Serial dilutions of this compound in PSS

  • Isolated tissue bath system with force transducer and data acquisition software

  • Standard laboratory glassware and pipettes

Experimental Workflow:

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis tissue_prep Isolate and Mount Tissue system_setup Set Up and Calibrate Tissue Bath tissue_prep->system_setup equilibration Equilibrate Tissue (60 min) system_setup->equilibration add_agonist Cumulative Addition of this compound equilibration->add_agonist record_response Record Contractile Response add_agonist->record_response plot_curve Plot Dose-Response Curve record_response->plot_curve calculate_params Calculate EC50 and Emax plot_curve->calculate_params

Caption: Experimental workflow for in vitro dose-response analysis.

Procedure:

  • System Preparation:

    • Prepare fresh PSS and ensure it is continuously gassed with 95% O2 / 5% CO2 and maintained at 37°C.[2]

    • Set up the isolated tissue bath system, calibrate the force transducer according to the manufacturer's instructions.[2]

  • Tissue Preparation and Mounting:

    • Dissect the desired tissue (e.g., thoracic aorta) from a euthanized animal and place it immediately in cold PSS.

    • Clean the tissue of adherent fat and connective tissue.

    • Mount the tissue in the organ bath between two hooks, with one end attached to a fixed point and the other to the force transducer.[4]

    • Apply an optimal resting tension to the tissue (e.g., 1-2 grams for rat aorta, determined from preliminary experiments).

  • Equilibration:

    • Allow the tissue to equilibrate in the PSS for at least 60 minutes.[4]

    • Wash the tissue with fresh, pre-warmed PSS every 15-20 minutes during equilibration.[2]

  • Viability Check:

    • After equilibration, contract the tissue with a high concentration of KCl (e.g., 80 mM) to ensure its viability.

    • Wash the tissue repeatedly with PSS until it returns to the baseline resting tension.

  • Cumulative Dose-Response Curve Generation:

    • Once the baseline is stable, add the lowest concentration of this compound to the bath and record the contractile response until it reaches a plateau.

    • Without washing out the previous concentration, add the next higher concentration of this compound.

    • Continue this cumulative addition until the maximum response is achieved and further increases in concentration do not elicit a greater response.

  • Data Analysis:

    • Measure the peak response at each concentration of this compound.

    • Normalize the data by expressing each response as a percentage of the maximum response observed.

    • Plot the normalized response against the logarithm of the molar concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 and Emax values.

In Vivo Dose-Response Assessment: Rodent Behavioral Model

This protocol provides a general framework for assessing the dose-dependent effects of this compound on a behavioral endpoint in rodents, such as locomotor activity or performance in a specific behavioral test.

Materials:

  • Adult male or female rodents (e.g., rats, mice)

  • This compound

  • Vehicle solution (e.g., saline, 0.5% methylcellulose)

  • Apparatus for the chosen behavioral test (e.g., open field arena, elevated plus maze)

  • Data acquisition and analysis software

Procedure:

  • Animal Acclimation and Habituation:

    • Acclimate the animals to the housing facility for at least one week before the experiment.

    • Habituate the animals to the experimental room and testing apparatus to reduce novelty-induced stress.

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound and make serial dilutions in the chosen vehicle.

    • Administer this compound or vehicle to different groups of animals via the desired route (e.g., subcutaneous, intraperitoneal). Doses can range from 3 µg/kg to 30 mg/kg based on previous studies.[1]

  • Behavioral Testing:

    • At a predetermined time after drug administration, place the animal in the testing apparatus.

    • Record the behavioral parameters of interest for a set duration.

  • Data Analysis:

    • Quantify the behavioral responses for each animal.

    • Group the data according to the dose of this compound administered.

    • Plot the mean behavioral response against the dose of this compound.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent effects of this compound.

Disclaimer

These protocols provide a general guide. Researchers should optimize the specific conditions for their experimental setup and adhere to all institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for Long-Term Administration of BRL 54443 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a synthesis of available data for the 5-HT1E/1F receptor agonist BRL 54443 and general principles of long-term animal studies. As of the last update, specific long-term administration studies for this compound have not been extensively published. Therefore, these guidelines are intended to serve as a starting point for researchers and should be adapted and optimized based on experimental goals and in strict accordance with institutional and national guidelines for the ethical use of animals in research.

Introduction

This compound is a selective agonist for the 5-HT1E and 5-HT1F serotonin (B10506) receptor subtypes, with weaker affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors.[1] It also has a measurable affinity for the 5-HT2A receptor.[1] While acute effects of this compound have been investigated in various animal models, data on its long-term administration is scarce. These notes provide a framework for designing and conducting chronic studies to investigate the sustained effects of this compound.

Potential Research Areas for Long-Term Studies:

  • Chronic pain models

  • Models of anxiety and depression

  • Cardiovascular safety and long-term effects

  • Neuroplasticity and receptor sensitization/desensitization

  • Toxicology and safety pharmacology

Quantitative Data Summary

Due to the lack of specific long-term studies, the following tables are based on acute administration data and serve as a reference for dose selection in chronic studies. Dose-response relationships and maximum tolerated doses for long-term administration will need to be determined empirically.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypepKi
5-HT1F9.25
5-HT1E8.7
5-HT1A7.2
5-HT1D7.2
5-HT1B6.9

Source: Selleck Chemicals[1]

Table 2: Proposed Dose Ranges for Long-Term Studies in Different Animal Models

Animal ModelRoute of AdministrationProposed Dose RangeFrequencyNotes
Rats Subcutaneous (s.c.), Intraperitoneal (i.p.), Oral (p.o.)0.1 - 5 mg/kgOnce or twice dailyDose selection should be based on pilot studies to determine efficacy and tolerability over time.
Mice Subcutaneous (s.c.), Intraperitoneal (i.p.), Oral (p.o.)0.1 - 10 mg/kgOnce or twice dailyHigher doses may be required compared to rats due to metabolic differences.
Guinea Pigs Intravenous (i.v.), Subcutaneous (s.c.)0.01 - 1 mg/kgOnce or twice dailyLower doses are often effective in this model for studying neurogenic inflammation.[2]

Experimental Protocols

The following are generalized protocols that should be adapted for specific research questions.

Protocol 1: General Long-Term Administration of this compound in Rodents

1. Animal Models:

  • Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).
  • House animals in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
  • Allow at least one week of acclimatization before the start of the experiment.

2. Drug Preparation:

  • For subcutaneous or intraperitoneal injection, dissolve this compound in a vehicle such as sterile saline or a solution of 30% propylene (B89431) glycol, 5% Tween 80, and 65% D5W (dextrose 5% in water).[1]
  • For oral administration, create a homogenous suspension in a vehicle like 0.5% carboxymethylcellulose-sodium (CMC-Na).[1]
  • Prepare fresh solutions daily to ensure stability.

3. Administration:

  • Administer this compound at the selected dose and route for a predetermined period (e.g., 28 days or longer).
  • Include a vehicle-treated control group.
  • Monitor animals daily for clinical signs of toxicity, changes in body weight, and food/water intake.

4. Outcome Measures (Examples):

  • Behavioral Assessments: Conduct relevant behavioral tests at baseline and at specified time points during the study (e.g., elevated plus-maze for anxiety, forced swim test for depression-like behavior, von Frey test for mechanical allodynia).
  • Physiological Monitoring: Measure parameters such as blood pressure, heart rate, and body temperature.
  • Post-Mortem Analysis: At the end of the study, collect blood for hematology and clinical chemistry. Harvest tissues of interest (e.g., brain, spinal cord, heart) for histological analysis, receptor expression studies (e.g., Western blot, qPCR), or neurotransmitter level measurements (e.g., HPLC).

Protocol 2: Investigation of Cardiovascular Effects of Long-Term this compound Administration

1. Animal Model:

  • Male Sprague-Dawley rats.

2. Procedure:

  • Implant telemetry devices for continuous monitoring of blood pressure and heart rate.
  • After a recovery period, begin long-term administration of this compound or vehicle.
  • Record cardiovascular parameters continuously.
  • At the end of the study, perform an electrocardiogram (ECG).
  • Collect the heart and aorta for histological examination to assess for any pathological changes.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound primarily acts on 5-HT1E and 5-HT1F receptors, which are G-protein coupled receptors (GPCRs) typically linked to the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

BRL54443_Signaling BRL54443 This compound Receptor 5-HT1E/1F Receptor BRL54443->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: this compound signaling pathway.

Experimental Workflow for a Long-Term this compound Study

The following diagram outlines a typical workflow for a preclinical long-term study of this compound.

Long_Term_Study_Workflow cluster_0 Phase 1: Pre-Treatment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Post-Treatment Animal_Acclimatization Animal Acclimatization (1-2 weeks) Baseline_Measurements Baseline Measurements (Behavioral, Physiological) Animal_Acclimatization->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Chronic_Dosing Chronic Dosing (e.g., 28 days) Randomization->Chronic_Dosing Monitoring Daily Monitoring (Health, Body Weight) Chronic_Dosing->Monitoring Interim_Measurements Interim Measurements (e.g., weekly) Chronic_Dosing->Interim_Measurements Final_Behavioral Final Behavioral Assessments Interim_Measurements->Final_Behavioral Terminal_Procedures Terminal Procedures (Blood/Tissue Collection) Final_Behavioral->Terminal_Procedures Data_Analysis Data Analysis and Interpretation Terminal_Procedures->Data_Analysis

Caption: Experimental workflow for long-term this compound administration.

Logical Relationship of Potential Outcomes

This diagram illustrates the potential cascade of effects following long-term this compound administration.

Logical_Outcomes Start Long-Term this compound Administration Receptor_Modulation Sustained 5-HT1E/1F Receptor Activation Start->Receptor_Modulation Cellular_Adaptation Cellular Adaptations (e.g., receptor desensitization, changes in gene expression) Receptor_Modulation->Cellular_Adaptation Systemic_Effects Systemic Effects Cellular_Adaptation->Systemic_Effects Therapeutic Therapeutic Outcomes (e.g., analgesia, anxiolysis) Systemic_Effects->Therapeutic Adverse Adverse Effects (e.g., cardiovascular changes, toxicity) Systemic_Effects->Adverse

Caption: Potential outcomes of long-term this compound administration.

References

Application Notes and Protocols for BRL 54443 in Gastric Relaxation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL 54443 is a potent and selective agonist for the 5-HT1E and 5-HT1F serotonin (B10506) receptors. It has been identified as a valuable pharmacological tool for investigating the role of these specific receptor subtypes in modulating gastric motility. Notably, this compound exhibits a dual effect on gastric smooth muscle: it induces relaxation of the feline stomach in vivo, leading to an increase in gastric volume, while paradoxically causing contraction in isolated gastric muscle strips in vitro. This document provides detailed application notes, experimental protocols, and data presentation to guide researchers in utilizing this compound for the study of gastric relaxation and motility.

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: Receptor Binding Affinity and Potency of this compound

Receptor SubtypeParameterValueSpecies
5-HT1EpKi8.7Human
5-HT1FpKi9.25Human
5-HT1ApKi< 6.0Human
5-HT1BpKi< 6.0Human
5-HT1DpKi< 6.0Human
5-HT2ApKi5.9Human
5-HT2A-logEC50 (Contraction)6.52Not Specified

Table 2: In Vivo Efficacy of this compound on Gastric Relaxation in Cats

Dose Range (s.c.)Maximum Intragastric Volume IncreaseAnimal Model
0.003 - 3 mg/kg6 - 36 mLSedated Cats

Mechanism of Action and Signaling Pathways

This compound's primary targets are the 5-HT1E and 5-HT1F receptors, which are G-protein coupled receptors (GPCRs) typically linked to the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. The in vivo gastric relaxation observed is likely mediated through the activation of 5-HT1F receptors present on enteric neurons or smooth muscle cells, initiating a signaling cascade that results in muscle relaxation.

Conversely, the in vitro contractile effect of this compound is attributed to its measurable affinity for the 5-HT2A receptor.[1] 5-HT2A receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC), both of which contribute to smooth muscle contraction.

The discrepancy between the in vivo and in vitro effects may be due to several factors. In vivo, the complex interplay of neuronal circuits, hormonal regulation, and the physiological state of the animal can influence the overall response. The 5-HT1F receptor-mediated relaxant effect may dominate in the integrated physiological system. In contrast, the isolated in vitro muscle strip preparation may unmask the direct contractile effect on smooth muscle cells via 5-HT2A receptors.

Signaling Pathway Diagrams

BRL_54443_Relaxation_Pathway BRL54443 This compound HT1F 5-HT1F Receptor BRL54443->HT1F Agonist Gi Gi Protein HT1F->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Relaxation Gastric Relaxation cAMP->Relaxation Leads to

This compound induced gastric relaxation pathway.

BRL_54443_Contraction_Pathway BRL54443 This compound HT2A 5-HT2A Receptor BRL54443->HT2A Agonist Gq Gq Protein HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 Leads to PKC PKC Activation DAG->PKC Contraction Gastric Contraction Ca2->Contraction PKC->Contraction

This compound induced gastric contraction pathway.

Experimental Protocols

Preparation of this compound Solutions
  • In Vitro Stock Solution: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C. Further dilutions to the desired final concentrations should be made in the appropriate physiological buffer on the day of the experiment.

  • In Vivo Formulation: this compound is insoluble in water.[1] For subcutaneous administration, a suitable vehicle is required. A common formulation involves dissolving this compound in a vehicle such as 0.9% saline. Ensure the final solution is clear and free of precipitates before administration.

In Vivo Gastric Relaxation Study in Sedated Cats (Barostat Method)

This protocol is adapted from studies investigating the effects of 5-HT receptor agonists on feline gastric tone.

1. Animal Preparation:

  • Adult male cats are fasted overnight with free access to water.

  • On the day of the experiment, the cats are sedated using an appropriate anesthetic regimen (e.g., a combination of ketamine and xylazine), ensuring a stable level of sedation throughout the experiment.

2. Barostat Placement and Acclimatization:

  • A gastric barostat bag, attached to a double-lumen tube, is inserted into the stomach via the esophagus.

  • The bag is unfolded by inflating it with a known volume of air (e.g., 300 mL) and then deflated.

  • The tube is connected to the barostat apparatus.

  • The cat is allowed to acclimatize for a period (e.g., 30-60 minutes) to achieve a stable baseline intragastric pressure.

3. Experimental Procedure:

  • The barostat is set to maintain a constant, low intragastric pressure (e.g., 2-4 mmHg above the minimal distending pressure).

  • Record the baseline intragastric volume for a defined period (e.g., 15-30 minutes).

  • Administer this compound subcutaneously at the desired doses (e.g., 0.003, 0.01, 0.03, 0.1, 0.3, 1, and 3 mg/kg). A vehicle control (saline) should also be administered.

  • Continuously monitor and record the intragastric volume for a set period after each administration (e.g., 60 minutes).

  • The maximum increase in intragastric volume from the baseline is determined for each dose.

4. Data Analysis:

  • Plot the dose-response curve for the this compound-induced increase in intragastric volume.

  • Calculate the ED50 value if a full dose-response curve is obtained.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to compare the effects of different doses of this compound with the vehicle control.

In_Vivo_Workflow start Start animal_prep Animal Preparation (Fasting, Sedation) start->animal_prep barostat_placement Barostat Placement and Acclimatization animal_prep->barostat_placement baseline Record Baseline Intragastric Volume barostat_placement->baseline drug_admin Administer this compound (s.c., various doses) or Vehicle baseline->drug_admin volume_monitoring Monitor and Record Intragastric Volume drug_admin->volume_monitoring data_analysis Data Analysis (Dose-Response Curve, ED50) volume_monitoring->data_analysis end End data_analysis->end

Workflow for in vivo gastric relaxation study.
In Vitro Gastric Muscle Strip Contraction Assay

This protocol provides a general framework for assessing the contractile response of gastric smooth muscle to this compound.

1. Tissue Preparation:

  • Euthanize the experimental animal (e.g., rat or guinea pig) via an approved method.

  • Excise the stomach and place it in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11).

  • Open the stomach along the lesser curvature and gently remove the mucosal layer by blunt dissection.

  • Cut longitudinal muscle strips (e.g., 10 mm long and 2 mm wide) from the fundus region.

2. Organ Bath Setup:

  • Mount the muscle strips vertically in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Connect one end of the strip to a fixed hook and the other end to an isometric force transducer.

  • Apply an initial tension of approximately 1 g and allow the strips to equilibrate for at least 60 minutes, with washes every 15 minutes.

3. Experimental Procedure:

  • After equilibration, record a stable baseline tension.

  • Add this compound cumulatively to the organ bath to obtain a concentration-response curve (e.g., from 1 nM to 10 µM).

  • Allow the response to each concentration to stabilize before adding the next concentration.

  • To investigate the receptor involved, pre-incubate some muscle strips with a selective 5-HT2A antagonist (e.g., ketanserin) for a defined period (e.g., 20-30 minutes) before constructing the this compound concentration-response curve.

4. Data Analysis:

  • Measure the contractile force generated at each concentration of this compound.

  • Express the contraction as a percentage of the maximum response to a standard contractile agent (e.g., KCl).

  • Plot the concentration-response curves and calculate the pEC50 (-logEC50) values.

  • Use appropriate statistical tests to compare the responses in the presence and absence of the antagonist.

In_Vitro_Workflow start Start tissue_prep Tissue Preparation (Stomach Excision, Muscle Strip Dissection) start->tissue_prep organ_bath Mounting in Organ Bath and Equilibration tissue_prep->organ_bath baseline Record Baseline Tension organ_bath->baseline drug_addition Cumulative Addition of This compound baseline->drug_addition contraction_measurement Measure Contractile Force drug_addition->contraction_measurement data_analysis Data Analysis (Concentration-Response Curve, pEC50) contraction_measurement->data_analysis end End data_analysis->end

Workflow for in vitro gastric contraction assay.

Conclusion

This compound serves as a critical tool for dissecting the roles of 5-HT1E and 5-HT1F receptors in the complex regulation of gastric motility. The contrasting in vivo and in vitro effects highlight the importance of studying pharmacological agents in integrated physiological systems as well as in isolated tissues to fully understand their mechanism of action. The provided protocols and data offer a comprehensive guide for researchers to effectively utilize this compound in their investigations of gastric relaxation and its underlying serotonergic pathways.

References

Application Notes and Protocols for BRL 54443 Pharmacology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding the pharmacology of BRL 54443, a potent and selective 5-HT1E and 5-HT1F serotonin (B10506) receptor agonist. Detailed protocols for key in vitro and in vivo experiments are outlined to facilitate the study of this compound's mechanism of action and potential therapeutic applications.

Introduction to this compound

This compound, with the chemical name 3-(1-methyl-4-piperidinyl)-1H-indol-5-ol, is a piperidinylindole derivative that acts as a selective agonist for the 5-HT1E and 5-HT1F serotonin receptor subtypes.[1] It exhibits high affinity for these receptors and displays significant selectivity over other serotonin and dopamine (B1211576) receptors.[2] This selectivity makes this compound a valuable tool for investigating the physiological and pathological roles of the 5-HT1E and 5-HT1F receptors. While it is a potent agonist at 5-HT1E/1F receptors, it has also been shown to have measurable affinity for the 5-HT2A receptor, through which it can mediate vascular contraction.[3][4]

Chemical Properties:

PropertyValue
CAS Number 57477-39-1[5]
Molecular Formula C14H18N2O[5]
Molecular Weight 230.31 g/mol [3]
Solubility Soluble in DMSO (up to 50 mM)[6], DMF, and ethanol.[5] Insoluble in water.[3]

Pharmacological Profile

Receptor Binding Affinity

This compound demonstrates high affinity for human 5-HT1E and 5-HT1F receptors. The binding affinities are summarized in the table below.

Receptor SubtypeBinding Affinity (pKi)Binding Affinity (Ki, nM)
5-HT1F 9.25[3]0.7[2]
5-HT1E 8.7[3]1.1[2]
5-HT1A 7.2[3]63[2]
5-HT1D 7.2[3]63[2]
5-HT1B 6.9[3]126[2]
5-HT2A 5.9[6]1259[2]
5-HT2B 7.0[6]100[2]
5-HT2C 6.5[6]316[2]
Dopamine D2 6.3[6]501[2]
Dopamine D3 6.2[6]631[2]
Functional Activity

This compound acts as an agonist at 5-HT1E and 5-HT1F receptors, which are Gαi-coupled.[7] This activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] In some cellular systems, 5-HT1E receptor activation by this compound can also induce ERK phosphorylation.[3]

At higher concentrations, this compound can induce contraction of vascular smooth muscle, such as the mouse thoracic aorta.[5] This effect is believed to be mediated through partial agonism at 5-HT2A receptors.[4]

Signaling Pathways

The signaling pathways activated by this compound at its primary and secondary targets are depicted below.

BRL_54443_Signaling cluster_5HT1E_1F 5-HT1E/1F Receptor Signaling cluster_5HT2A 5-HT2A Receptor Signaling (Off-Target) BRL_54443_1 This compound Receptor_1E_1F 5-HT1E / 5-HT1F Receptor BRL_54443_1->Receptor_1E_1F Agonist G_alpha_i Gαi Receptor_1E_1F->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits PI3K PI3K G_alpha_i->PI3K Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK ERK PI3K->ERK Activates ERK->CREB Phosphorylates BRL_54443_2 This compound Receptor_2A 5-HT2A Receptor BRL_54443_2->Receptor_2A Partial Agonist G_alpha_q Gαq Receptor_2A->G_alpha_q Activates PLC Phospholipase C G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Increases PKC Protein Kinase C DAG->PKC Activates Contraction Vascular Contraction Ca2->Contraction PKC->Contraction

Caption: Signaling pathways of this compound at 5-HT1E/1F and 5-HT2A receptors.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the 5-HT1E and 5-HT1F receptors.

Radioligand_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing 5-HT1E or 5-HT1F receptors start->prep_membranes incubation Incubate membranes with [3H]-5-HT (radioligand), this compound (or other test compounds), and buffer prep_membranes->incubation non_specific Define non-specific binding with excess Methiothepine incubation->non_specific filtration Separate bound and free radioligand by rapid vacuum filtration incubation->filtration wash Wash filters with ice-cold buffer filtration->wash scintillation Measure radioactivity on filters using liquid scintillation counting wash->scintillation analysis Analyze data to determine Ki values scintillation->analysis end End analysis->end

Caption: Workflow for the in vitro radioligand binding assay.

Materials:

  • Cell membranes expressing human recombinant 5-HT1E or 5-HT1F receptors.

  • Radioligand: [3H]-5-HT.

  • Reference compound for non-specific binding: Methiothepine.

  • Test compound: this compound.

  • Assay Buffer (Buffer C): 50 mM Tris-Cl, 0.5 mM EDTA, 5 mM MgCl2, 0.01% ascorbic acid, 10 µM pargyline; pH=7.4.[8]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., GF/C).

  • 96-well plates.

  • Vacuum filtration manifold.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, [3H]-5-HT (at a concentration near its Kd), and either buffer (for total binding), excess methiothepine (for non-specific binding), or varying concentrations of this compound.

  • Incubate the plate for 60 minutes at room temperature.[8]

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters, pre-soaked in 0.3% polyethyleneimine.

  • Wash the filters three times with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation fluid.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki value for this compound using appropriate software (e.g., Prism) by applying the Cheng-Prusoff equation.

In Vitro cAMP Functional Assay

This protocol measures the functional activity of this compound as an agonist at the Gαi-coupled 5-HT1E and 5-HT1F receptors by quantifying the inhibition of forskolin-stimulated cAMP production.

cAMP_Assay_Workflow start Start seed_cells Seed cells expressing 5-HT1E or 5-HT1F receptors in a 96-well plate start->seed_cells pre_incubation Pre-incubate cells with this compound and a phosphodiesterase inhibitor (e.g., IBMX) seed_cells->pre_incubation stimulation Stimulate cells with Forskolin (B1673556) to induce cAMP production pre_incubation->stimulation lysis_detection Lyse cells and measure cAMP levels using a detection kit (e.g., cAMP-Glo™) stimulation->lysis_detection analysis Analyze data to determine the EC50 value of this compound lysis_detection->analysis end End analysis->end

Caption: Workflow for the in vitro cAMP functional assay.

Materials:

  • HEK293 or CHO cells stably expressing human 5-HT1E or 5-HT1F receptors.

  • Test compound: this compound.

  • Forskolin.

  • Phosphodiesterase inhibitor (e.g., IBMX).

  • cAMP detection kit (e.g., cAMP-Glo™ Assay, Promega).

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • On the day of the assay, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor and incubate for 15 minutes.

  • Add serial dilutions of this compound to the wells and incubate for 15-30 minutes.

  • Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Plot the cAMP levels against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Ex Vivo Aortic Ring Contraction Assay

This protocol assesses the contractile effect of this compound on vascular smooth muscle, which is likely mediated by the 5-HT2A receptor.

Materials:

  • Male Sprague-Dawley rats or mice.

  • Krebs-Henseleit solution.

  • Test compound: this compound.

  • 5-HT2A receptor antagonist (e.g., Ketanserin) for mechanism confirmation.

  • Organ bath system with force transducers.

  • Dissection tools.

Procedure:

  • Euthanize the animal and carefully excise the thoracic aorta.

  • Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm wide rings.

  • Denude the endothelium by gently rubbing the intimal surface.

  • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate under a resting tension of 1-2 g for at least 60 minutes.

  • Construct a cumulative concentration-response curve by adding increasing concentrations of this compound to the organ bath and recording the isometric tension.

  • To confirm the involvement of the 5-HT2A receptor, pre-incubate some rings with a 5-HT2A antagonist before adding this compound.

  • Analyze the data to determine the EC50 and maximum contractile response for this compound.

In Vivo Nociception Assay (Formalin Test)

This protocol evaluates the anti-nociceptive effects of this compound in a rat model of inflammatory pain.

Materials:

  • Male Sprague-Dawley rats.

  • Test compound: this compound.

  • Vehicle (e.g., saline, DMSO/Tween/water mixture).[3]

  • Formalin solution (e.g., 5%).

  • Observation chambers.

Procedure:

  • Acclimatize the rats to the observation chambers.

  • Administer this compound or vehicle via the desired route (e.g., subcutaneous or intra-paw injection).[2][3]

  • After a pre-determined time, inject a small volume of formalin solution into the plantar surface of the hind paw.

  • Immediately place the rat back into the observation chamber and record the amount of time the animal spends flinching, licking, or biting the injected paw over two distinct phases (e.g., 0-5 minutes and 15-60 minutes).

  • Compare the nociceptive behaviors between the this compound-treated and vehicle-treated groups to determine the anti-nociceptive effect.

Data Presentation and Interpretation

All quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison. This includes Ki values from binding assays, EC50 values from functional assays, and measures of nociceptive behavior from in vivo studies. Graphical representations, such as dose-response curves, are essential for visualizing the pharmacological effects of this compound.

Conclusion

These application notes and protocols provide a framework for the comprehensive pharmacological evaluation of this compound. By employing these methodologies, researchers can further elucidate the roles of 5-HT1E and 5-HT1F receptors in various physiological and disease states, and assess the therapeutic potential of selective agonists like this compound.

References

Application Notes: BRL 54443 in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BRL 54443 is a chemical compound from the piperidinylindole family that functions as a selective and high-affinity agonist for the serotonin (B10506) 5-HT1E and 5-HT1F receptor subtypes.[1][2] It exhibits weaker binding affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors and also has measurable affinity for the 5-HT2A receptor, where it may act as a partial agonist.[1][3] These properties make this compound a valuable pharmacological tool for researchers studying the specific roles and signaling pathways of 5-HT1E and 5-HT1F receptors in various physiological and pathological processes.

These application notes provide a summary of this compound's binding profile and a detailed protocol for its use in competitive radioligand binding assays, a foundational technique for characterizing ligand-receptor interactions.

Data Presentation: this compound Binding Affinity

The binding affinity of this compound for various serotonin receptor subtypes has been determined through radioligand binding assays. The following table summarizes these quantitative data, presenting the affinity as both pKi (the negative logarithm of the Ki) and the calculated Ki (in nanomolars) for ease of comparison.

Receptor SubtypepKiKi (nM)Notes
5-HT1F 9.250.56High affinity agonist
5-HT1E 8.72.00High affinity agonist
5-HT1A 7.263.10Weak binding affinity
5-HT1D 7.263.10Weak binding affinity
5-HT1B 6.9125.89Weak binding affinity
5-HT2A --Measurable affinity; acts as a partial agonist.[1][3]

Data sourced from Selleck Chemicals.[1]

Experimental Protocols

Application: Competitive Radioligand Binding Assay

Competitive binding assays are the gold standard for determining the affinity (Ki) of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand from a target receptor.[4] The following protocol is a representative methodology for such an assay using membranes prepared from cells or tissues expressing the receptor of interest.

Experimental Workflow

The general workflow for a competitive radioligand binding assay is depicted below. This process involves the preparation of reagents, incubation of the receptor with both the radioligand and the competing test compound, separation of bound and free radioligand, and subsequent data analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Prepare Receptor Membranes (e.g., from cell culture or tissue) B Prepare Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2) A->B C Prepare Radioligand Stock (e.g., [3H]5-HT) at known Kd B->C D Prepare this compound Serial Dilutions C->D E Incubate: Membranes + Radioligand + this compound (or buffer for total binding) (or excess unlabeled ligand for non-specific binding) D->E F Separate Bound from Free Ligand (Rapid Vacuum Filtration) E->F G Wash Filters with Ice-Cold Buffer F->G H Quantify Radioactivity (Liquid Scintillation Counting) G->H I Plot % Specific Binding vs. [this compound] H->I J Calculate IC50 from Curve Fit I->J K Calculate Ki using Cheng-Prusoff Equation J->K G cluster_membrane Plasma Membrane cluster_cytosol Cytosol BRL This compound (Agonist) Receptor 5-HT1E/1F Receptor BRL->Receptor Binds G_Protein Gαi/o | Gβγ Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits IonChannel K+ Channel G_Protein->IonChannel Activates cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) IonChannel->K_efflux PKA ↓ PKA Activity cAMP->PKA ERK ↑ ERK Phosphorylation PKA->ERK Leads to

References

Troubleshooting & Optimization

BRL 54443 Technical Support Center: Troubleshooting Solubility and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BRL 54443. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the solubility and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective agonist for the serotonin (B10506) 5-HT1E and 5-HT1F receptors.[1][2][3] It displays over 30-fold selectivity for these receptors compared to other 5-HT and dopamine (B1211576) receptors.[1][2][3][4] Its primary mechanism of action involves binding to and activating these G-protein coupled receptors.

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent, with solubility reported at concentrations ranging from 30 mg/mL to 50 mM, and in some cases as high as ≥ 100 mg/mL (434.20 mM).[1][2][4][5][6] It is also soluble in ethanol (B145695) to a lesser extent (e.g., 1.4 mg/mL to 2 mg/mL) and DMF (12.5 mg/mL).[6][7][8] The compound is considered insoluble in water.[7][8]

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, it is recommended to use fresh, anhydrous DMSO.[7] For a 50 mM stock solution, for example, you would dissolve 11.52 mg of this compound (Molecular Weight: 230.31 g/mol ) in 1 mL of DMSO. Sonication may be recommended to aid dissolution.[8] Always ensure the solution is clear and free of precipitate before use.[4]

Q4: How should I store this compound powder and stock solutions?

  • Powder: The solid form of this compound should be stored under desiccating conditions at +4°C for short-term storage.[1][2] For long-term storage, -20°C is recommended, which can preserve it for up to 3 years.[5][7]

  • Stock Solutions: Once dissolved, it is best to prepare and use solutions on the same day if possible.[4] If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to two years.[4][5][7][9]

Troubleshooting Guide

This guide addresses common issues that may arise when working with this compound.

Issue 1: this compound fails to dissolve completely in the recommended solvent.
  • Possible Cause 1: Incorrect Solvent or Solvent Quality.

    • Solution: Ensure you are using a high-purity, anhydrous solvent. Moisture-absorbing DMSO can reduce solubility.[7] Use fresh DMSO for best results.

  • Possible Cause 2: Insufficient Mixing.

    • Solution: Vortex the solution for a longer period. Gentle warming in a water bath (e.g., to 37°C) can also aid dissolution, but be cautious of potential compound degradation with excessive heat. Sonication is also a recommended method to facilitate dissolution.[8]

  • Possible Cause 3: Concentration Exceeds Solubility Limit.

    • Solution: Refer to the solubility data provided by the supplier. Do not attempt to prepare a stock solution at a concentration higher than the reported solubility limit.

Issue 2: The dissolved this compound precipitates out of solution.
  • Possible Cause 1: Temperature Fluctuation.

    • Solution: After warming to dissolve, allow the solution to return to room temperature slowly. Some compounds may precipitate when cooled rapidly. Ensure the solution is clear at room temperature before use.[4]

  • Possible Cause 2: Introduction of an Aqueous Solution.

    • Solution: this compound is poorly soluble in aqueous solutions. When diluting your DMSO stock solution into an aqueous buffer for your experiment, ensure the final concentration of DMSO is compatible with your assay and does not cause the compound to precipitate. It may be necessary to use a lower final concentration of this compound or a higher percentage of DMSO in the final working solution. For in vivo studies, specific formulations are recommended (see below).

Quantitative Data Summary

ParameterValueSource
Molecular Weight 230.31 g/mol [1][2][5][7]
Solubility in DMSO 30 mg/mL to ≥ 100 mg/mL (up to 434.20 mM)[1][2][4][5][6][7]
Solubility in Ethanol 1.4 mg/mL to 2 mg/mL[6][7][8]
Solubility in DMF 12.5 mg/mL[6]
Solubility in Water Insoluble[7][8]
Storage (Powder) +4°C (short-term, desiccate), -20°C (long-term)[1][2][5][7]
Storage (Solution) -20°C (up to 1 month), -80°C (up to 2 years)[4][5][7][9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (50 mM in DMSO)
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Calculate the required mass of this compound for your desired volume and concentration (e.g., for 1 mL of a 50 mM solution, weigh out 11.52 mg). b. Add the this compound powder to a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO. d. Vortex the solution until the powder is completely dissolved. If needed, sonicate for a few minutes. e. Visually inspect the solution to ensure it is clear and free of any particulate matter. f. For storage, aliquot into single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of this compound for In Vivo Administration

For in vivo experiments, a formulation that improves the solubility and bioavailability of this compound in an aqueous environment is necessary.

  • Materials: this compound, DMSO, PEG300, Tween-80, saline (0.9% NaCl).

  • Procedure: a. Dissolve this compound in DMSO first. b. Add PEG300 and mix thoroughly. c. Add Tween-80 and mix. d. Finally, add saline to reach the final desired volume and concentration. e. A common formulation is a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5][8] The reported solubility in this vehicle is ≥ 2.5 mg/mL.[5] f. Always prepare this formulation fresh before each experiment.

Visualizations

Signaling Pathways of this compound

This compound primarily acts on 5-HT1E/1F receptors, which are coupled to the inhibitory G-protein, Gαi. This interaction leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This compound has also been shown to have effects mediated through 5-HT2A receptors, which are coupled to Gαq, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.[7][10][11]

BRL54443_Signaling cluster_5HT1 5-HT1E/1F Receptor Pathway cluster_5HT2 5-HT2A Receptor Pathway BRL_1 This compound R_5HT1 5-HT1E/1F Receptor BRL_1->R_5HT1 Agonist G_i Gαi R_5HT1->G_i Activates AC Adenylyl Cyclase G_i->AC Inhibits cAMP ↓ cAMP AC->cAMP BRL_2 This compound R_5HT2A 5-HT2A Receptor BRL_2->R_5HT2A Agonist G_q Gαq R_5HT2A->G_q Activates PLC Phospholipase C G_q->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve check_sol Check for Complete Dissolution dissolve->check_sol check_sol->dissolve  No precipitate Precipitate Present clear Solution is Clear aliquot Aliquot into Single-Use Vials check_sol->aliquot  Yes store Store at -20°C or -80°C aliquot->store end End store->end Troubleshooting_Logic start Compound Not Dissolving check_solvent Is the solvent anhydrous and high-purity? start->check_solvent use_fresh_solvent Use fresh, anhydrous solvent check_solvent->use_fresh_solvent No check_concentration Is the concentration below the solubility limit? check_solvent->check_concentration Yes use_fresh_solvent->check_solvent reduce_concentration Reduce concentration check_concentration->reduce_concentration No apply_energy Apply gentle heat (37°C) or sonication check_concentration->apply_energy Yes reduce_concentration->check_concentration check_dissolution Does it dissolve? apply_energy->check_dissolution success Problem Solved check_dissolution->success Yes consult_specialist Consult Technical Support check_dissolution->consult_specialist No

References

optimizing BRL 54443 concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BRL 54443. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you navigate your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent agonist for the serotonin (B10506) 5-HT1E and 5-HT1F receptor subtypes.[1][2] It is often used in research to investigate the roles of these specific receptors in various physiological processes.

Q2: What are the binding affinities of this compound for its primary and secondary targets?

This compound exhibits high affinity for 5-HT1E and 5-HT1F receptors. It also has measurable affinity for the 5-HT2A receptor, and weaker affinity for other 5-HT and dopamine (B1211576) receptors.[1] A summary of its binding affinities (pKi) and functional potencies (pEC50) is provided in the table below.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO up to 50 mM.[2] For long-term storage, it is recommended to store the solid compound at +4°C under desiccating conditions. Stock solutions in DMSO can be stored at -20°C for up to one month.[2] It is advisable to prepare and use solutions on the same day if possible and to avoid repeated freeze-thaw cycles.[1][2] Before use, equilibrate the solution to room temperature and ensure there is no precipitation.[2]

Q4: What are the known off-target effects of this compound?

The most significant off-target effect of this compound is its activity at the 5-HT2A receptor, where it can act as a partial agonist.[1][3] This can lead to effects such as vasoconstriction in certain tissues, which may be independent of its action on 5-HT1E/1F receptors.[1][3] When designing experiments, it is crucial to consider this off-target activity and use appropriate controls, such as selective 5-HT2A antagonists (e.g., ketanserin), to dissect the specific effects of 5-HT1E/1F receptor activation.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or weak response to this compound Low or no expression of 5-HT1E/1F receptors in the cell line or tissue. - Confirm receptor expression using RT-qPCR, Western blot, or radioligand binding assays.- Use a cell line known to endogenously express these receptors or a transiently/stably transfected cell line.
Degradation of this compound. - Prepare fresh stock solutions.- Avoid repeated freeze-thaw cycles of stock solutions.[1][2]
Suboptimal assay conditions. - Optimize incubation time, cell density, and reagent concentrations.- Ensure the assay buffer is compatible with the compound and the biological system.
High background signal or unexpected activity at low concentrations Off-target effects, particularly at the 5-HT2A receptor. - Include a selective 5-HT2A antagonist (e.g., ketanserin) as a negative control to differentiate between 5-HT1E/1F and 5-HT2A mediated effects.[3]- Perform a dose-response curve to determine the concentration range where the effect is specific to 5-HT1E/1F receptors.
Contamination of reagents. - Use fresh, high-quality reagents and sterile techniques.
Inconsistent results between experiments Variability in cell culture conditions. - Maintain consistent cell passage numbers, confluency, and serum starvation times.
Precipitation of this compound in aqueous buffer. - Ensure the final DMSO concentration in the assay medium is low (typically <0.5%) and does not affect cell viability.- Visually inspect for any precipitation after adding this compound to the assay medium.
Observed effect is opposite to expected (e.g., increase in cAMP) Cellular context and signaling crosstalk. - The 5-HT1E/1F receptors are primarily Gαi/o-coupled, leading to inhibition of adenylyl cyclase and a decrease in cAMP.[4][5] An unexpected increase could be due to complex downstream signaling or off-target effects. - Investigate other signaling pathways (e.g., ERK phosphorylation) that may be activated.

Data Presentation

Table 1: Binding Affinities and Functional Potencies of this compound

ReceptorBinding Affinity (pKi)Functional Potency (pEC50)
5-HT1E 8.7[6]8.5[2]
5-HT1F 9.25[1], 8.9[6]8.6[2]
5-HT1A 7.2-
5-HT1B 6.9-
5-HT1D 7.2-
5-HT2A 5.96.52 (contraction)[1][6]
5-HT2B 7.0-
5-HT2C 6.5-
Dopamine D2 6.3-
Dopamine D3 6.2-

Note: pKi and pEC50 values are -log(Ki) and -log(EC50) respectively. Higher values indicate greater affinity/potency.

Experimental Protocols

Protocol 1: In Vitro Aortic Ring Contraction Assay

This assay is used to assess the vasoconstrictor effects of this compound, which may be mediated by 5-HT2A receptors.[1][3]

Materials:

  • Thoracic aorta from a suitable animal model (e.g., rat, mouse)

  • Krebs-Ringer bicarbonate solution

  • This compound

  • Organ bath system with force transducers

  • 95% O2 / 5% CO2 gas mixture

Procedure:

  • Isolate the thoracic aorta and place it in cold Krebs-Ringer solution.

  • Carefully remove adhering connective and fatty tissue.

  • Cut the aorta into rings of 2-3 mm in length.

  • Suspend the aortic rings in organ baths containing Krebs-Ringer solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g, with solution changes every 15-20 minutes.

  • To assess viability, contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl).

  • After washing out the KCl and returning to baseline, perform a cumulative concentration-response curve for this compound (e.g., 1 nM to 10 µM).

  • To investigate the involvement of 5-HT2A receptors, pre-incubate some rings with a selective 5-HT2A antagonist (e.g., ketanserin) for 30 minutes before adding BRL 544443.

  • Record the isometric tension and plot the concentration-response curves.

Protocol 2: cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity following the activation of Gαi/o-coupled 5-HT1E/1F receptors.[4][5]

Materials:

  • Cells expressing 5-HT1E and/or 5-HT1F receptors (e.g., HEK293-5-HT1E/1F)

  • Cell culture medium

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • This compound

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

Procedure:

  • Plate the cells in a suitable multi-well plate (e.g., 96-well) and grow to the desired confluency.

  • Serum-starve the cells for a few hours if necessary.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

  • Add varying concentrations of this compound to the cells and incubate for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Generate a concentration-response curve for this compound's inhibition of forskolin-stimulated cAMP accumulation.

Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the activation of the MAPK pathway, which can be a downstream consequence of 5-HT1E/1F receptor activation.

Materials:

  • Cells expressing 5-HT1E and/or 5-HT1F receptors

  • Cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Plate cells and grow to 80-90% confluency.

  • Serum-starve the cells overnight to reduce basal ERK phosphorylation.

  • Treat the cells with different concentrations of this compound for various time points (e.g., 5, 15, 30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

Visualizations

BRL54443_Signaling_Pathway cluster_cytoplasm Cytoplasm BRL54443 This compound Receptor 5-HT1E/1F Receptor BRL54443->Receptor Agonist Binding G_protein Gαi/o βγ Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ERK_pathway ERK/MAPK Pathway G_protein->ERK_pathway cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) PKA->Cellular_Response Modulation ERK_pathway->Cellular_Response Modulation

Caption: Signaling pathway of this compound via 5-HT1E/1F receptors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (DMSO) dose_response Perform Dose-Response (e.g., 1 nM - 10 µM) prep_compound->dose_response prep_cells Culture Cells/Prepare Tissue incubation Incubate with Cells/Tissue prep_cells->incubation dose_response->incubation measurement Measure Endpoint (e.g., cAMP, Contraction, pERK) incubation->measurement data_plot Plot Concentration- Response Curve measurement->data_plot calc_params Calculate EC50/IC50 data_plot->calc_params

Caption: General experimental workflow for in vitro assays with this compound.

Troubleshooting_Logic start Experiment Yields Unexpected Results check_receptors Confirm Target Receptor Expression (RT-qPCR/WB) start->check_receptors check_compound Verify Compound Integrity (Fresh Stock) check_receptors->check_compound Expression Confirmed end Re-evaluate Hypothesis check_receptors->end No/Low Expression check_off_target Consider Off-Target Effects (e.g., 5-HT2A) check_compound->check_off_target Compound OK optimize_assay Optimize Assay Conditions (Time, Concentration) check_compound->optimize_assay Degradation Suspected use_antagonist Use Selective Antagonist (e.g., Ketanserin) check_off_target->use_antagonist Off-Target Suspected positive_control Run Positive Control (Known Agonist) check_off_target->positive_control Off-Target Unlikely use_antagonist->optimize_assay optimize_assay->end positive_control->optimize_assay

Caption: Logical troubleshooting flow for this compound experiments.

References

BRL 54443 Technical Support Center: Solution Stability, Storage, and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of BRL 54443 in a laboratory setting. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental workflows.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound?

This compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent, with a solubility of up to 50 mM.[1][2][3] Other solvents include ethanol, and various buffers for in vivo use.[4][5] It is important to use fresh, high-purity solvents to avoid degradation of the compound.

2. How should I prepare a stock solution of this compound?

To prepare a stock solution, it is recommended to dissolve the solid this compound in a suitable solvent, such as DMSO, to the desired concentration.[1][2][3] For example, to make a 10 mM stock solution in DMSO, you would add the appropriate volume of DMSO to your weighed amount of this compound. Gentle warming or sonication can be used to aid dissolution if necessary.[4]

3. What are the recommended storage conditions for solid this compound?

Solid this compound should be stored desiccated at +4°C for short-term storage.[1][2][3] For long-term storage, -20°C is recommended, which can preserve the compound for up to three years.[6]

4. How should I store this compound stock solutions?

Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to two years.[1][6] To avoid repeated freeze-thaw cycles, which can lead to degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes.

5. Is this compound stable in aqueous solutions?

While this compound is soluble in some aqueous-based solutions for in vivo experiments, these solutions should be prepared fresh on the day of use.[1] The stability of this compound in aqueous solutions over extended periods has not been widely reported, and it is generally recommended to minimize storage time in aqueous media.

Data Summary Tables

Table 1: Solubility of this compound

SolventReported SolubilitySource(s)
DMSO≥ 100 mg/mL (434.20 mM)[6][7]
DMSO50 mM[1][2][3]
DMSO43 mg/mL (186.7 mM)[4]
DMSO30 mg/mL[5]
Ethanol2 mg/mL (8.68 mM)[4]
Ethanol1.4 mg/mL[5]
DMF12.5 mg/mL[5]
Water< 1 mg/mL (insoluble or slightly soluble)[4]
DMSO:PBS (pH 7.2) (1:4)0.2 mg/mL[5]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.5 mg/mL (10.85 mM)[7]
10% DMSO + 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (10.85 mM)[7]

Table 2: Storage Conditions and Stability of this compound

FormStorage TemperatureDurationSource(s)
Solid+4°CUp to 2 years (desiccated)[2][6]
Solid-20°CUp to 3 years[6]
In Solvent (DMSO)-20°CUp to 1 year[6]
In Solvent (DMSO)-80°CUp to 2 years[6]
In Solvent-20°CUp to 1 month[8]
In Solvent-80°CUp to 1 year[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

    • Pipettes and sterile tips

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound using a calibrated analytical balance in a fume hood. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 230.31 g/mol ), weigh out 2.303 mg of this compound.

    • Transfer the weighed compound to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

    • Vortex the tube until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C as recommended.

Protocol 2: General Procedure for Assessing this compound Stability in Solution

  • Objective: To determine the stability of this compound in a specific solvent under defined storage conditions.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Solvent of interest (e.g., cell culture medium, phosphate-buffered saline)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

    • Appropriate HPLC column (e.g., C18)

    • Mobile phase for HPLC

    • Incubators or water baths set to desired storage temperatures

    • Sterile tubes for sample storage

  • Procedure:

    • Prepare a solution of this compound in the solvent of interest at a known concentration.

    • Immediately after preparation (Time 0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area or concentration of this compound. This will serve as the baseline.

    • Divide the remaining solution into multiple aliquots and store them under the desired conditions (e.g., 4°C, room temperature, 37°C).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove one aliquot from each storage condition.

    • Analyze each aliquot by HPLC using the same method as for the Time 0 sample.

    • Compare the peak area of this compound at each time point to the initial peak area at Time 0 to calculate the percentage of the compound remaining.

    • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation observed in the stock solution upon thawing. The solubility limit may have been exceeded, or the solution was not fully dissolved initially. The solvent may have absorbed moisture.Warm the solution gently (e.g., 37°C water bath) and vortex or sonicate to redissolve. Ensure the use of anhydrous DMSO for preparing stock solutions.
Inconsistent or unexpected experimental results. The compound may have degraded due to improper storage or handling. The stock solution concentration may be inaccurate.Prepare a fresh stock solution from solid this compound. Verify the accuracy of weighing and dilution steps. Perform a stability check of the working solution under experimental conditions.
Difficulty dissolving this compound in the desired solvent. The chosen solvent may not be appropriate, or the concentration is too high.Refer to the solubility data table. Try a different solvent or a lower concentration. Use of sonication or gentle warming can aid dissolution.
Formation of unknown peaks in HPLC analysis. Degradation of this compound.Prepare fresh solutions for experiments. Minimize the time the compound is in solution, especially in aqueous media. Store stock solutions properly and avoid multiple freeze-thaw cycles.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_result Outcome prep Prepare this compound Solution t0 Time 0 Analysis (HPLC) prep->t0 storage_a Condition A (e.g., 4°C) t0->storage_a storage_b Condition B (e.g., RT) t0->storage_b storage_c Condition C (e.g., 37°C) t0->storage_c analysis Analyze Aliquots (HPLC) storage_a->analysis storage_b->analysis storage_c->analysis data Compare to Time 0 analysis->data result Determine Stability Profile data->result troubleshooting_guide cluster_precipitate_actions Precipitation Troubleshooting cluster_degradation_actions Degradation Troubleshooting start Inconsistent Experimental Results check_solution Is the this compound solution clear? start->check_solution precipitate Precipitate Observed check_solution->precipitate No degradation Suspect Degradation check_solution->degradation Yes warm_sonicate Warm gently and/or sonicate precipitate->warm_sonicate prepare_fresh Prepare fresh stock and working solutions degradation->prepare_fresh check_solubility Verify solubility limit and solvent purity warm_sonicate->check_solubility aliquot Aliquot stock to avoid freeze-thaw cycles prepare_fresh->aliquot minimize_time Minimize time in aqueous solution aliquot->minimize_time

References

Technical Support Center: BRL 54443 Dose-Response Data Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting dose-response data for the serotonin (B10506) receptor agonist BRL 54443. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and accurate experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during experiments with this compound.

Q1: Why am I observing off-target effects, such as smooth muscle contraction, when I expect to see 5-HT1E/1F receptor-mediated signaling?

A1: this compound, while a potent agonist for 5-HT1E and 5-HT1F receptors, also has a measurable affinity for the 5-HT2A receptor.[1] This off-target activity is known to mediate smooth muscle contraction.[1][2] If your experimental system expresses 5-HT2A receptors, you may observe responses that are not mediated by your primary targets.

  • Troubleshooting Steps:

    • Confirm Receptor Expression: Verify the expression profile of serotonin receptors in your cell line or tissue model.

    • Use a Selective Antagonist: To isolate the 5-HT1E/1F-mediated effects, consider co-treatment with a selective 5-HT2A antagonist, such as ketanserin.[2] This can help block the contractile response and unmask the effects of 5-HT1E/1F activation.[2]

    • Select an Alternative Agonist: If 5-HT2A-mediated effects are confounding your results, you may need to consider a more selective 5-HT1E/1F agonist if available for your specific application.

Q2: I am having trouble dissolving this compound for my in vitro experiments. What is the recommended solvent and storage procedure?

A2: this compound is soluble in DMSO up to 50 mM.[3] It is insoluble in water.[1]

  • Troubleshooting Steps:

    • Use Fresh, High-Quality DMSO: Moisture-absorbing DMSO can reduce the solubility of this compound.[1] Always use fresh, anhydrous DMSO for preparing your stock solutions.

    • Proper Storage: Store the powder desiccated at +4°C for short-term storage and at -20°C for long-term storage (up to 3 years).[1][3] Stock solutions in DMSO can be stored at -80°C for up to one year.[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

    • Sonication: If you experience difficulty in dissolving the compound, gentle warming or brief sonication may help.

Q3: My dose-response curve for this compound is not matching the expected potency (pEC50/pKi). What could be the issue?

A3: Discrepancies in potency can arise from several factors related to experimental setup and execution.

  • Troubleshooting Steps:

    • Verify Compound Concentration: Ensure the accuracy of your serial dilutions. Any errors in pipetting will directly impact the dose-response curve.

    • Cell Passage Number and Health: Use cells with a consistent and low passage number. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling. Ensure cells are healthy and in the logarithmic growth phase.

    • Assay Incubation Time: The timing of agonist stimulation can be critical, especially for signaling events like ERK phosphorylation which can be transient. Optimize the stimulation time for your specific assay and cell type.

    • Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization, resulting in a reduced response. Consider shorter incubation times or pre-treatment with antagonists to investigate this possibility.

    • Assay-Specific Conditions: Ensure that all assay components (e.g., buffers, media, supplements) are fresh and correctly prepared. For functional assays like smooth muscle contraction, proper tissue handling and equilibration are crucial.[2][4][5]

Q4: I am not observing the expected inhibition of cAMP production with this compound. What should I check?

A4: The inhibition of adenylyl cyclase by 5-HT1E/1F receptors is a key signaling pathway. If you are not seeing this effect, consider the following:

  • Troubleshooting Steps:

    • Forskolin (B1673556) Co-treatment: 5-HT1E/1F receptors are Gαi-coupled, leading to the inhibition of adenylyl cyclase. To observe a measurable decrease in cAMP, you often need to first stimulate adenylyl cyclase with an agent like forskolin. The inhibitory effect of this compound is then measured as a reduction in the forskolin-stimulated cAMP levels.

    • Cell Line Receptor Coupling: Confirm that in your chosen cell line, the 5-HT1E/1F receptors are indeed coupled to the Gαi pathway and that the necessary signaling components are present and functional.

    • Assay Sensitivity: Ensure your cAMP assay is sensitive enough to detect the expected changes. Refer to the manufacturer's instructions for optimizing the assay conditions.

Quantitative Data Presentation

The following tables summarize the reported binding affinities and functional potencies of this compound for various serotonin receptors.

Table 1: Binding Affinity (pKi) of this compound for Human Serotonin Receptors

ReceptorpKi
5-HT1E8.7
5-HT1F9.25
5-HT1A7.2
5-HT1B6.9
5-HT1D7.2
5-HT2A5.9
5-HT2B7.0
5-HT2C6.5

Data sourced from Selleck Chemicals and R&D Systems.[1][3]

Table 2: Functional Activity of this compound

AssayReceptorPotency (-logEC50 or pEC50)
Aortic Contraction (in vitro)5-HT2A6.52
Agonist Activity5-HT1E8.5 (pEC50)
Agonist Activity5-HT1F8.6 (pEC50)

Data sourced from Selleck Chemicals and R&D Systems.[1][3]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: In Vitro Smooth Muscle Contraction Assay

This protocol is adapted from methodologies used to assess 5-HT receptor-mediated vascular contraction.[2]

  • Tissue Preparation:

    • Euthanize the animal model (e.g., rat) and dissect the desired artery (e.g., thoracic aorta or mesenteric artery).

    • Place the artery in a physiological salt solution (PSS) to maintain viability.

    • Carefully clean the artery of surrounding connective tissue and cut into helical strips (e.g., 0.2 x 1.0 cm).

    • The endothelial layer may be removed by gentle rubbing if required for the experimental question.

  • Isometric Tension Recording:

    • Mount the tissue strips in an isolated tissue bath containing PSS, warmed to 37°C, and aerated with 95% O2/5% CO2.

    • Allow the tissues to equilibrate for at least 30-60 minutes under a determined optimal passive tension (e.g., 400 mg for mesenteric resistance arteries).[2]

    • Periodically challenge the tissue with a known contractile agent (e.g., 10 µmol/L phenylephrine (B352888) or 80 mM KCl) until a stable and reproducible contraction is achieved. This response can be used for normalization.

  • Dose-Response Curve Generation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform cumulative additions of this compound to the tissue bath to generate a dose-response curve. Start with a low concentration and increase in logarithmic increments.

    • Allow the contraction to reach a plateau at each concentration before adding the next.

    • Record the isometric contractile force at each concentration.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by a reference agonist (e.g., phenylephrine).

    • Plot the response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response (Emax).

Protocol 2: ERK1/2 Phosphorylation Western Blot Assay

This protocol details the steps to measure this compound-induced ERK1/2 phosphorylation.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293 cells expressing the target 5-HT receptor) in appropriate growth medium.

    • Seed the cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.

    • Treat the cells with varying concentrations of this compound for a predetermined optimal time (e.g., 5-15 minutes). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the medium and wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

    • Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.

Protocol 3: cAMP Inhibition Assay

This protocol outlines a method to measure the inhibition of forskolin-stimulated cAMP production by this compound.

  • Cell Culture and Plating:

    • Culture cells expressing the Gαi-coupled 5-HT1E or 5-HT1F receptor in a suitable medium.

    • Plate the cells in a 96-well or 384-well plate at a predetermined optimal density.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in an appropriate assay buffer.

    • Pre-incubate the cells with the different concentrations of this compound for a short period (e.g., 15-30 minutes).

    • Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase.

    • Incubate for a further 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the manufacturer's protocol for your chosen cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

    • Measure the intracellular cAMP levels using a plate reader compatible with your assay format.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Plot the percentage inhibition of the forskolin-stimulated response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50.

Signaling Pathway and Experimental Workflow Diagrams

BRL54443_Signaling_Pathway cluster_5HT1E_1F 5-HT1E/1F Receptor cluster_5HT2A 5-HT2A Receptor (Off-Target) cluster_ERK Downstream Signaling BRL54443 This compound Receptor_1E_1F 5-HT1E/1F BRL54443->Receptor_1E_1F Agonist Receptor_2A 5-HT2A BRL54443->Receptor_2A Partial Agonist Gai Gαi Receptor_1E_1F->Gai Activates ERK ERK Phosphorylation Receptor_1E_1F->ERK AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Reduces Gq Gαq Receptor_2A->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Contraction Smooth Muscle Contraction Ca_PKC->Contraction

Caption: Signaling pathways activated by this compound.

Experimental_Workflow_ERK start Start cell_culture Cell Culture & Serum Starvation start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with phospho-ERK Ab blocking->primary_ab secondary_ab Incubate with Secondary Ab primary_ab->secondary_ab detection ECL Detection secondary_ab->detection reprobe Strip and Re-probe with Total ERK Ab detection->reprobe analysis Densitometry Analysis reprobe->analysis end End analysis->end

References

BRL 54443-Induced Muscle Contraction: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BRL 54443 in muscle contraction experiments. All information is presented in a direct question-and-answer format to address specific issues that may be encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in muscle contraction?

A1: this compound is a potent agonist for the 5-HT1E and 5-HT1F serotonin (B10506) receptors.[1] However, the contractile effect observed in smooth muscle tissues is primarily mediated through its measurable affinity for the 5-HT2A receptor.[1]

Q2: In which solvent should I dissolve this compound?

A2: this compound is soluble in DMSO (up to 46 mg/mL) and ethanol (B145695) (up to 2 mg/mL), but it is insoluble in water.[1] It is recommended to use fresh, high-quality DMSO to avoid solubility issues. For in vivo experiments, a common vehicle is a mixture of propylene (B89431) glycol, Tween 80, and a dextrose solution.[1]

Q3: What is the expected potency (EC50) of this compound in inducing muscle contraction?

A3: The potency of this compound can vary depending on the tissue preparation. A commonly reported value is a -logEC50 of 6.52, which translates to an EC50 in the sub-micromolar range.[1]

Troubleshooting Guide

Issue 1: No contractile response or a very weak response to this compound.

  • Question: I am not observing the expected muscle contraction after applying this compound. What could be the issue?

  • Answer: There are several potential reasons for a lack of response:

    • Tissue Viability: Ensure the muscle tissue is healthy and viable. At the beginning and end of each experiment, it is good practice to test the tissue's contractility with a standard stimulating agent, such as potassium chloride (KCl), to confirm its responsiveness.

    • Receptor Expression: The muscle preparation you are using may have low or no expression of the 5-HT2A receptor.

    • Compound Degradation: Ensure that your this compound stock solution has been stored correctly and has not degraded. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

    • Incorrect Concentration: Double-check your dilution calculations to ensure you are applying the intended concentrations of this compound to the organ bath.

Issue 2: The contractile response to this compound diminishes with repeated applications.

  • Question: I've noticed that the response to this compound decreases with each subsequent application. Is this expected?

  • Answer: This phenomenon is known as tachyphylaxis or desensitization and can occur with prolonged or repeated exposure to some receptor agonists.[2] While specific data on this compound-induced tachyphylaxis is limited, it is a known characteristic of 5-HT2A receptor activation.[3][4][5][6] To mitigate this:

    • Sufficient Washout Periods: Ensure adequate time for the tissue to recover between applications of this compound. This may require longer washout periods than with other agonists.

    • Cumulative Concentration-Response Curves: Instead of repeated individual doses, consider performing a cumulative concentration-response curve. This method involves adding increasing concentrations of the agonist to the organ bath without washing out the previous concentration until a maximal response is achieved.[7][8]

Issue 3: High variability in the contractile response between different tissue preparations.

  • Question: I am getting inconsistent results between different muscle tissue samples. How can I improve the reproducibility of my experiments?

  • Answer: Variability between tissue preparations is a common challenge in pharmacology. To improve consistency:

    • Standardized Dissection: Ensure that the muscle strips are dissected from the same anatomical location and are of a consistent size and orientation.

    • Consistent Resting Tension: Apply the same optimal resting tension to each muscle strip at the beginning of the experiment. This is a critical step for obtaining reproducible contractile responses.

    • Control for Biological Variation: Whenever possible, use tissues from animals of the same age, sex, and strain.

Issue 4: The vehicle (e.g., DMSO, ethanol) appears to be affecting the muscle contraction.

  • Question: Could the solvent for this compound be interfering with my results?

  • Answer: Yes, high concentrations of some organic solvents can have direct effects on smooth muscle function. Both DMSO and ethanol have been reported to affect locomotor activity and could potentially influence muscle contractility at higher concentrations.[8][9]

    • Vehicle Control: Always perform a vehicle control experiment by adding the same volume of the solvent used to dissolve this compound to the organ bath and observing for any effect on the muscle tissue.

    • Minimize Solvent Concentration: Keep the final concentration of the solvent in the organ bath as low as possible, typically below 0.1% (v/v).

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds.

Table 1: Receptor Binding Affinity of this compound

ReceptorpKiKi (nM)
5-HT1F9.250.56
5-HT1E8.72.0
5-HT1A7.263.1
5-HT1D7.263.1
5-HT1B6.9125.9
5-HT2ANot specifiedMeasurable affinity

Data sourced from Selleck Chemicals.[1]

Table 2: Potency of this compound in Inducing Muscle Contraction

ParameterValue
-logEC506.52
EC50 (µM)~0.30

Data represents a general value and may vary between tissue types. Sourced from Selleck Chemicals.[1]

Experimental Protocols

Protocol: Generating a Cumulative Concentration-Response Curve for this compound in an Isolated Organ Bath

This protocol outlines the steps to determine the concentration-response relationship for this compound-induced muscle contraction in an isolated smooth muscle preparation (e.g., rat thoracic aorta).

1. Materials and Reagents:

  • This compound
  • Dimethyl sulfoxide (B87167) (DMSO)
  • Krebs-Henseleit solution (or other appropriate physiological salt solution)
  • Potassium chloride (KCl) for tissue viability testing
  • Isolated organ bath system with force-displacement transducer and data acquisition software
  • Dissection tools
  • Animal model (e.g., Wistar rat)

2. Tissue Preparation:

  • Humanely euthanize the animal according to approved institutional guidelines.
  • Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta) and place it in ice-cold Krebs-Henseleit solution.
  • Clean the tissue of any adhering fat and connective tissue.
  • Cut the tissue into rings or strips of appropriate size for your organ bath chambers.

3. Experimental Setup:

  • Mount the tissue in the organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
  • Attach one end of the tissue to a fixed hook and the other end to the force-displacement transducer.
  • Apply an optimal resting tension to the tissue and allow it to equilibrate for at least 60 minutes, with regular washing every 15-20 minutes.

4. Viability Check:

  • After equilibration, contract the tissue with a high concentration of KCl (e.g., 80 mM) to ensure its viability.
  • Wash the tissue extensively until it returns to the baseline resting tension.

5. Cumulative Concentration-Response Curve:

  • Prepare a series of dilutions of this compound in DMSO.
  • Begin by adding the lowest concentration of this compound to the organ bath.
  • Once the contractile response has reached a stable plateau, add the next highest concentration without washing out the previous one.
  • Continue this process in a stepwise manner until the maximum contractile response is achieved and further additions of this compound do not increase the contraction.[7]

6. Data Analysis:

  • Record the contractile force at each concentration of this compound.
  • Normalize the data by expressing the response at each concentration as a percentage of the maximum response obtained with this compound or a standard agonist like KCl.
  • Plot the normalized response against the logarithm of the this compound concentration.
  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 and Emax values.

Visualizations

BRL54443_Signaling_Pathway BRL54443 This compound HT2A_Receptor 5-HT2A Receptor BRL54443->HT2A_Receptor Binds to Gq_protein Gq Protein HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Contraction Muscle Contraction Ca_release->Contraction Initiates PKC->Contraction Sensitizes Experimental_Workflow start Start dissect Tissue Dissection and Preparation start->dissect mount Mount Tissue in Organ Bath dissect->mount equilibrate Equilibration (60 min) mount->equilibrate viability Viability Check (KCl) equilibrate->viability washout1 Washout viability->washout1 crc Cumulative Concentration- Response Curve (this compound) washout1->crc washout2 Final Washout crc->washout2 data_analysis Data Analysis (EC50, Emax) washout2->data_analysis end End data_analysis->end Troubleshooting_Tree issue Issue with this compound Experiment no_response No/Weak Response issue->no_response diminished_response Diminished Response issue->diminished_response variability High Variability issue->variability vehicle_effect Potential Vehicle Effect issue->vehicle_effect check_viability Check Tissue Viability (KCl) no_response->check_viability Yes check_receptor Confirm 5-HT2A Receptor Expression no_response->check_receptor No tachyphylaxis Consider Tachyphylaxis diminished_response->tachyphylaxis Yes standardize_dissection Standardize Dissection variability->standardize_dissection Yes vehicle_control Run Vehicle Control vehicle_effect->vehicle_control Yes check_compound Verify Compound Integrity check_viability->check_compound Viable check_calcs Double-Check Calculations check_compound->check_calcs Stable washout Increase Washout Time tachyphylaxis->washout cumulative_crc Use Cumulative CRC Protocol tachyphylaxis->cumulative_crc consistent_tension Apply Consistent Resting Tension standardize_dissection->consistent_tension minimize_solvent Minimize Solvent Concentration vehicle_control->minimize_solvent

References

BRL 54443 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of BRL 54443, potential degradation pathways, and preventative measures to ensure the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound powder?

A1: this compound powder should be stored under desiccating conditions at +4°C for short-term storage and at -20°C for long-term storage to ensure stability.[1][2][3] Some suppliers suggest that the powder is stable for up to three years when stored at -20°C.[3][4]

Q2: How should I prepare and store this compound solutions?

A2: It is highly recommended to prepare this compound solutions fresh on the day of use.[1] If storage is necessary, solutions can be prepared in a suitable solvent like DMSO and stored at -20°C for up to one month or at -80°C for up to one year.[1][3][5] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.[3] Before use, frozen solutions should be allowed to equilibrate to room temperature, and you should ensure that no precipitate is present.[1]

Q3: What are the common solvents for dissolving this compound?

A3: BRL 544443 is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 50 mM.[1][6] It is also soluble in ethanol, although to a lesser extent.[3] For in vivo experiments, specific formulations using co-solvents like PEG300 and Tween-80 are often required.[4]

Q4: I see some discoloration in my this compound powder/solution. What could be the cause?

A4: Discoloration may indicate degradation of the compound. This compound, being a 5-hydroxyindole (B134679) derivative, is susceptible to oxidation, which can lead to the formation of colored byproducts. Exposure to light, elevated temperatures, or inappropriate storage conditions can accelerate this process. If you observe discoloration, it is advisable to use a fresh batch of the compound to ensure the accuracy of your experimental results.

Q5: Are there any known incompatibilities for this compound?

A5: this compound may be incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[2] Contact with these substances could lead to rapid degradation of the compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or unexpected experimental results Degradation of this compound due to improper storage or handling.1. Verify that the this compound powder and solutions have been stored according to the recommended conditions (see FAQs). 2. Prepare fresh solutions for each experiment. 3. Protect solutions from light and heat. 4. Consider performing a quality control check on your this compound stock if degradation is suspected.
Precipitate formation in this compound solution Low solubility in the chosen solvent or precipitation upon cooling.1. Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent. 2. If using a stored frozen solution, ensure it has fully equilibrated to room temperature and that all precipitate has redissolved before use. Gentle warming or sonication may aid dissolution.[5] 3. For aqueous buffers, the addition of a co-solvent like DMSO may be necessary to maintain solubility.
Loss of compound activity over time Gradual degradation of this compound in solution.1. Avoid long-term storage of this compound in solution whenever possible. 2. If long-term storage is unavoidable, store aliquots at -80°C.[3][5] 3. Perform periodic activity checks of your stock solutions to ensure potency.

This compound Degradation

While specific forced degradation studies on this compound are not extensively documented in publicly available literature, its chemical structure as a 5-hydroxyindole derivative provides insights into potential degradation pathways. The indole (B1671886) moiety, particularly with a hydroxyl group at the 5-position, is susceptible to certain chemical transformations.

Potential Degradation Pathways

The primary route of degradation for 5-hydroxyindole compounds is oxidation . The electron-rich indole ring and the phenolic hydroxyl group are prone to oxidation, which can be initiated by exposure to air (auto-oxidation), light (photo-oxidation), or oxidizing agents. A likely degradation pathway involves the oxidation of the 5-hydroxyindole core to a 2-oxo-5-hydroxyindole intermediate. This intermediate can then potentially undergo further oxidation or polymerization, leading to a variety of degradation products.

BRL54443_Degradation_Pathway cluster_stress Stress Conditions BRL54443 This compound (5-hydroxy-3-(1-methylpiperidin-4-yl)-1H-indole) Oxidized_Intermediate 2-oxo-5-hydroxyindole derivative BRL54443->Oxidized_Intermediate Oxidation (O2, light, heat) Degradation_Products Further Oxidation & Polymerization Products Oxidized_Intermediate->Degradation_Products Further Oxidation Light Light Heat Heat Oxygen Oxygen Acid_Base Acid/Base

Caption: Proposed oxidative degradation pathway of this compound.

Prevention of this compound Degradation

To minimize the degradation of this compound and ensure the reliability of experimental outcomes, the following preventative measures are recommended:

  • Storage: Adhere strictly to the recommended storage conditions for both the solid compound and its solutions.

  • Light Protection: Protect this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Inert Atmosphere: For long-term storage of the solid compound or sensitive solutions, consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • pH Control: Avoid exposing this compound to strongly acidic or basic conditions, as these may catalyze degradation of the indole ring.

  • Fresh Preparation: Whenever feasible, prepare solutions of this compound immediately before use.

Data Presentation: Storage Conditions Summary

FormSolventStorage TemperatureDurationReference(s)
Powder N/A+4°CShort-term[1][7]
-20°CUp to 3 years[3][4]
Solution DMSO-20°CUp to 1 month[1][3]
-80°CUp to 2 years[4][5]

Experimental Protocols: Forced Degradation Study

For researchers wishing to investigate the stability of this compound under specific experimental conditions, a forced degradation study can be performed. The following are general protocols for subjecting the compound to various stress conditions.

Objective: To intentionally degrade this compound to identify potential degradation products and assess its stability under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., DMSO, acetonitrile, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Photostability chamber

  • Oven

Experimental Workflow:

Forced_Degradation_Workflow start Prepare this compound Stock Solution stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl) stress->acid base Base Hydrolysis (0.1 M NaOH) stress->base oxidation Oxidation (3% H₂O₂) stress->oxidation thermal Thermal Stress (e.g., 60°C) stress->thermal photo Photolytic Stress (UV/Vis light) stress->photo analysis Analyze Samples by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Identify Degradation Products and Assess Stability analysis->data end Report Findings data->end

Caption: General workflow for a forced degradation study of this compound.

Methodologies:

  • Acid Hydrolysis:

    • Dissolve this compound in a minimal amount of DMSO and dilute with 0.1 M HCl to the desired final concentration.

    • Incubate the solution at a controlled temperature (e.g., 40°C or 60°C) for a specified period (e.g., 2, 6, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light, for a specified period.

    • Withdraw aliquots at different time points and quench the reaction if necessary before HPLC analysis.

  • Thermal Degradation:

    • Store a solution of this compound and a sample of the solid powder in an oven at an elevated temperature (e.g., 60°C or 80°C).

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose a solution of this compound to a controlled light source (e.g., in a photostability chamber) that provides both UV and visible light.

    • Keep a control sample wrapped in foil to protect it from light.

    • Analyze both the exposed and control samples at different time points.

Analysis:

For each condition, analyze the samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of a control (unstressed) sample to identify and quantify any degradation products. Mass spectrometry can be coupled with HPLC to help identify the structure of the degradation products.

Signaling Pathway

This compound is a potent agonist for the serotonin (B10506) 5-HT1E and 5-HT1F receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to Gi/Go proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

BRL54443_Signaling_Pathway BRL54443 This compound Receptor 5-HT1E/1F Receptor BRL54443->Receptor Agonist Binding G_protein Gi/Go Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Simplified signaling pathway of this compound via 5-HT1E/1F receptors.

References

Technical Support Center: BRL 54443 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results during in vivo experiments with BRL 54443.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent agonist for the serotonin (B10506) 5-HT1E and 5-HT1F receptor subtypes.[1] It has been used in research to investigate the roles of these receptors in various physiological processes.

Q2: What are the known off-target effects of this compound?

The most well-documented off-target effect of this compound is its measurable affinity for the 5-HT2A receptor, where it acts as a partial agonist.[1] This can lead to smooth muscle contraction, including in the vasculature.

Q3: What is the expected primary in vivo effect of this compound based on its mechanism of action?

Based on its agonism at 5-HT1E/1F receptors, this compound has been shown to cause a dose-dependent increase in intragastric volume in feline models.[1] The full range of in vivo effects across different species and experimental models is still under investigation.

Q4: How should I prepare this compound for in vivo administration?

This compound is soluble in DMSO. For injection, a common vehicle is a mixture of propylene (B89431) glycol, Tween 80, and a dextrose solution (D5W).[1] It is crucial to ensure the compound is fully dissolved and the vehicle is appropriate for the chosen route of administration and animal model.

Section 2: Troubleshooting Unexpected Results

This section addresses specific unexpected outcomes that may be observed during in vivo experiments with this compound.

Issue 1: Unexpected Cardiovascular Effects (Hypertension, Hypotension, Bradycardia, Tachycardia)

Question: I observed significant changes in blood pressure and/or heart rate after administering this compound, which was not my primary endpoint. Why is this happening and how can I troubleshoot it?

Possible Cause:

The cardiovascular system is heavily modulated by serotonergic pathways. The off-target activity of this compound at 5-HT2A receptors is a likely cause of vasoconstriction, which can lead to an increase in blood pressure (hypertension). Additionally, stimulation of various 5-HT receptors can lead to a range of cardiovascular responses, including hypotension, bradycardia, and tachycardia.

Troubleshooting Steps:

  • Confirm the Observation: Ensure that the cardiovascular changes are directly correlated with the administration of this compound and not due to experimental artifacts (e.g., stress from handling, anesthesia effects).

  • Dose-Response Analysis: If you observe an effect, perform a dose-response study to see if the cardiovascular changes are dose-dependent. Using the lowest effective dose for your primary endpoint may mitigate these side effects.

  • Pharmacological Blockade: To confirm the involvement of 5-HT2A receptors, you can pre-treat a cohort of animals with a selective 5-HT2A antagonist (e.g., ketanserin) before administering this compound. A reduction or elimination of the cardiovascular effect would support this off-target mechanism.

  • Monitor Vital Signs: Continuously monitor blood pressure and heart rate throughout your experiment, especially during the initial hours after administration.

  • Consider Animal Model: The cardiovascular response to serotonergic compounds can vary between species and even strains. Review the literature for cardiovascular profiles of 5-HT agonists in your specific animal model.

Issue 2: Unexplained Behavioral Changes (e.g., Sedation, Agitation, Altered Locomotion)

Question: My animals are exhibiting unusual behaviors after this compound administration that are confounding my experimental results. What could be the cause and how should I proceed?

Possible Cause:

Serotonin is a key neurotransmitter in the central nervous system (CNS) and plays a crucial role in regulating mood, sleep, and activity levels. Although this compound is primarily a 5-HT1E/1F agonist, its potential to cross the blood-brain barrier and interact with other 5-HT receptors, including off-target interactions, could lead to unforeseen behavioral effects.

Troubleshooting Steps:

  • Systematic Behavioral Observation: Implement a standardized behavioral scoring system (e.g., an ethogram) to objectively quantify the observed behavioral changes.

  • Control for Vehicle Effects: Ensure that the vehicle used to dissolve this compound does not induce any behavioral changes on its own.

  • Dose-Response Relationship: Determine if the severity of the behavioral effects is correlated with the dose of this compound administered.

  • Pharmacological Antagonism: If a specific behavioral phenotype is observed (e.g., consistent with 5-HT2C agonism), consider co-administration with a selective antagonist to see if the effect can be blocked.

  • Acclimatization and Habituation: Ensure that animals are properly acclimatized to the experimental procedures and environment to minimize stress-induced behaviors that could be misinterpreted as drug effects.

Issue 3: Unexpected Changes in Body Temperature (Hyperthermia or Hypothermia)

Question: I've noticed a significant change in the body temperature of my animals after this compound administration. Is this a known effect and what should I do?

Possible Cause:

The serotonergic system is intricately involved in thermoregulation. Activation of different 5-HT receptors can lead to either an increase (hyperthermia) or a decrease (hypothermia) in body temperature. The net effect of this compound on body temperature will depend on its complete receptor interaction profile in the CNS and the specific experimental conditions.

Troubleshooting Steps:

  • Continuous Temperature Monitoring: Use a rectal probe or implantable telemetry device to accurately monitor core body temperature before, during, and after this compound administration.

  • Control for Environmental Temperature: Maintain a consistent and controlled ambient temperature in the animal housing and experimental rooms, as this can influence the thermoregulatory response.

  • Dose- and Time-Course Analysis: Characterize the dose-dependency and the time course of the temperature changes to better understand the phenomenon.

  • Investigate Central vs. Peripheral Effects: If possible, differentiate between centrally mediated effects on thermoregulation and peripheral effects (e.g., changes in cutaneous blood flow).

  • Consult Relevant Literature: Review studies on the effects of other 5-HT1 and 5-HT2 receptor agonists on thermoregulation in your animal model to gain insights into the potential mechanisms.

Section 3: Data Presentation

Table 1: Receptor Binding Profile of this compound

Receptor SubtypepKi
5-HT1F9.25
5-HT1E8.7
5-HT1A7.2
5-HT1D7.2
5-HT1B6.9
5-HT2AMeasurable Affinity

Data compiled from publicly available sources.[1]

Table 2: Summary of Potential Unexpected In Vivo Results with this compound and Troubleshooting Approaches

Unexpected ResultPotential CauseKey Troubleshooting Steps
Cardiovascular Effects Off-target agonism at 5-HT2A receptors; complex 5-HT receptor modulation.Dose-response analysis, co-administration with 5-HT2A antagonist, continuous vital sign monitoring.
Behavioral Changes Central nervous system effects through on-target and off-target receptor interactions.Standardized behavioral scoring, vehicle controls, dose-response analysis.
Thermoregulatory Effects Modulation of central serotonergic pathways involved in temperature control.Continuous temperature monitoring, controlled ambient temperature, dose- and time-course analysis.

Section 4: Experimental Protocols

Protocol 1: General In Vivo Administration of this compound

  • Preparation of this compound Solution:

    • For a typical injection formulation, this compound can be dissolved in a vehicle consisting of 30% propylene glycol, 5% Tween 80, and 65% D5W (5% dextrose in water).[1]

    • First, dissolve the required amount of this compound in propylene glycol.

    • Add Tween 80 and mix thoroughly.

    • Finally, add the D5W to the desired final volume and concentration.

    • The solution should be prepared fresh before each experiment.

  • Administration:

    • The route of administration (e.g., subcutaneous, intraperitoneal, intravenous) will depend on the specific experimental design.

    • Doses can range from 3 µg/kg to 30 mg/kg, depending on the animal model and the desired effect.[1]

    • It is crucial to perform a dose-response study to determine the optimal dose for your specific application.

  • Controls:

    • A control group receiving only the vehicle should always be included in the experimental design.

Section 5: Mandatory Visualizations

BRL54443_Signaling_Pathways cluster_primary Primary Signaling cluster_off_target Off-Target Signaling BRL54443 This compound HT1E 5-HT1E Receptor BRL54443->HT1E Agonist HT1F 5-HT1F Receptor BRL54443->HT1F Agonist HT2A 5-HT2A Receptor BRL54443->HT2A Partial Agonist Primary_Effect Intragastric Volume Increase HT1E->Primary_Effect HT1F->Primary_Effect Off_Target_Effect Smooth Muscle Contraction (e.g., Vasoconstriction) HT2A->Off_Target_Effect

Caption: this compound primary and off-target signaling pathways.

Troubleshooting_Workflow Start Unexpected In Vivo Result Observed with this compound Confirm Confirm Observation (Rule out artifacts) Start->Confirm Dose_Response Perform Dose-Response Study Confirm->Dose_Response Mechanism Investigate Mechanism (e.g., Pharmacological Blockade) Dose_Response->Mechanism Refine Refine Experimental Protocol Mechanism->Refine

Caption: General troubleshooting workflow for unexpected in vivo results.

References

Technical Support Center: Managing BRL 54443 Side Effects in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BRL 54443 in animal studies. The information is designed to help anticipate and manage potential side effects, ensuring the welfare of experimental animals and the integrity of research outcomes.

Disclaimer: Publicly available, comprehensive toxicology data and standardized safety pharmacology reports for this compound are limited. Therefore, this guidance is based on the known pharmacological profile of this compound, potential class-effects of 5-HT1E/1F agonists, and general principles of preclinical safety assessment. Researchers should always conduct pilot studies to determine the tolerability of this compound in their specific animal models and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective agonist for the serotonin (B10506) 5-HT1E and 5-HT1F receptor subtypes.[1][2] It also exhibits some affinity for the 5-HT2A receptor, which may contribute to its overall pharmacological profile.[1]

Q2: What are the expected therapeutic effects of this compound in animal models?

As a 5-HT1E/1F agonist, this compound is primarily investigated for its potential role in conditions where these receptors are implicated, such as migraine. In animal models, activation of 5-HT1F receptors has been shown to inhibit neurogenic dural inflammation, a key process in migraine pathophysiology.[3][4]

Q3: What are the potential side effects of this compound in animal studies?

Due to the limited specific data on this compound, potential side effects are extrapolated from its mechanism of action and the known effects of other serotonin agonists. These may include:

  • Cardiovascular: Changes in heart rate (bradycardia or tachycardia) and blood pressure (hypotension or hypertension).[1] Serotonin agonists can have complex effects on the cardiovascular system.[1]

  • Neurological: Sedation, dizziness, or changes in motor activity. Serotonin systems are involved in regulating mood and behavior, and agonists can produce a range of CNS effects.[5]

  • Gastrointestinal: Nausea, vomiting, or changes in gastrointestinal motility. In cats, this compound has been shown to induce a dose-dependent increase in intragastric volume.

  • General: Serotonin syndrome, a potentially life-threatening condition, can occur with excessive serotonergic activity. Signs include tremors, agitation, hyperthermia, and autonomic instability.[6][7]

Q4: Are there any known species-specific differences in the response to this compound?

Troubleshooting Guides

Cardiovascular Side Effects
Observed Issue Potential Cause Troubleshooting Steps
Hypotension/Bradycardia Activation of 5-HT1-like receptors leading to vasodilation and decreased heart rate.1. Monitor blood pressure and heart rate continuously. 2. Reduce the dose of this compound. 3. Ensure adequate hydration of the animal. 4. Consider co-administration of a vasopressor if hypotension is severe and clinically significant (consult with a veterinarian).
Hypertension/Tachycardia Activation of 5-HT2 receptors leading to vasoconstriction and increased heart rate.1. Monitor blood pressure and heart rate continuously. 2. Reduce the dose of this compound. 3. If severe, consider administration of a vasodilator or beta-blocker under veterinary guidance.
Neurological Side Effects
Observed Issue Potential Cause Troubleshooting Steps
Sedation/Lethargy Central nervous system depressant effects mediated by serotonin receptors.1. Reduce the dose of this compound. 2. Ensure the animal has easy access to food and water. 3. Monitor for recovery to normal activity levels.
Hyperactivity/Agitation/Tremors Central nervous system stimulation, potentially an early sign of serotonin syndrome.1. Immediately discontinue or significantly reduce the dose of this compound. 2. Monitor rectal temperature for signs of hyperthermia. 3. Provide a quiet and calm environment. 4. If signs are severe, consult with a veterinarian. Cyproheptadine, a serotonin antagonist, may be considered for treatment of serotonin syndrome.[7]
Gastrointestinal Side Effects
Observed Issue Potential Cause Troubleshooting Steps
Vomiting/Retching Stimulation of 5-HT3 receptors in the chemoreceptor trigger zone.1. Administer this compound with food if appropriate for the study protocol. 2. Consider pre-treatment with a 5-HT3 antagonist (e.g., ondansetron) if this does not interfere with the study's objectives. 3. Reduce the dose of this compound.
Changes in food intake Activation of 5-HT receptors in the hypothalamus that regulate satiety.[9]1. Monitor food and water consumption daily. 2. If hypophagia is observed, provide palatable and easily accessible food. 3. If hyperphagia is noted, ensure a controlled diet to prevent excessive weight gain. 4. Adjust the dose of this compound as needed.

Data Summary

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypepKi
5-HT1E8.7
5-HT1F9.25
5-HT1A7.2
5-HT1B6.9
5-HT1D7.2
5-HT2AMeasurable affinity

Data sourced from commercially available product information.

Experimental Protocols

Detailed, validated toxicology protocols for this compound are not publicly available. The following are generalized protocols for key safety pharmacology studies that should be adapted and validated for the specific research context.

Cardiovascular Safety Assessment in Conscious, Freely Moving Animals (e.g., Rat, Dog)
  • Animal Model: Use a well-characterized strain of rat (e.g., Sprague-Dawley) or beagle dog.

  • Surgical Implantation: Surgically implant telemetry transmitters for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate. Allow for a sufficient recovery period (e.g., 7-14 days).

  • Acclimatization: Acclimatize animals to the study environment and procedures.

  • Dosing: Administer this compound at a range of doses, including a vehicle control and at least three active dose levels. The route of administration should be relevant to the intended experimental use.

  • Data Collection: Continuously record cardiovascular parameters for a defined period pre-dose and post-dose (e.g., 24 hours).

  • Analysis: Analyze data for changes in heart rate, blood pressure (systolic, diastolic, mean), and ECG intervals (e.g., PR, QRS, QT).

Central Nervous System (CNS) Safety Assessment (e.g., Irwin Test or Functional Observational Battery in Rodents)
  • Animal Model: Use a common rodent species (e.g., mouse or rat).

  • Acclimatization: Acclimatize animals to the observation arena.

  • Dosing: Administer this compound at a range of doses, including a vehicle control and at least three active dose levels.

  • Observation: At specified time points post-dose, a trained observer, blinded to the treatment, scores a range of behavioral and physiological parameters, including:

    • General Appearance: Posture, gait, grooming.

    • Autonomic Signs: Salivation, lacrimation, pupil size.

    • Motor Activity: Spontaneous activity, coordination (e.g., rotarod test).

    • Reflexes: Pinna, corneal, righting reflexes.

    • Reactivity: Response to stimuli.

  • Analysis: Compare the scores for each parameter between the treated and control groups.

Visualizations

BRL54443_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron/Cell BRL54443 This compound HT1E_1F 5-HT1E/1F Receptor BRL54443->HT1E_1F Agonist HT2A 5-HT2A Receptor BRL54443->HT2A Partial Agonist AC Adenylate Cyclase HT1E_1F->AC Inhibits cAMP ↓ cAMP AC->cAMP Neurotransmitter_Release ↓ Neurotransmitter Release cAMP->Neurotransmitter_Release PLC Phospholipase C HT2A->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Cellular_Response Cellular Response (e.g., Contraction) Ca2->Cellular_Response

Caption: Simplified signaling pathway of this compound.

Experimental_Workflow_Safety_Pharmacology start Start: Dose Range Finding Study cardiac Cardiovascular Assessment (Telemetry in Dogs/Rats) start->cardiac cns CNS Assessment (Functional Observational Battery in Rodents) start->cns respiratory Respiratory Assessment (Plethysmography in Rodents) start->respiratory data_analysis Data Analysis and Interpretation cardiac->data_analysis cns->data_analysis respiratory->data_analysis report Generate Safety Profile Report data_analysis->report end End: Inform Clinical Trial Design report->end

References

impact of vehicle on BRL 54443 efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BRL 54443. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the impact of vehicle choice on the efficacy of this potent 5-HT receptor agonist.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during experiments with this compound, with a focus on problems related to vehicle formulation and unexpected results.

Issue 1: Inconsistent or lower-than-expected efficacy in vivo.

  • Potential Cause: Poor solubility or precipitation of this compound in the chosen vehicle. This compound is practically insoluble in water.[1]

  • Recommended Solution:

    • Vehicle Optimization: For subcutaneous administration, a clear solution can be achieved using a vehicle composed of 30% propylene (B89431) glycol, 5% Tween 80, and 65% D5W (5% dextrose in water).[1] For oral administration, a homogeneous suspension can be prepared using CMC-Na (carboxymethylcellulose sodium).[1]

    • Preparation Technique: When preparing complex solvent systems, add each component individually and ensure complete dissolution or suspension before adding the next. For the propylene glycol/Tween 80/D5W vehicle, it is recommended to first mix the this compound with propylene glycol, then add Tween 80, and finally D5W.[1]

    • Fresh Preparation: Always prepare solutions and suspensions fresh on the day of the experiment to minimize the risk of precipitation or degradation.[1] If storage is necessary, store solutions at -20°C for up to one month and ensure any precipitate is redissolved before use.

Issue 2: High variability in dose-response curves in vitro.

  • Potential Cause: Use of DMSO as a vehicle, which can be hygroscopic and affect solubility.[1]

  • Recommended Solution:

    • Use Fresh DMSO: Always use fresh, high-quality, anhydrous DMSO to prepare stock solutions.[1]

    • Consistent Final DMSO Concentration: Ensure the final concentration of DMSO in the assay medium is consistent across all wells and is at a level that does not affect cell viability or receptor signaling.

    • Solubility Check: Before adding to the assay plate, visually inspect the diluted this compound solution for any signs of precipitation.

Issue 3: Unexpected pharmacological effects or off-target activity.

  • Potential Cause: this compound is a potent agonist at 5-HT1E and 5-HT1F receptors, but it also has measurable affinity for the 5-HT2A receptor.[1] The observed effect may be a result of activating multiple receptor subtypes.

  • Recommended Solution:

    • Use of Selective Antagonists: To dissect the contribution of each receptor subtype, co-administer this compound with selective antagonists for 5-HT1E/1F or 5-HT2A receptors.

    • Dose-Response Analysis: Carefully analyze the dose-response curve. A biphasic curve may suggest the involvement of multiple receptor subtypes with different affinities for this compound.

    • Control Experiments: Use cell lines expressing only the receptor of interest (5-HT1E, 5-HT1F, or 5-HT2A) to characterize the specific downstream signaling pathways activated by this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo studies with this compound?

A1: The choice of vehicle depends on the route of administration. For subcutaneous injection, a clear solution can be prepared using 30% propylene glycol, 5% Tween 80, and 65% D5W.[1] For oral gavage, a homogeneous suspension can be made with CMC-Na.[1]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound is soluble in DMSO at concentrations up to 46 mg/mL (199.73 mM) and in ethanol (B145695) at 2 mg/mL. It is insoluble in water.[1]

Q3: How should I store this compound powder and stock solutions?

A3: this compound powder should be stored at -20°C for up to 3 years. Stock solutions in a solvent can be stored at -80°C for up to 1 year or at -20°C for up to 1 month. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Q4: Can this compound be used in cell-based functional assays?

A4: Yes, this compound is active in vitro. For example, it induces contraction in isolated tissues, an effect likely mediated by 5-HT2A receptors.[1] When preparing for cell-based assays, ensure the final solvent concentration is compatible with your cell line.

Q5: Are there any known off-target effects of this compound?

A5: Besides its high affinity for 5-HT1E and 5-HT1F receptors, this compound also binds to 5-HT2A receptors with measurable affinity, which can lead to off-target effects depending on the experimental system.[1]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationNotes
DMSO46 mg/mL (199.73 mM)Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1]
Ethanol2 mg/mL-
WaterInsoluble-

Table 2: In Vivo Vehicle Formulations for this compound

Route of AdministrationVehicle CompositionFinal ConcentrationFormulation Type
OralCMC-Na≥5 mg/mLHomogeneous suspension
Injection (s.c.)30% Propylene Glycol, 5% Tween 80, 65% D5WUp to 30 mg/mLClear solution

Table 3: Receptor Binding Affinity of this compound

Receptor SubtypepKi
5-HT1F9.25
5-HT1E8.7
5-HT1A7.2
5-HT1D7.2
5-HT1B6.9

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Subcutaneous Administration

  • Materials: this compound powder, Propylene glycol, Tween 80, D5W (5% dextrose in water), sterile tubes, and syringes.

  • Procedure:

    • Weigh the desired amount of this compound powder and place it in a sterile tube.

    • Add propylene glycol to the tube to achieve a concentration of 100 mg/mL. Vortex or sonicate until the powder is completely dissolved.

    • In a separate sterile tube, add the appropriate volume of the this compound/propylene glycol stock solution.

    • Add Tween 80 to the tube to constitute 5% of the final volume. Mix thoroughly.

    • Add D5W to reach the final desired volume (65% of the total volume). Mix until a clear solution is obtained.

    • The final solution should be used immediately.

Protocol 2: In Vitro Functional Assay - Aortic Ring Contraction

  • Tissue Preparation:

    • Euthanize a male Wistar rat by an approved method.

    • Excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Clean the aorta of adhering fat and connective tissue and cut it into 3-4 mm rings.

  • Experimental Setup:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C, gassed with 95% O2 and 5% CO2.

    • Connect the rings to an isometric force transducer to record changes in tension.

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5 g, washing every 15 minutes.

  • Procedure:

    • After equilibration, contract the tissues with a submaximal concentration of phenylephrine (B352888) to test for viability.

    • Wash the tissues and allow them to return to baseline.

    • Prepare a stock solution of this compound in DMSO.

    • Add cumulative concentrations of this compound to the organ bath and record the contractile response.

    • Construct a dose-response curve to determine the EC50.

Mandatory Visualization

G cluster_BRL54443 This compound cluster_receptors Serotonin Receptors cluster_primary_pathway Primary Signaling Pathway (Gi/o-coupled) cluster_secondary_pathway Secondary Signaling Pathway (Gq-coupled) BRL54443 This compound HT1E 5-HT1E BRL54443->HT1E Agonist HT1F 5-HT1F BRL54443->HT1F Agonist HT2A 5-HT2A BRL54443->HT2A Agonist (lower affinity) Gi Gi/o HT1E->Gi HT1F->Gi Gq Gq HT2A->Gq AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Primary Solvent (e.g., DMSO, Propylene Glycol) weigh->dissolve dilute Prepare Serial Dilutions or Final Formulation dissolve->dilute add Administer to In Vitro or In Vivo Model dilute->add incubate Incubation/ Observation Period add->incubate measure Measure Response incubate->measure plot Plot Dose-Response Curve measure->plot calculate Calculate EC50/IC50 plot->calculate end End calculate->end

References

Validation & Comparative

Validating BRL 54443 as a Selective 5-HT1E/1F Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BRL 54443 with other relevant compounds to validate its role as a selective serotonin (B10506) 5-HT1E/1F receptor agonist. The information presented is supported by experimental data and detailed methodologies to assist researchers in their understanding and potential application of this compound.

Executive Summary

This compound is a potent agonist at both the 5-HT1E and 5-HT1F serotonin receptors.[1][2] Its selectivity for these subtypes over other 5-HT receptors, particularly 5-HT1A, 5-HT1B, and 5-HT1D, makes it a valuable tool for investigating the specific physiological roles of the 5-HT1E and 5-HT1F receptors.[2][3] This guide compares the binding affinity and functional potency of this compound with the selective 5-HT1F agonist LY344864 and the broader-spectrum migraine therapeutic, sumatriptan (B127528).

Comparative Analysis of Receptor Binding Affinity

The selectivity of this compound is demonstrated by its high affinity for 5-HT1E and 5-HT1F receptors, with significantly lower affinity for other 5-HT receptor subtypes. The following table summarizes the binding affinities (pKi and Ki) of this compound and comparator compounds across a panel of serotonin receptors.

Table 1: Comparative Binding Affinity (pKi/Ki) at Human Serotonin (5-HT) Receptors

Receptor SubtypeThis compoundLY344864Sumatriptan
5-HT1A 7.2 (pKi)[2][3]Ki: 530 nM-
5-HT1B 6.9 (pKi)[2][3]Ki: 549 nMHigh Affinity[4]
5-HT1D 7.2 (pKi)[2][3]Ki: 575 nMHigh Affinity[4][5]
5-HT1E 8.7 (pKi) / Ki: 1.1 nM [1][3]Ki: 1415 nMLower Affinity than 1F[6]
5-HT1F 9.25 (pKi) / Ki: 0.7 nM [1][3]Ki: 6 nM [7]High Affinity[4]
5-HT2A 5.9 (pKi)[2]Ki: 3935 nM-
5-HT2B 7.0 (pKi)[2]Ki: 1695 nM-
5-HT2C 6.5 (pKi)[2]Ki: 3499 nM-
5-HT7 <5 (pKi)[1]Ki: 4851 nM-

Comparative Analysis of Functional Activity

The agonist activity of these compounds is typically determined by their ability to inhibit the production of cyclic AMP (cAMP) following receptor activation, as 5-HT1E and 5-HT1F receptors are coupled to Gi/o proteins.

Table 2: Comparative Functional Potency at Human 5-HT1E and 5-HT1F Receptors

Compound5-HT1E Receptor5-HT1F Receptor
This compound IC50: 14 nM (cAMP inhibition)[1]Data not available
LY344864 Data not availableEC50: 3 nM (cAMP inhibition)[7]
Sumatriptan Agonist activity[8]Agonist activity[4][5]

Note: EC50 represents the concentration of an agonist that gives a half-maximal response. IC50 represents the concentration of an inhibitor where the response is reduced by half. For Gi/o-coupled receptors, both reflect agonist potency in inhibiting cAMP production. Data for sumatriptan's specific EC50/IC50 at these receptors were not available in the searched literature.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies involved in validating this compound, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

5-HT1E/1F Signaling Pathway BRL54443 This compound (Agonist) Receptor 5-HT1E/1F Receptor BRL54443->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Figure 1. 5-HT1E/1F Receptor Signaling Pathway.

Experimental Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay Membrane_Prep 1. Membrane Preparation (Cells expressing 5-HT1E/1F) Incubation_Bind 2. Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation_Bind Filtration 3. Filtration & Washing Incubation_Bind->Filtration Counting 4. Scintillation Counting Filtration->Counting Analysis_Bind 5. Data Analysis (Determine Ki) Counting->Analysis_Bind Cell_Culture 1. Cell Culture (Cells expressing 5-HT1E/1F) Stimulation 2. Cell Stimulation (Forskolin + this compound) Cell_Culture->Stimulation Lysis 3. Cell Lysis Stimulation->Lysis cAMP_Measurement 4. cAMP Measurement (e.g., HTRF, AlphaScreen) Lysis->cAMP_Measurement Analysis_Func 5. Data Analysis (Determine EC50/IC50) cAMP_Measurement->Analysis_Func

References

A Comparative In Vivo Analysis of BRL 54443 and LY334370 for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comprehensive comparison of the in vivo effects of the serotonin (B10506) receptor agonists BRL 54443 and LY334370. The following sections detail their receptor binding affinities, in vivo efficacy in relevant preclinical models, and the experimental protocols utilized in these studies.

This comparative guide synthesizes available preclinical data to assist researchers in evaluating the distinct pharmacological profiles of this compound and LY334370. While both compounds exhibit high affinity for the 5-HT1F receptor, their broader receptor interaction profiles and reported in vivo effects suggest different potential therapeutic applications. LY334370 has been specifically investigated for its anti-migraine properties, demonstrating efficacy in a model of trigeminal nociception without vasoconstrictive effects. In contrast, this compound has shown antinociceptive effects in a general pain model and has also been studied for its influence on gastrointestinal motility.

Quantitative Data Summary

The following tables provide a structured overview of the receptor binding affinities and in vivo efficacy of this compound and LY334370 based on available experimental data.

Table 1: Receptor Binding Affinity

CompoundReceptorAffinity (pKi)SpeciesNotes
This compound 5-HT1E8.7[1]HumanHigh affinity
5-HT1F9.25[1]HumanHigh affinity
5-HT1A7.2[1]HumanWeak affinity
5-HT1B6.9[1]HumanWeak affinity
5-HT1D7.2[1]HumanWeak affinity
5-HT2AMeasurable affinityNot SpecifiedContributes to vasoconstriction[1]
LY334370 5-HT1FHigh affinityNot SpecifiedSelective agonist

Table 2: In Vivo Efficacy

CompoundModelSpeciesDoseRouteEffect
This compound Formalin-induced painRat3-300 µ g/paw IntraplantarSignificant reduction in flinching (antinociception)[2]
Gastric relaxationCat3 µg/kg - 30 mg/kgs.c.Dose-dependent increase in intragastric volume[1]
LY334370 Trigeminal nucleus caudalis neuronal activationRat3 mg/kgi.v.Significant inhibition of dural-evoked neuronal activation[3]
Acute migraineHuman20, 60, 200 mgOralDose-dependent increase in pain-free response at 2 hours

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.

G cluster_receptor 5-HT1F Receptor Activation Agonist This compound / LY334370 5HT1F_Receptor 5-HT1F Receptor Agonist->5HT1F_Receptor Binds to G_Protein Gi/o Protein 5HT1F_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP

Proposed signaling pathway for 5-HT1F receptor agonists.

G cluster_workflow Trigeminal Nucleus Caudalis (TNC) Neuronal Activation Assay Workflow Animal_Prep Anesthetized Rat Preparation Stimulation Electrical Stimulation of Dura Mater Animal_Prep->Stimulation Recording Record Neuronal Activity in TNC Stimulation->Recording Drug_Admin Administer LY334370 (i.v.) Recording->Drug_Admin Post_Drug_Recording Record Post-Drug Neuronal Activity Drug_Admin->Post_Drug_Recording Analysis Compare Pre- and Post-Drug Activity Post_Drug_Recording->Analysis

Experimental workflow for TNC neuronal activation assay.

G cluster_workflow Formalin-Induced Pain Model Workflow Acclimation Animal Acclimation Drug_Admin Intraplantar Injection of this compound Acclimation->Drug_Admin Formalin_Injection Subcutaneous Formalin Injection into Hind Paw Drug_Admin->Formalin_Injection Observation Observation of Flinching Behavior Formalin_Injection->Observation Data_Analysis Quantify and Analyze Flinching Responses Observation->Data_Analysis

References

BRL 54443: A Comparative Analysis of Efficacy Against Triptans for Migraine Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the research compound BRL 54443 and the established class of anti-migraine drugs, the triptans. The comparison focuses on their mechanisms of action, receptor binding affinities, and, where available, efficacy data. Due to the preclinical nature of this compound, this guide emphasizes a comparison of its pharmacological profile against the well-documented clinical efficacy of triptans.

Executive Summary

This compound is a selective agonist for the 5-HT1E and 5-HT1F serotonin (B10506) receptors. Triptans, the current standard of care for acute migraine treatment, are potent agonists of the 5-HT1B and 5-HT1D receptor subtypes. While both this compound and triptans target serotonin receptors, their differing subtype selectivity suggests distinct therapeutic mechanisms and potential side-effect profiles. To date, there is a lack of publicly available preclinical or clinical data demonstrating the efficacy of this compound in established migraine models. In contrast, triptans have a wealth of clinical data supporting their efficacy in providing acute relief from migraine headache and associated symptoms.

Receptor Affinity and Mechanism of Action

Triptans exert their anti-migraine effects primarily through agonist activity at 5-HT1B and 5-HT1D receptors.[1] Agonism of 5-HT1B receptors on cranial blood vessels is thought to cause vasoconstriction, counteracting the vasodilation associated with a migraine attack.[2] Activation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), a key mediator of migraine pain.[2]

This compound, on the other hand, is a selective agonist for 5-HT1E and 5-HT1F receptors. The precise role of the 5-HT1E receptor in migraine is not well understood. The 5-HT1F receptor has emerged as a validated anti-migraine target. Agonism of the 5-HT1F receptor is believed to inhibit nociceptive transmission in the trigeminal nucleus caudalis and inhibit the release of neurotransmitters from trigeminal nerves without causing significant vasoconstriction.

A comparison of the receptor binding affinities is presented in Table 1.

Table 1: Receptor Binding Affinity (pKi) of this compound and Representative Triptans

Compound 5-HT1A 5-HT1B 5-HT1D 5-HT1E 5-HT1F
This compound 7.2 6.9 7.2 8.7 9.25
Sumatriptan (B127528) <5.0 7.0 7.4 6.0 6.9
Rizatriptan 5.6 7.1 7.7 6.2 6.8
Zolmitriptan 5.7 7.4 8.0 6.5 7.2
Eletriptan 7.1 7.8 7.9 7.0 7.6
Frovatriptan 6.0 6.8 7.8 6.0 6.4
Naratriptan 6.0 6.9 7.8 6.0 6.8
Almotriptan 6.0 7.0 7.6 6.0 6.5

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data for triptans are compiled from various sources and represent approximate values.

Comparative Efficacy

This compound

As of the latest available information, there are no published preclinical or clinical studies evaluating the efficacy of this compound in recognized models of migraine, such as the trigeminal nerve stimulation or dural plasma protein extravasation models. Therefore, no quantitative data on its potential anti-migraine efficacy can be presented.

Triptans

The efficacy of triptans in the acute treatment of migraine is well-established through numerous randomized controlled clinical trials.[3][4][5] Key efficacy endpoints from these trials are summarized in Table 2.

Table 2: Summary of Clinical Efficacy Data for Triptans (Oral Formulations) in Acute Migraine Treatment

Triptan Dose 2-hour Pain-Free (%) 2-hour Headache Relief (%) Sustained Pain-Free 2-24 hours (%)
Almotriptan 12.5 mg 27-36 57-65 22-27
Eletriptan 40 mg 24-37 54-65 21-24
Frovatriptan 2.5 mg 9-17 37-46 13-22
Naratriptan 2.5 mg 10-22 40-51 14-23
Rizatriptan 10 mg 28-40 60-71 23-28
Sumatriptan 100 mg 22-29 50-59 17-22
Zolmitriptan 2.5 mg 21-31 56-65 19-25
Placebo - 7-10 20-30 5-10

Data is aggregated from multiple meta-analyses and systematic reviews.[3][4][5][6] Ranges reflect the variability across different studies.

Experimental Protocols

A common preclinical model used to evaluate potential anti-migraine therapies is the dural plasma protein extravasation model . This model assesses the ability of a compound to inhibit neurogenic inflammation in the dura mater, a key process in migraine pathophysiology.

Protocol: Dural Plasma Protein Extravasation in Rats

  • Animal Preparation: Male Sprague-Dawley rats (250-350g) are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital). The femoral vein and artery are cannulated for drug administration and blood pressure monitoring, respectively. The animal is then placed in a stereotaxic frame.

  • Surgical Procedure: A craniotomy is performed to expose the dura mater and the superior sagittal sinus.

  • Trigeminal Ganglion Stimulation: A stimulating electrode is lowered into the trigeminal ganglion.

  • Tracer Injection: A fluorescently labeled tracer (e.g., Evans blue dye bound to albumin) is injected intravenously.

  • Drug Administration: The test compound (e.g., sumatriptan or this compound) or vehicle is administered intravenously a few minutes before the stimulation.

  • Stimulation and Sample Collection: The trigeminal ganglion is electrically stimulated (e.g., 5 Hz, 0.5 ms, 1.0 mA for 5 minutes). After a set period, the animal is euthanized, and the dura mater is carefully dissected.

  • Quantification: The amount of extravasated tracer in the dura mater is quantified using spectrophotometry or fluorometry. The inhibition of plasma protein extravasation by the test compound is calculated by comparing the amount of tracer in the drug-treated group to the vehicle-treated group. Sumatriptan has been shown to dose-dependently reduce dural plasma extravasation in this model.[7]

Visualization of Pathways and Workflows

experimental_workflow cluster_animal_prep Animal Preparation cluster_procedure Surgical Procedure & Stimulation cluster_analysis Data Analysis anesthesia Anesthetize Rat cannulation Cannulate Femoral Vein and Artery anesthesia->cannulation stereotaxic Mount in Stereotaxic Frame cannulation->stereotaxic craniotomy Perform Craniotomy electrode Position Electrode in Trigeminal Ganglion craniotomy->electrode tracer Inject Fluorescent Tracer electrode->tracer drug Administer Test Compound or Vehicle tracer->drug stimulate Electrically Stimulate Trigeminal Ganglion drug->stimulate euthanize Euthanize Animal dissect Dissect Dura Mater euthanize->dissect quantify Quantify Extravasated Tracer dissect->quantify compare Compare Drug vs. Vehicle quantify->compare

Caption: Experimental workflow for the dural plasma protein extravasation model.

signaling_pathways cluster_triptans Triptans (5-HT1B/1D Agonists) cluster_brl54443 This compound (5-HT1E/1F Agonist) triptan Triptan ht1d 5-HT1D Receptor (Trigeminal Nerve) triptan->ht1d ht1b 5-HT1B Receptor (Cranial Blood Vessel) triptan->ht1b gi_d Gαi/o ht1d->gi_d vasoconstriction Vasoconstriction ht1b->vasoconstriction ac_d Adenylyl Cyclase gi_d->ac_d camp_d ↓ cAMP ac_d->camp_d neuropeptide ↓ Neuropeptide Release (e.g., CGRP) camp_d->neuropeptide brl This compound ht1e 5-HT1E Receptor brl->ht1e ht1f 5-HT1F Receptor (Trigeminal Nerve) brl->ht1f gi_f Gαi/o ht1e->gi_f ht1f->gi_f ac_f Adenylyl Cyclase gi_f->ac_f camp_f ↓ cAMP ac_f->camp_f neuronal_inhibition Neuronal Inhibition camp_f->neuronal_inhibition

Caption: Comparative signaling pathways of triptans and this compound.

Conclusion

This compound and triptans are both serotonin receptor agonists but target different receptor subtypes. Triptans have a well-defined mechanism of action involving 5-HT1B and 5-HT1D receptors, leading to cranial vasoconstriction and inhibition of neuropeptide release, with proven clinical efficacy in acute migraine treatment. This compound's high affinity for 5-HT1E and 5-HT1F receptors suggests a potential therapeutic role in migraine, particularly through a non-vasoconstrictive mechanism mediated by the 5-HT1F receptor. However, the absence of preclinical and clinical efficacy data for this compound in the context of migraine makes a direct comparison of its performance with triptans impossible at this time. Further research is required to elucidate the potential of this compound as a novel anti-migraine agent.

References

A Comparative Guide to the Cross-Reactivity of BRL 54443 with Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of BRL 54443, a well-characterized 5-HT1E/1F receptor agonist, with other serotonin (B10506) (5-HT) receptor subtypes. The following sections present a detailed comparison of its binding affinity and functional activity, supported by experimental data and methodologies, to aid in the evaluation of its selectivity and potential off-target effects.

Binding Affinity Profile of this compound

This compound exhibits high affinity for the 5-HT1E and 5-HT1F receptors. Its binding affinity for other serotonin receptor subtypes is considerably lower, demonstrating a degree of selectivity. The following table summarizes the binding affinities of this compound for various human serotonin receptors, presented as pKi and Ki values. A higher pKi value indicates a stronger binding affinity.

Receptor SubtypepKiKi (nM)Reference
5-HT1A 7.263[1][2]
5-HT1B 6.9126[1][2]
5-HT1D 7.263[1][2]
5-HT1E 8.71.1 - 2.0[1][2][3]
5-HT1F 8.9 - 9.250.56 - 0.7[1][2][3]
5-HT2A 5.91259[1][2]
5-HT2B 7.0100[1][2]
5-HT2C 6.5316[1][2]
5-HT3 Data Not AvailableData Not Available
5-HT4 Data Not AvailableData Not Available
5-HT5A Data Not AvailableData Not Available
5-HT6 <5.0>10,000[2]
5-HT7 <5.0>10,000[2]

Functional Activity Profile of this compound

The functional activity of this compound varies across different serotonin receptor subtypes. It is a potent agonist at its primary targets, the 5-HT1E and 5-HT1F receptors. At other receptors where it demonstrates measurable binding affinity, it exhibits partial agonist activity or its functional effect is less characterized.

Receptor SubtypeFunctional AssayParameterValueFunctional EffectReference
5-HT1E cAMP Production InhibitionIC5014 nMAgonist[2]
5-HT1F Not Specified--Agonist[1][3]
5-HT2A Contraction Assay-logEC506.52Partial Agonist[3]
5-HT1A, 1B, 1D Data Not Available--Data Not Available
5-HT2B, 2C Data Not Available--Data Not Available
5-HT6, 7 Data Not Available--Data Not Available

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard techniques used in the pharmacological characterization of ligands at G-protein coupled receptors (GPCRs).

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

  • Membrane Preparation : Cell membranes expressing the target serotonin receptor subtype are prepared from cultured cells or tissue homogenates through differential centrifugation. The final membrane pellet is resuspended in an appropriate buffer.

  • Assay Buffer : A typical binding buffer consists of 50 mM Tris-HCl, 10 mM MgCl2, and 0.1 mM EDTA, at pH 7.4.

  • Incubation : A fixed concentration of a specific radioligand (e.g., [3H]5-HT) is incubated with the cell membranes and a range of concentrations of the unlabeled test compound (this compound).

  • Separation : The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Detection : The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis : The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement for Gi/o-Coupled Receptors (e.g., 5-HT1 Subfamily)

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a common second messenger for many GPCRs.

  • Cell Culture : Cells stably expressing the Gi/o-coupled serotonin receptor of interest are cultured in appropriate media.

  • Assay Principle : Gi/o-coupled receptors, when activated by an agonist, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this inhibition, adenylyl cyclase is typically stimulated with forskolin (B1673556).

  • Procedure :

    • Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are then incubated with forskolin and varying concentrations of the test compound (this compound).

    • The reaction is stopped, and the cells are lysed.

  • Detection : The intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis : The data are plotted as a concentration-response curve to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) and the Emax (maximum effect) of the compound.

Visualizations

Signaling Pathway for Gq-Coupled 5-HT2A Receptor

Gq-Coupled 5-HT2A Receptor Signaling Pathway BRL54443 This compound (Partial Agonist) HT2A 5-HT2A Receptor BRL54443->HT2A Binds to Gq Gαq HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

Caption: Gq-coupled signaling cascade of the 5-HT2A receptor.

Experimental Workflow for GPCR Activation Assessment

Experimental Workflow for GPCR Activation cluster_binding Binding Affinity cluster_functional Functional Activity Membrane_Prep 1. Receptor Membrane Preparation Radioligand_Incubation 2. Incubation with Radioligand & this compound Membrane_Prep->Radioligand_Incubation Filtration 3. Separation of Bound/Free Ligand Radioligand_Incubation->Filtration Counting 4. Scintillation Counting Filtration->Counting Ki_Calc 5. Ki Calculation Counting->Ki_Calc Data_Analysis Data Analysis & Comparison Ki_Calc->Data_Analysis Cell_Culture 1. Cell Culture with Receptor Expression Compound_Treatment 2. Treatment with This compound Cell_Culture->Compound_Treatment Second_Messenger 3. Second Messenger Measurement (e.g., cAMP) Compound_Treatment->Second_Messenger EC50_Calc 4. EC50/Emax Calculation Second_Messenger->EC50_Calc EC50_Calc->Data_Analysis

References

A Comparative Guide to BRL 54443 and Eletriptan for 5-HT1B/1D Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BRL 54443 and eletriptan (B1671169), two serotonin (B10506) receptor agonists, with a focus on their activity at the 5-HT1B and 5-HT1D receptor subtypes. The information presented is supported by experimental data to assist researchers in evaluating these compounds for their studies.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes, are critical targets in drug discovery, most notably for the treatment of migraine headaches. Agonists of these receptors are thought to alleviate migraines by mediating vasoconstriction of dilated cerebral blood vessels and inhibiting the release of pro-inflammatory neuropeptides.[1][2] Eletriptan is a well-established second-generation triptan used in the acute treatment of migraines, known for its high affinity and selectivity for 5-HT1B/1D receptors.[3][4] this compound, on the other hand, is recognized as a potent agonist with high selectivity for the 5-HT1E and 5-HT1F receptor subtypes, exhibiting weaker affinity for the 5-HT1B and 5-HT1D receptors.[5] This guide delves into a detailed comparison of their binding affinities, functional activities, and the experimental methodologies used to characterize them.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and eletriptan, focusing on their binding affinity and functional potency at various serotonin receptor subtypes.

Table 1: Binding Affinity (pKi) of this compound and Eletriptan at Human Serotonin (5-HT) Receptors

Receptor SubtypeThis compound (pKi)Eletriptan (pKi)
5-HT1A 7.2[5]Modest Affinity[6]
5-HT1B 6.9[5]8.0 - 8.5[7][8]
5-HT1D 7.2[5]8.9 - 9.0[7][8]
5-HT1E 8.7[5]Modest Affinity[6]
5-HT1F 8.9 - 9.25[3][5]High Affinity[6][9]
5-HT2A 5.9Little to no affinity[6]
5-HT2B 7.0Modest Affinity[6]
5-HT2C 6.5Little to no affinity[6]
5-HT7 < 6Modest Affinity[6]

Table 2: Binding Affinity (Ki, nM) of this compound and Eletriptan

Compound5-HT1B (Ki, nM)5-HT1D (Ki, nM)5-HT1E (Ki, nM)5-HT1F (Ki, nM)
This compound 126[10]63[10]1.1[10]0.7[10]
Eletriptan 3.14[11][12]0.92[11][12]--

Table 3: Functional Activity (pEC50 / -logEC50 / IC50) of this compound and Eletriptan

CompoundReceptor/AssayPotency
This compound 5-HT1E (cAMP inhibition)IC50 = 14 nM[10]
Mouse Aortic Contraction (likely 5-HT2A mediated)pEC50 = 6.52[5]
Eletriptan Canine Coronary Artery ConstrictionED50 = 63 mg/kg[13]

Mechanism of Action and Signaling Pathways

Both this compound and eletriptan are serotonin receptor agonists, but their primary targets and, consequently, their overall pharmacological profiles differ significantly.

Eletriptan primarily exerts its therapeutic effects through the activation of 5-HT1B and 5-HT1D receptors.[4]

  • 5-HT1B Receptor Activation: Located on the smooth muscle cells of intracranial blood vessels, activation of these receptors leads to vasoconstriction, counteracting the vasodilation associated with migraine pain.[14]

  • 5-HT1D Receptor Activation: These receptors are found on presynaptic trigeminal nerve endings. Their activation inhibits the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), which are implicated in the inflammatory cascade of a migraine attack.[2][4]

This compound demonstrates a much higher affinity and potency for 5-HT1E and 5-HT1F receptors.[5] While it has a measurable affinity for 5-HT1B and 5-HT1D receptors, its functional activity at these sites is not well-characterized in the available literature. Its ability to induce aortic contraction is likely mediated by 5-HT2A receptors.[5]

The canonical signaling pathway for 5-HT1B and 5-HT1D receptors involves coupling to Gi/o proteins.[15] Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[16] This signaling cascade ultimately modulates cellular function, leading to the physiological responses described above.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist 5-HT1B/1D_Receptor 5-HT1B/1D Receptor Agonist->5-HT1B/1D_Receptor Binds G_Protein Gi/o Protein (αβγ) 5-HT1B/1D_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular Response (e.g., Vasoconstriction, Inhibition of Neuropeptide Release) cAMP->Cellular_Response Leads to

Caption: 5-HT1B/1D Receptor Signaling Pathway.

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for two key experimental approaches used to characterize these compounds.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound or eletriptan) for the 5-HT1B or 5-HT1D receptor.

Materials:

  • Cell membranes expressing the human recombinant 5-HT1B or 5-HT1D receptor.

  • Radioligand (e.g., [3H]eletriptan or another suitable 5-HT1B/1D radioligand).[17]

  • Test compound (this compound or eletriptan).

  • Non-specific binding control (e.g., a high concentration of serotonin).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Prepare cell membranes expressing 5-HT1B/1D receptors assay1 Incubate membranes, radioligand, and test compound prep1->assay1 prep2 Prepare solutions of radioligand, test compound, and controls prep2->assay1 assay2 Separate bound from free radioligand via rapid filtration assay1->assay2 assay3 Wash filters to remove non-specific binding assay2->assay3 assay4 Measure radioactivity with a scintillation counter assay3->assay4 analysis1 Determine IC50 value assay4->analysis1 analysis2 Calculate Ki value using Cheng-Prusoff equation analysis1->analysis2

Caption: Radioligand Binding Assay Workflow.

GTPγS Binding Assay

This is a functional assay that measures the activation of G proteins coupled to a receptor of interest.

Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist (e.g., this compound or eletriptan) at the 5-HT1B or 5-HT1D receptor.

Materials:

  • Cell membranes expressing the 5-HT1B or 5-HT1D receptor.

  • [35S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP.

  • Test agonist (this compound or eletriptan).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Pre-incubation: Incubate the cell membranes with GDP to ensure that the G proteins are in an inactive state.

  • Incubation: Add varying concentrations of the test agonist and a fixed concentration of [35S]GTPγS to the pre-incubated membranes.

  • Reaction: Incubate the mixture at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes). Agonist binding to the receptor will stimulate the exchange of GDP for [35S]GTPγS on the Gα subunit.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the amount of [35S]GTPγS bound against the agonist concentration to determine the EC50 and Emax values.

Conclusion

Eletriptan is a potent and selective agonist of 5-HT1B and 5-HT1D receptors, a profile that is consistent with its established clinical efficacy in the treatment of migraine.[3][17] In contrast, this compound displays a distinct pharmacological profile, with a clear preference for 5-HT1E and 5-HT1F receptors.[5] While it does possess some affinity for 5-HT1B and 5-HT1D receptors, the available data on its functional activity at these specific subtypes is limited.

For researchers investigating the specific roles of 5-HT1B and 5-HT1D receptors, eletriptan serves as a well-characterized tool. This compound, with its high affinity for 5-HT1E and 5-HT1F receptors, is more suited for studies aimed at elucidating the functions of these less-explored serotonin receptor subtypes. Further research is required to fully characterize the functional consequences of this compound's interaction with 5-HT1B and 5-HT1D receptors to enable a more direct comparison with eletriptan in this context.

References

A Comparative Guide to Functional Assays for Confirming BRL 54443 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of functional assays used to confirm the activity of BRL 54443, a potent and selective agonist for the 5-HT1E and 5-HT1F serotonin (B10506) receptor subtypes.[1][2][3] The document details the performance of this compound in comparison to other relevant compounds, offering supporting experimental data and detailed methodologies for key experiments.

Comparative Analysis of Receptor Binding Affinity

This compound exhibits high affinity for the 5-HT1E and 5-HT1F receptors.[1][2][3] The following table summarizes the binding affinities (Ki or pKi) of this compound and compares them with Sumatriptan, a commonly used 5-HT1B/1D receptor agonist, and Lasmiditan (B1674530), a selective 5-HT1F receptor agonist.

Compound5-HT1E Receptor5-HT1F Receptor5-HT1A Receptor5-HT1B Receptor5-HT1D Receptor5-HT2A Receptor
This compound Ki: 1.1 nM (pKi: 8.7)[1][2]Ki: 0.7 nM (pKi: 9.25)Ki: 63 nM (pKi: 7.2)Ki: 126 nM (pKi: 6.9)[1]Ki: 63 nM (pKi: 7.2)[1]Ki: 1259 nM (pKi: 5.9)[1]
Sumatriptan -Ki: ~25 nMKi: >1000 nMKi: ~10 nMKi: ~5 nMKi: >1000 nM
Lasmiditan Ki: >500 nM[4]Ki: 2.2 nM[4][5]Ki: >500 nM[4]Ki: 1043 nM[5]Ki: 1357 nM[5]Ki: >500 nM[4]

Note: Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand. pKi is the negative logarithm of the Ki value. A lower Ki or a higher pKi indicates a higher binding affinity.

Signaling Pathways and Functional Activity

Activation of the 5-HT1E and 5-HT1F receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This is a characteristic feature of Gi/o-coupled receptors.[1] Additionally, stimulation of these receptors can induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK).

G_protein_signaling 5-HT1E/1F Receptor Signaling Pathway BRL_54443 This compound Receptor 5-HT1E/1F Receptor BRL_54443->Receptor binds and activates G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ERK_Pathway ERK Signaling Pathway G_protein->ERK_Pathway activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., inhibition of neurotransmitter release) PKA->Cellular_Response leads to ERK_Pathway->Cellular_Response leads to

Figure 1: Simplified signaling pathway of 5-HT1E/1F receptors upon activation by this compound.

Key Functional Assays and Experimental Protocols

To confirm the activity of this compound, several in vitro functional assays are employed. These assays are crucial for determining the potency and efficacy of the compound at its target receptors.

Radioligand Binding Assay

This assay measures the affinity of this compound for the 5-HT1E and 5-HT1F receptors by competing with a radiolabeled ligand.

Radioligand_Binding_Assay Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing 5-HT1E/1F receptors Incubate Incubate membranes, radioligand, and this compound together Membrane_Prep->Incubate Radioligand_Prep Prepare radiolabeled ligand (e.g., [3H]5-HT) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Incubate Filtration Separate bound from free radioligand via vacuum filtration Incubate->Filtration Scintillation Quantify bound radioactivity using a scintillation counter Filtration->Scintillation Analysis Calculate Ki value from competition binding curve Scintillation->Analysis

Figure 2: General workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human 5-HT1E or 5-HT1F receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the cell membrane preparation, a fixed concentration of radioligand (e.g., [3H]5-HT), and varying concentrations of this compound or a reference compound.

    • For non-specific binding control wells, add a high concentration of a non-radiolabeled ligand (e.g., serotonin).

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of this compound to inhibit the production of cAMP, a downstream second messenger of 5-HT1E/1F receptor activation.

cAMP_Assay cAMP Functional Assay Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Cell_Culture Culture cells expressing 5-HT1E/1F receptors Cell_Plating Plate cells in a 96-well plate Cell_Culture->Cell_Plating Forskolin_Stim Stimulate cells with forskolin (B1673556) to induce cAMP production Cell_Plating->Forskolin_Stim Compound_Add Add varying concentrations of this compound Forskolin_Stim->Compound_Add Cell_Lysis Lyse cells to release intracellular cAMP Compound_Add->Cell_Lysis cAMP_Measure Measure cAMP levels using a competitive immunoassay (e.g., HTRF) Cell_Lysis->cAMP_Measure Analysis Calculate EC50 value from the dose-response curve cAMP_Measure->Analysis

Figure 3: General workflow for a forskolin-stimulated cAMP functional assay.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture cells stably expressing the human 5-HT1E or 5-HT1F receptor in a suitable medium.

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of this compound or a reference agonist to the wells.

    • Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each sample from the standard curve.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.

    • Calculate the EC50 value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect.

ERK Phosphorylation Assay

This assay determines the ability of this compound to induce the phosphorylation of ERK, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture cells expressing the 5-HT1E or 5-HT1F receptor in a suitable medium.

    • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

    • Treat the cells with varying concentrations of this compound for a specific time period (e.g., 5-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to remove cell debris.

    • Determine the protein concentration of the supernatant.

  • Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

    • Plot the fold-change in ERK phosphorylation relative to the untreated control against the logarithm of the this compound concentration.

    • Determine the EC50 value for ERK phosphorylation.

Conclusion

The functional assays described in this guide are essential tools for characterizing the activity of this compound and comparing its performance with other 5-HT receptor agonists. The data presented demonstrates that this compound is a potent and selective agonist for the 5-HT1E and 5-HT1F receptors. Its distinct pharmacological profile, particularly its high affinity for these two receptor subtypes and lower affinity for the 5-HT1B/1D receptors, differentiates it from traditional triptans and makes it a valuable tool for research into the physiological roles of the 5-HT1E and 5-HT1F receptors. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own investigations into the functional activity of this compound and related compounds.

References

A Comparative Guide to the In Vitro and In Vivo Effects of BRL 54443

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo pharmacological effects of BRL 54443, a selective serotonin (B10506) receptor agonist. The information presented is supported by experimental data to aid in the evaluation of this compound for research and development purposes.

Summary of Quantitative Data

The following tables summarize the key quantitative data regarding the binding affinity and functional potency of this compound.

Table 1: In Vitro Receptor Binding Affinity of this compound [1]

Receptor SubtypepKi
5-HT1E8.7
5-HT1F9.25
5-HT1A7.2
5-HT1B6.9
5-HT1D7.2
5-HT2AMeasurable Affinity

Table 2: In Vitro and In Vivo Functional Potency of this compound

AssaySpeciesTissue/ModelParameterValue
In Vitro ContractionNot SpecifiedNot Specified-logEC506.52[1]
In Vivo Mesenteric Artery ContractionRatMesenteric Resistance Arteries-logEC50 (mol/L)6.23 ± 0.06

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the data.

In Vitro Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity of a compound for its target receptor.[2]

Objective: To determine the binding affinity (Ki) of this compound for various serotonin (5-HT) receptor subtypes.

General Protocol: [2][3][4]

  • Membrane Preparation:

    • Tissues or cells expressing the target 5-HT receptor subtype are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[3]

    • The homogenate is centrifuged at a low speed to remove cellular debris.

    • The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[3]

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[3]

  • Binding Assay:

    • A fixed concentration of a specific radioligand for the target receptor is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

    • The incubation is carried out in a specific assay buffer at a controlled temperature and for a duration sufficient to reach equilibrium.[3]

    • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand for the same receptor.

  • Separation and Detection:

    • The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.[3]

    • The filters are washed with ice-cold buffer to remove unbound radioactivity.

    • The radioactivity trapped on the filters, representing the bound ligand, is quantified using a scintillation counter.[3]

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Isolated Tissue Contraction Assays

These assays assess the functional activity of a compound by measuring its effect on the contraction of isolated smooth muscle tissues.

Objective: To determine the potency (EC50) of this compound in inducing tissue contraction.

General Protocol for Mesenteric Artery Contraction: [5][6][7]

  • Tissue Preparation:

    • Male Sprague-Dawley rats are euthanized, and the superior mesenteric artery is excised and placed in a cold physiological salt solution (PSS).[6][7]

    • The artery is cleaned of surrounding connective and adipose tissue, and rings of a specific length (e.g., 1-2 mm) are cut.[7]

  • Mounting:

    • The arterial rings are mounted on fine stainless-steel wires in an organ bath or wire myograph system containing PSS, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[5][6]

    • One wire is connected to a force transducer to record isometric tension.

  • Equilibration and Viability Check:

    • The tissues are allowed to equilibrate under a resting tension for a specific period.

    • The viability of the tissue is assessed by contracting it with a known vasoconstrictor, such as phenylephrine (B352888) or potassium chloride.

  • Cumulative Concentration-Response Curve:

    • Once a stable baseline tension is achieved, cumulative concentrations of this compound are added to the organ bath.

    • The contractile response is recorded after each addition until a maximal response is observed.

  • Data Analysis:

    • The contractile responses are expressed as a percentage of the maximal contraction induced by a reference agonist.

    • The concentration of this compound that produces 50% of the maximal response (EC50) is calculated by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis. The negative logarithm of this value (-logEC50 or pEC50) is often reported.

In Vivo Intragastric Volume Measurement

This in vivo model is used to assess the effect of a compound on gastric motility and relaxation.

Objective: To evaluate the dose-dependent effect of this compound on intragastric volume in an animal model.

General Protocol in Anesthetized Cats: [1][8][9]

  • Animal Preparation:

    • Adult male cats are fasted overnight but allowed free access to water.

    • Anesthesia is induced and maintained throughout the experiment.

    • A gastric fistula is surgically created to allow for the insertion of an intragastric balloon.

  • Measurement of Intragastric Volume:

    • A thin, compliant balloon is inserted into the stomach via the fistula and connected to a barostat.

    • The barostat maintains a constant, low intragastric pressure, and changes in the volume of air within the balloon reflect changes in gastric tone (relaxation or contraction).

  • Drug Administration:

    • This compound is administered, for example, subcutaneously (s.c.), at various doses.[1]

    • A vehicle control (saline) is also administered in a separate group of animals.

  • Data Acquisition and Analysis:

    • Intragastric volume is continuously recorded before and after drug administration.

    • The dose-dependent maximal increase in intragastric volume compared to the saline control is determined to quantify the gastric-relaxing effect of this compound.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by this compound and the general workflows of the key experimental procedures.

cluster_BRL This compound cluster_receptors Serotonin Receptors cluster_Gproteins G-Proteins cluster_effectors Downstream Effectors BRL This compound HT1E 5-HT1E BRL->HT1E Agonist HT1F 5-HT1F BRL->HT1F Agonist HT2A 5-HT2A BRL->HT2A Partial Agonist Gi Gαi/o HT1E->Gi HT1F->Gi Gq Gαq/11 HT2A->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP ↓ cAMP AC->cAMP Relaxation Gastric Relaxation cAMP->Relaxation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction

Caption: Signaling pathways of this compound.

cluster_invitro In Vitro Workflow start_vitro Start: In Vitro Experiments prep Tissue/Cell Membrane Preparation start_vitro->prep binding Radioligand Binding Assay prep->binding functional Isolated Tissue Functional Assay prep->functional data_binding Data Analysis: Determine Ki binding->data_binding data_functional Data Analysis: Determine EC50 functional->data_functional end_vitro End: In Vitro Characterization data_binding->end_vitro data_functional->end_vitro

Caption: General workflow for in vitro experiments.

cluster_invivo In Vivo Workflow start_vivo Start: In Vivo Experiments animal_prep Animal Model Preparation start_vivo->animal_prep drug_admin This compound Administration animal_prep->drug_admin measurement Physiological Measurement drug_admin->measurement data_vivo Dose-Response Data Analysis measurement->data_vivo end_vivo End: In Vivo Effect Characterization data_vivo->end_vivo

Caption: General workflow for in vivo experiments.

References

Comparative Analysis of BRL 54443 and Alternative Serotonin Receptor Agonists: A Binding Affinity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of BRL 54443 with other notable serotonin (B10506) receptor agonists. The data presented herein is intended to assist researchers in selecting appropriate compounds for their studies and to provide a clear, objective overview of their performance based on experimental data.

Introduction

This compound is recognized as a potent agonist with high affinity for the 5-HT1E and 5-HT1F serotonin receptor subtypes. Understanding its binding profile in comparison to other agents that target these and related receptors is crucial for advancing research in areas such as migraine therapy and other neurological disorders. This guide presents a side-by-side comparison of this compound with Lasmiditan (B1674530), a selective 5-HT1F receptor agonist, and the triptans Eletriptan (B1671169), Sumatriptan (B127528), and Zolmitriptan (B1197), which are agonists at 5-HT1B/1D receptors and also exhibit affinity for the 5-HT1F receptor.[1]

Binding Affinity Data

The following table summarizes the binding affinities (Ki or pKi values) of this compound and selected alternative compounds for various serotonin (5-HT) and dopamine (B1211576) (D) receptors. Lower Ki values and higher pKi values indicate stronger binding affinity.

Compound5-HT1A5-HT1B5-HT1D5-HT1E5-HT1F5-HT2A5-HT2B5-HT2C5-HT65-HT7D2D3
This compound pKi: 7.2pKi: 6.9pKi: 7.2pKi: 8.7 pKi: 9.25 pKi: 5.9pKi: 7.0pKi: 6.5>10,000 nM>10,000 nMpKi: 6.3pKi: 6.2
Lasmiditan 1053 nM1043 nM1357 nM-2.21 nM -------
Eletriptan Modest AffinityHigh Affinity High Affinity Modest AffinityHigh Affinity Little to no affinityModest AffinityLittle to no affinityLittle to no affinityModest AffinityInsignificantInsignificant
Ki: 3.14 nMKi: 0.92 nM
Sumatriptan pKi: 6.47pKi: ~8.0pKi: ~8.0-High Affinity-------
Zolmitriptan Moderate AffinityHigh Affinity High Affinity --No significant affinity-No significant affinity--No significant affinityNo significant affinity

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a stronger binding affinity. Some data is presented as qualitative descriptions ("High Affinity", "Modest Affinity") when specific numerical values were not available in the cited literature.[1][2][3][4][5][6][7][8][9][10]

Experimental Protocols

The binding affinity data presented in this guide are typically determined using competitive radioligand binding assays. Below is a detailed methodology representative of the experimental protocols used in such studies.

Competitive Radioligand Binding Assay for 5-HT Receptors

This protocol outlines the steps for determining the binding affinity of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from a specific receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the target serotonin receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged at a low speed to remove large debris.

  • The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use.

  • On the day of the assay, the membrane preparation is thawed and resuspended in the final binding buffer.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains:

    • A fixed amount of the prepared cell membranes (e.g., 3-20 µg of protein for cells, 50-120 µg for tissue).

    • A fixed concentration of a radiolabeled ligand (e.g., [3H]-sumatriptan for 5-HT1B/1D receptors) that is at or below its dissociation constant (Kd).

    • A range of concentrations of the unlabeled test compound.

  • To determine non-specific binding, a separate set of wells is prepared containing the membranes, radioligand, and a high concentration of a known, non-radioactive ligand that will saturate the receptors.

  • The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

3. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membranes with the bound radioligand from the unbound radioligand in the solution.

  • The filters are washed multiple times with an ice-cold wash buffer to remove any remaining unbound radioligand.

4. Detection and Data Analysis:

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity trapped on the filters is measured using a scintillation counter.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are then analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand.

  • The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11][12][13]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway for Gi-coupled 5-HT1 receptors and the workflow of a competitive radioligand binding assay.

G cluster_pathway 5-HT1 Receptor Signaling Pathway (Gi-coupled) Agonist 5-HT Agonist (e.g., this compound) Receptor 5-HT1E/1F Receptor Agonist->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates G cluster_workflow Competitive Radioligand Binding Assay Workflow A Prepare Receptor Membranes B Incubate with Radioligand & Competitor A->B C Separate Bound/ Free Ligand (Filtration) B->C D Measure Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 -> Ki) D->E

References

BRL 54443: A Comparative Guide for Serotonin Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BRL 54443 with other key serotonin (B10506) receptor agonists, offering a valuable resource for researchers investigating the 5-HT₁E and 5-HT₁F receptor subtypes. The data presented is curated from publicly available scientific literature to facilitate informed decisions in experimental design and drug discovery.

Introduction to this compound

This compound is a potent and selective agonist for the serotonin 5-HT₁E and 5-HT₁F receptors.[1][2][3][4][5] Its high affinity for these subtypes, coupled with significantly lower affinity for other 5-HT and dopamine (B1211576) receptors, establishes it as a critical research tool for elucidating the physiological and pathological roles of these specific receptors. This guide will compare the binding and functional profile of this compound with other commonly used serotonin receptor agonists to highlight its unique properties.

Comparative Analysis of Receptor Binding Affinity

The selectivity of a research compound is paramount. The following table summarizes the binding affinities (Ki or pKi values) of this compound and other agonists across a panel of serotonin receptor subtypes. Lower Ki values and higher pKi values indicate stronger binding affinity.

Compound 5-HT₁A 5-HT₁B 5-HT₁D 5-HT₁E 5-HT₁F 5-HT₂A 5-HT₂B 5-HT₂C 5-HT₇
This compound 7.2 (pKi)[2]6.9 (pKi)[2]7.2 (pKi)[2]8.7 (pKi) [2][5]8.9 (pKi) [2][4]5.9 (pKi)[2]7.0 (pKi)[2]6.5 (pKi)[2]<5 (pKi)
63 nM (Ki)[1]126 nM (Ki)[1]63 nM (Ki)[1]1.1 nM (Ki) [1][3]0.7 nM (Ki) [1][3]1259 nM (Ki)[1]100 nM (Ki)[1]316 nM (Ki)[1]>10,000 nM (Ki)[1]
LY 344864 0.53 µM (Ki)0.549 µM (Ki)0.575 µM (Ki)1.415 µM (Ki)6 nM (Ki) [6][7]3.935 µM (Ki)1.695 µM (Ki)3.499 µM (Ki)4.851 µM (Ki)
Sumatriptan <5 (pKi)7.32 (pKi)[8]8.30 (pKi)[8]5.99 (pKi)[8]8.03 (pKi)[8]----
RU 24969 2.5 nM (Ki)[9]0.38 nM (Ki) [9]-------
PNU-109291 ->18,000 nM (Ki)High Affinity ------

Functional Activity Comparison

Beyond binding, the functional potency of an agonist is a critical parameter. The following table presents available functional data (EC₅₀/pEC₅₀ or IC₅₀ values) for these compounds, primarily focusing on their activity at the 5-HT₁E and 5-HT₁F receptors.

Compound Receptor Assay Type Functional Potency
This compound 5-HT₁EcAMP InhibitionIC₅₀ = 14 nM[1]
5-HT₂AAortic ContractionpEC₅₀ = 6.52[1][5]
LY 344864 5-HT₁FcAMP InhibitionEC₅₀ = 3 nM
Sumatriptan 5-HT₁DContractionMore potent than Sumatriptan
PNU-109291 5-HT₁DDural ExtravasationIC₅₀ = 4.2 nmol/kg (in vivo)[10][11]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methods used to characterize these compounds, the following diagrams illustrate the relevant signaling pathway and experimental workflows.

G 5-HT1E/1F Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound Receptor 5-HT1E/1F Receptor Agonist->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion Response Cellular Response cAMP->Response Leads to

Caption: 5-HT1E/1F receptor signaling cascade.

Radioligand Binding Assay Workflow A Prepare cell membranes expressing the target 5-HT receptor. B Incubate membranes with a constant concentration of radiolabeled ligand. A->B C Add increasing concentrations of the unlabeled test compound (e.g., this compound). B->C D Separate bound from free radioligand via rapid filtration. C->D E Quantify radioactivity of the filter-bound complex using scintillation counting. D->E F Analyze data to determine the IC50 and calculate the Ki value. E->F cAMP Functional Assay Workflow A Culture cells expressing the Gi/o-coupled 5-HT receptor. B Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX). A->B C Stimulate adenylyl cyclase with forskolin. B->C D Add increasing concentrations of the agonist (e.g., this compound). C->D E Lyse cells and measure intracellular cAMP levels (e.g., using ELISA or TR-FRET). D->E F Analyze data to determine the IC50 or EC50 for the inhibition of cAMP production. E->F

References

Assessing the Selectivity of BRL 54443 in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BRL 54443, a potent 5-hydroxytryptamine (5-HT) receptor agonist, with other relevant compounds. Its purpose is to offer an objective assessment of this compound's selectivity in cell-based assays, supported by experimental data and detailed methodologies, to aid researchers in their drug discovery and development endeavors.

Executive Summary

This compound is a high-affinity agonist for the 5-HT1E and 5-HT1F receptor subtypes.[1][2][3] While it displays significant selectivity for these receptors, it also exhibits measurable affinity for other 5-HT receptors, most notably the 5-HT2A receptor, and to a lesser extent, the 5-HT1A, 5-HT1B, and 5-HT1D subtypes.[2][3][4] This guide presents a comparative analysis of this compound's binding affinities and functional potencies against alternative 5-HT receptor ligands, providing a clear overview of its selectivity profile. The data summarized herein is crucial for the design of targeted experiments and the interpretation of results in the context of 5-HT receptor research.

Data Presentation: Comparative Selectivity of this compound

The following table summarizes the binding affinities (pKi) and functional potencies (-logEC50/pIC50) of this compound and selected alternative compounds at various 5-HT receptor subtypes. This allows for a direct comparison of their selectivity profiles.

Compound5-HT1E (pKi)5-HT1F (pKi)5-HT1A (pKi)5-HT1B (pKi)5-HT1D (pKi)5-HT2A (pKi)5-HT2A (-logEC50)
This compound 8.7[3][4]9.25[3][4]7.2[2][3][4]6.9[2][3]7.2[2][3][4]5.9 - 6.96.52[3][4]
Sumatriptan ~5.6~7.6-HighHigh--
Lasmiditan -High-Low---

Experimental Protocols

The data presented in this guide are primarily derived from two key types of cell-based assays: radioligand binding assays and calcium mobilization assays.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a ligand for a receptor.[5] They involve the use of a radiolabeled ligand that specifically binds to the target receptor.

Objective: To determine the binding affinity (Ki) of this compound and other compounds for various 5-HT receptor subtypes.

General Protocol:

  • Cell Membrane Preparation: Cells expressing the specific 5-HT receptor subtype of interest are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.[6]

  • Binding Reaction: The prepared cell membranes are incubated with a specific radioligand for the target receptor and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.[5]

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assays

These functional assays measure the intracellular calcium influx that occurs upon the activation of certain G protein-coupled receptors (GPCRs), such as the 5-HT2A receptor.

Objective: To determine the functional potency (EC50) of this compound as an agonist at the 5-HT2A receptor.

General Protocol:

  • Cell Culture: Cells stably expressing the 5-HT2A receptor are seeded into a multi-well plate.[7]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that increases in fluorescence intensity upon binding to calcium.[7][8]

  • Compound Addition: Varying concentrations of the test compound (e.g., this compound) are added to the wells.

  • Signal Detection: A fluorescence plate reader is used to measure the change in fluorescence intensity in real-time, which corresponds to the increase in intracellular calcium concentration.[8][9]

  • Data Analysis: The data are used to generate dose-response curves, from which the EC50 value, the concentration of the agonist that produces 50% of the maximal response, is determined.

Mandatory Visualizations

Signaling Pathway of 5-HT1E/1F Receptors

G_protein_coupled_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BRL_54443 This compound (Agonist) Receptor 5-HT1E/1F Receptor BRL_54443->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Production Downstream Downstream Cellular Effects cAMP->Downstream Leads to

Caption: 5-HT1E/1F receptor signaling pathway.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Assay_Workflow Start Start Prep Prepare Cell Membranes Expressing 5-HT Receptor Start->Prep Incubate Incubate Membranes with Radioligand and Test Compound (this compound) Prep->Incubate Filter Filter to Separate Bound and Free Radioligand Incubate->Filter Count Count Radioactivity of Bound Ligand Filter->Count Analyze Analyze Data to Determine IC50 and Ki Count->Analyze End End Analyze->End

Caption: Radioligand binding assay workflow.

Experimental Workflow for Calcium Mobilization Assay

Calcium_Mobilization_Assay_Workflow Start Start Culture Culture Cells Expressing 5-HT2A Receptor in Plate Start->Culture Load Load Cells with Calcium-Sensitive Dye Culture->Load Add Add Test Compound (this compound) Load->Add Measure Measure Fluorescence Change in Real-Time Add->Measure Analyze Analyze Data to Determine EC50 Measure->Analyze End End Analyze->End

Caption: Calcium mobilization assay workflow.

References

A Comparative Analysis of BRL 54443 and Older Serotonin Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide provides a detailed comparative analysis of the serotonin (B10506) agonist BRL 54443 against two clinically significant older serotonin agonists, Buspirone and Sumatriptan (B127528). This document compiles quantitative data on receptor binding and functional activity, outlines detailed experimental methodologies, and visualizes key biological and experimental processes.

Introduction to Serotonin Agonists

Serotonin (5-hydroxytryptamine or 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological and psychological processes through its interaction with a diverse family of receptors. The development of agonists targeting specific 5-HT receptor subtypes has been instrumental in treating various disorders, including anxiety, depression, and migraine. This guide focuses on this compound, a potent 5-HT1E/1F receptor agonist, and compares its pharmacological profile with that of Buspirone, a 5-HT1A partial agonist used in the treatment of anxiety, and Sumatriptan, a 5-HT1B/1D receptor agonist widely prescribed for migraine headaches.

Quantitative Data Presentation

The following tables summarize the binding affinities (pKi) and functional activities (-logEC50 or EC50) of this compound, Buspirone, and Sumatriptan at various serotonin receptors. The data has been compiled from multiple sources to provide a comprehensive overview.

Table 1: Comparative Receptor Binding Affinities (pKi)

ReceptorThis compoundBuspironeSumatriptan
5-HT1A 7.2[1]7.50[2]6.47[3]
5-HT1B 6.9[1]-7.7[4]
5-HT1D 7.2[1]-7.7[4]
5-HT1E 8.7[1]--
5-HT1F 9.25[1]--
5-HT2A Measurable Affinity[1]Weak Affinity[5][6]-

Table 2: Comparative Functional Activity

CompoundReceptorAssay TypeResult
This compound 5-HT2ATissue Contraction-logEC50: 6.52[1]
Buspirone 5-HT1AInhibition of Tyrosine HydroxylationEC50: 48.4 µM[5]
Sumatriptan 5-HT1B/1DInhibition of Neurogenic Inflammation (low conc.)Effective[7]
Sumatriptan 5-HT7 (possible)Enhancement of Neurogenic Inflammation (high conc.)Effective[7]

Note: -logEC50 is the negative logarithm of the EC50 value; a higher value indicates greater potency. EC50 is the concentration of a drug that gives half-maximal response. Direct comparative functional data (e.g., from GTPγS assays) for all compounds across all relevant receptors was not consistently available in the public domain.

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for two key types of experiments cited.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.[8][9][10][11][12]

  • Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific serotonin receptor.

  • Materials:

    • Cell membranes expressing the serotonin receptor of interest.

    • A specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) with high affinity and selectivity for the target receptor.

    • Test compound (e.g., this compound, Buspirone, Sumatriptan) at various concentrations.

    • Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid.

    • Scintillation counter.

  • Procedure:

    • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

    • Separation: The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

    • Washing: The filters are washed with ice-cold incubation buffer to remove any non-specifically bound radioligand.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

The [35S]GTPγS binding assay is a functional assay used to measure the activation of G protein-coupled receptors (GPCRs) by agonists.[13][14]

  • Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist in stimulating G protein activation at a specific serotonin receptor.

  • Materials:

    • Cell membranes expressing the serotonin receptor of interest.

    • [35S]GTPγS (a non-hydrolyzable analog of GTP).

    • GDP (Guanosine diphosphate).

    • Test agonist (e.g., this compound, Buspirone, Sumatriptan) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid.

    • Scintillation counter.

  • Procedure:

    • Pre-incubation: Cell membranes are pre-incubated with GDP to ensure that the G proteins are in their inactive, GDP-bound state.

    • Incubation: The membranes are then incubated with the test agonist at various concentrations in the presence of [35S]GTPγS.

    • G Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the α-subunit of the G protein.

    • Separation: The reaction is terminated, and the membrane-bound [35S]GTPγS is separated from the free [35S]GTPγS by rapid filtration.

    • Quantification: The amount of [35S]GTPγS bound to the G proteins is quantified by scintillation counting.

  • Data Analysis: The data are plotted as the amount of [35S]GTPγS bound versus the agonist concentration. Non-linear regression analysis is used to determine the EC50 (potency) and Emax (efficacy) of the agonist.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the comparative analysis of these serotonin agonists.

G cluster_receptor Cell Membrane 5-HT1A_Receptor 5-HT1A Receptor G_Protein Gi/o Protein 5-HT1A_Receptor->G_Protein Activates Buspirone Buspirone (Agonist) Buspirone->5-HT1A_Receptor Binds to AC Adenylyl Cyclase G_Protein->AC Inhibits ERK ERK Phosphorylation G_Protein->ERK Activates GIRK GIRK Channel Opening G_Protein->GIRK Activates Ca_Channel Ca2+ Channel Inhibition G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Decreases activity of Neuronal_Hyperpolarization Neuronal Hyperpolarization GIRK->Neuronal_Hyperpolarization Leads to Reduced_Neuronal_Firing Reduced Neuronal Firing Ca_Channel->Reduced_Neuronal_Firing Contributes to Neuronal_Hyperpolarization->Reduced_Neuronal_Firing Results in

Caption: Signaling pathway of the 5-HT1A receptor activated by an agonist like Buspirone.[2][3][4][15][16]

G cluster_receptor Cell Membrane 5-HT1BD_Receptor 5-HT1B/1D Receptor G_Protein Gi/o Protein 5-HT1BD_Receptor->G_Protein Activates Vasoconstriction Cranial Vasoconstriction 5-HT1BD_Receptor->Vasoconstriction Leads to Sumatriptan Sumatriptan (Agonist) Sumatriptan->5-HT1BD_Receptor Binds to AC Adenylyl Cyclase G_Protein->AC Inhibits ERK ERK Phosphorylation G_Protein->ERK Activates K_Channel K+ Channel Opening G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel Inhibition G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Decreases activity of Inhibition_of_Neuropeptide_Release Inhibition of CGRP Release Ca_Channel->Inhibition_of_Neuropeptide_Release Contributes to

G Start Start Prepare_Membranes Prepare Cell Membranes with Target Receptor Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and Test Compound Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Measure Measure Radioactivity (Scintillation Counting) Separate->Measure Analyze Analyze Data (IC50 -> Ki) Measure->Analyze End End Analyze->End

Caption: Experimental workflow for a competitive radioligand binding assay.

G BRL_54443 This compound High_Affinity_5HT1E_1F High Affinity for 5-HT1E/1F Receptors BRL_54443->High_Affinity_5HT1E_1F Buspirone Buspirone Partial_Agonist_5HT1A Partial Agonist at 5-HT1A Receptors Buspirone->Partial_Agonist_5HT1A Sumatriptan Sumatriptan Agonist_5HT1B_1D Agonist at 5-HT1B/1D Receptors Sumatriptan->Agonist_5HT1B_1D Potential_Novel_Therapeutics Potential for Novel Therapeutic Applications High_Affinity_5HT1E_1F->Potential_Novel_Therapeutics Anxiolytic_Effects Anxiolytic Effects Partial_Agonist_5HT1A->Anxiolytic_Effects Antimigraine_Effects Antimigraine Effects Agonist_5HT1B_1D->Antimigraine_Effects

Caption: Logical relationships in the comparative analysis of serotonin agonists.

Conclusion

This guide provides a foundational comparative analysis of this compound with the established serotonin agonists Buspirone and Sumatriptan. This compound distinguishes itself with its high affinity for the 5-HT1E and 5-HT1F receptor subtypes, suggesting a distinct therapeutic potential compared to the 5-HT1A-preferring Buspirone and the 5-HT1B/1D-centric Sumatriptan. The provided data and protocols offer a valuable resource for researchers aiming to further investigate the pharmacological nuances and potential clinical applications of these compounds. Further studies focusing on obtaining a complete quantitative functional profile for all three agonists across a wider range of serotonin receptors would be highly beneficial for a more comprehensive understanding of their relative activities.

References

Safety Operating Guide

Navigating the Safe Disposal of BRL 54443: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of BRL 54443, a potent 5-HT1E/1F receptor agonist. Adherence to these protocols is paramount to ensure personnel safety, protect the environment, and maintain operational integrity.

Immediate Safety and Hazard Assessment

This compound is classified as a hazardous substance.[1] All personnel handling this compound must be thoroughly familiar with its potential hazards and the requisite safety precautions.

Hazard Identification:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): When handling this compound, the following personal protective equipment is mandatory:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.[1]

  • Body Protection: A laboratory coat must be worn at all times.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₄H₁₈N₂O
Molecular Weight 230.31 g/mol
CAS Number 57477-39-1
Receptor Binding Affinity (Ki) 5-HT1E: 1.1 nM5-HT1F: 0.7 nM
Solubility DMSO: ≥30 mg/mLDMF: ~12.5 mg/mLEthanol: ~1.4 mg/mL
Storage Store at +4°C and desiccate.[2][3] Solutions can be stored at -20°C for up to one month.[2]

Proper Disposal Procedures for this compound

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations for hazardous waste.[1] Under no circumstances should this compound be disposed of in the regular trash or down the sanitary sewer.[4][5]

Step-by-Step Disposal Workflow
  • Waste Collection:

    • All solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, pipette tips) should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid waste containing this compound, including unused solutions, should be collected in a separate, compatible, and sealed hazardous waste container. The original container may be used if it is in good condition.[6]

    • Ensure waste containers are kept closed except when adding waste.[4][5]

  • Labeling:

    • All hazardous waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "Solid waste contaminated with this compound" or "Aqueous solution of this compound").

  • Storage:

    • Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[6]

    • Ensure secondary containment for all liquid waste containers to prevent spills from reaching drains.[4][5]

    • Segregate this compound waste from incompatible materials, particularly strong oxidizing agents and acids, to prevent adverse reactions.[1]

  • Disposal of Empty Containers:

    • A container that has held this compound is not considered empty until it has been triple-rinsed.

    • The first rinse must be collected and disposed of as hazardous waste.[4]

    • Subsequent rinses with a suitable solvent (e.g., water, if the compound is soluble) can be managed according to institutional guidelines, which may permit sewer disposal for highly diluted, non-hazardous rinsate. Always confirm your institution's specific policies.

    • Once properly rinsed, deface or remove all labels from the container before disposing of it as non-hazardous solid waste (e.g., in a designated glass disposal box).[4][5]

  • Arranging for Pickup:

    • Once a hazardous waste container is full, or if it has been in storage for an extended period (typically not to exceed one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]

Emergency Procedures

In the event of a spill or exposure, immediate action is crucial.

  • Spill:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained to handle it, wear appropriate PPE, contain the spill with absorbent material, and clean the area.

    • Collect all cleanup materials in a sealed bag and dispose of it as hazardous waste.

    • For large spills, evacuate the laboratory and contact your institution's EHS for emergency response.

  • Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1] Seek medical attention if irritation persists.

    • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]

    • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Mechanism of Action and Signaling Pathway

This compound is a potent agonist for the 5-HT1E and 5-HT1F serotonin (B10506) receptors.[4][6][7] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, are coupled to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8]

BRL_54443_Signaling_Pathway BRL54443 This compound Receptor 5-HT1E/1F Receptor BRL54443->Receptor Binds & Activates G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP  (conversion) ATP ATP ATP->AC Cellular_Response Cellular Response cAMP->Cellular_Response Downregulation leads to

Caption: this compound signaling pathway via 5-HT1E/1F receptors.

By providing this detailed guidance, we aim to empower researchers to manage this compound with the highest standards of safety and environmental responsibility, fostering a culture of safety that extends beyond the product itself.

References

Comprehensive Safety and Handling Guide for BRL 54443

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of BRL 54443, a potent and selective 5-HT1E/1F receptor agonist. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Risk Assessment

This compound is a chemical compound intended for research use only. A thorough risk assessment should be conducted before handling. The primary hazards associated with this compound are:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves
Handling of Powders/Solids (e.g., weighing, aliquoting) - Chemical splash goggles- Chemical-resistant laboratory coat or disposable gown- Double-gloving with nitrile gloves- Face shield (when there is a splash hazard)- Respiratory protection (N95 or higher, based on risk assessment)
Handling of Liquids/Solutions - Chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over laboratory coat- Face shield for splash-prone procedures
Equipment Cleaning & Decontamination - Chemical splash goggles- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Face shield, if splash is likely

Note: Always inspect PPE for integrity before use and ensure proper fit. Contaminated PPE should be removed and disposed of correctly.

Operational Plan: Step-by-Step Handling Procedures

3.1. Preparation and Weighing of Solid this compound

  • Designated Area: All work with solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[1][2][3]

  • Gather Materials: Before starting, assemble all necessary equipment, including spatulas, weigh paper or boats, and pre-labeled receiving containers.

  • Don PPE: Put on the appropriate PPE as outlined in the table above, including double gloves.

  • Weighing: Carefully weigh the desired amount of this compound. Use anti-static weigh paper or a weigh boat to prevent dispersal of the powder.

  • Clean-up: After weighing, carefully clean the balance and surrounding surfaces with a damp paper towel to remove any residual powder. Dispose of the contaminated cleaning materials as chemical waste.

3.2. Reconstitution (Preparation of Solutions)

  • Solvent Selection: this compound is soluble in DMSO.[4][5]

  • Procedure:

    • In a chemical fume hood, add the desired volume of solvent to the vial containing the pre-weighed this compound.

    • Cap the vial securely and mix by vortexing or gentle agitation until the solid is completely dissolved.

    • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

As this compound is not classified as a hazardous waste, standard laboratory procedures for the disposal of non-hazardous chemical waste should be followed.[6][7][8]

4.1. Solid Waste

  • Contaminated Materials: Items such as used gloves, weigh paper, and disposable lab coats that are contaminated with this compound should be placed in a designated chemical waste container.

  • Empty Containers: Empty this compound containers should be triple-rinsed with an appropriate solvent (e.g., ethanol (B145695) or water). The rinsate should be collected and disposed of as liquid chemical waste. After rinsing, the container labels should be defaced, and the container can be disposed of in the regular trash or recycled, depending on institutional policies.[4]

4.2. Liquid Waste

  • Unused Solutions: Unused solutions of this compound should be collected in a clearly labeled waste container for non-hazardous chemical waste.

  • Aqueous Waste: Depending on local regulations, small quantities of dilute aqueous solutions may be permissible for drain disposal. However, it is best practice to collect all chemical waste for proper disposal by the institution's environmental health and safety (EHS) department.[6][7]

Emergency Procedures

5.1. Accidental Exposure

Exposure RouteImmediate ActionFollow-up
Skin Contact - Immediately flush the affected area with copious amounts of water for at least 15 minutes.- Remove contaminated clothing.[5][9][10]- Seek medical attention if irritation persists.
Eye Contact - Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[5][9][10][11]- Seek immediate medical attention.
Inhalation - Move the affected person to fresh air.- Seek medical attention if breathing is difficult or symptoms develop.[11]
Ingestion - Do NOT induce vomiting.- Rinse mouth with water.- Seek immediate medical attention.[5][11]

5.2. Spills

  • Minor Spills (small quantity of solid or dilute solution):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Carefully collect the absorbed material and place it in a sealed container for chemical waste disposal.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS department immediately.[9][12]

    • Prevent entry into the contaminated area until it has been cleared by EHS.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Risk_Assessment 1. Conduct Risk Assessment Gather_Materials 2. Assemble Equipment & PPE Risk_Assessment->Gather_Materials Don_PPE 3. Don Appropriate PPE Gather_Materials->Don_PPE Weigh_Solid 4. Weigh Solid this compound Don_PPE->Weigh_Solid Exposure_Response Exposure Response Don_PPE->Exposure_Response Prepare_Solution 5. Prepare Solution (Reconstitution) Weigh_Solid->Prepare_Solution Spill_Response Spill Response Weigh_Solid->Spill_Response Perform_Experiment 6. Conduct Experiment Prepare_Solution->Perform_Experiment Prepare_Solution->Spill_Response Decontaminate 7. Decontaminate Work Area & Equipment Perform_Experiment->Decontaminate Perform_Experiment->Spill_Response Dispose_Waste 8. Dispose of Waste Properly Decontaminate->Dispose_Waste Doff_PPE 9. Doff & Dispose of PPE Dispose_Waste->Doff_PPE

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BRL 54443
Reactant of Route 2
BRL 54443

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。